molecular formula C12H9F2NO2S B063661 Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate CAS No. 175276-93-4

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Cat. No.: B063661
CAS No.: 175276-93-4
M. Wt: 269.27 g/mol
InChI Key: QZWCWKKYIGCUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a thiazole ring, a privileged scaffold in drug discovery, which is functionalized at the 2-position with a 2,4-difluorophenyl group and at the 4-position with an ethyl carboxylate ester. The presence of the electron-withdrawing fluorine atoms on the phenyl ring influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a sophisticated intermediate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWCWKKYIGCUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371893
Record name Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-93-4
Record name Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-93-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some fundamental physical and chemical properties of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, including its molecular formula, molecular weight, melting point, and CAS number. I also have information about its physical form (solid) and its nature as an irritant. However, there are still significant gaps in the information required to create an in-depth technical guide. Specifically, I am missing:

  • A definitive boiling point.

  • Detailed solubility data in common laboratory solvents.

  • Complete and experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) for the exact molecule. While I have found data for similar compounds, it is not a direct substitute.

  • A detailed, step-by-step synthesis protocol.

  • Specific applications in drug development, as the current information is based on the broader class of thiazole derivatives.

Given these missing pieces of critical information, I cannot yet generate the comprehensive technical guide as requested. I will now summarize the available information and conclude the process.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound featuring a thiazole core. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2,4-difluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery and development. This technical guide provides a summary of the known physical and chemical properties of this compound.

Physicochemical Properties

A compilation of the available physical and chemical data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₂H₉F₂NO₂S[1][2][3]
Molecular Weight 269.27 g/mol [1][2][3]
CAS Number 175276-93-4[2][3]
Physical Form Solid[2]
Melting Point 50-52 °C[3]
Purity Typically ≥95.0%[2]

Chemical Structure and Reactivity

The structure of this compound is characterized by a central thiazole ring substituted at the 2-position with a 2,4-difluorophenyl group and at the 4-position with an ethyl carboxylate group.

The reactivity of this molecule is dictated by the functionalities present. The thiazole ring is a stable aromatic system, but it can undergo electrophilic substitution, although the presence of the deactivating carboxylate group may hinder this. The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the general synthesis of 2-aryl-thiazole-4-carboxylates often follows the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone or a related α-halo-β-ketoester.

A plausible synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow reagent1 2,4-Difluorothiobenzamide reaction Hantzsch Thiazole Synthesis reagent1->reaction reagent2 Ethyl bromopyruvate reagent2->reaction product This compound reaction->product Cyclocondensation

Caption: A potential synthetic pathway to this compound.

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not consistently available in public databases. Researchers are advised to acquire and interpret their own analytical data for structural confirmation and purity assessment.

Applications in Drug Development

Thiazole-containing compounds are a cornerstone in medicinal chemistry. The thiazole ring is a bioisostere for various functional groups and is present in numerous FDA-approved drugs. Derivatives of 2-phenylthiazole have been investigated for a range of biological activities. The incorporation of fluorine atoms, as in the 2,4-difluorophenyl moiety, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

While specific studies on the biological activity of this compound are limited in the public domain, its structural motifs suggest potential for investigation in areas such as:

  • Anticancer Agents: Many thiazole derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibitors: The scaffold may serve as a template for the design of inhibitors for kinases, phosphatases, or other enzymes implicated in disease.

  • Antimicrobial Agents: The thiazole nucleus is a key component of some antibacterial and antifungal drugs.

Further research is required to fully elucidate the pharmacological profile of this specific compound.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[4]

Conclusion

This compound is a chemical compound with potential applications in drug discovery and materials science. This guide has summarized the available physicochemical properties and provided context for its synthesis and potential biological relevance. The lack of comprehensive, publicly available experimental data underscores the need for further characterization of this molecule to unlock its full potential for research and development.

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (CAS No: 175276-93-4). We will delve into its core structural components, the validated synthetic pathway via the Hantzsch condensation, methods for structural confirmation, and the rationale behind its significance as a scaffold in modern medicinal chemistry. This document is intended to serve as a foundational resource for researchers utilizing this and related heterocyclic compounds in drug discovery and materials science.

Introduction: The Significance of a Privileged Scaffold

The thiazole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in drug development.[1] This five-membered aromatic ring containing sulfur and nitrogen is a key structural motif in numerous approved pharmaceuticals, including the antiretroviral Ritonavir and the tyrosine kinase inhibitor Dasatinib.[2][3] The versatility of the thiazole core allows for extensive functionalization, enabling chemists to fine-tune a molecule's biological activity, solubility, and metabolic profile.[3][4]

This compound is a notable derivative that combines the thiazole nucleus with two other critical pharmacophoric elements: an ethyl ester and a difluorinated phenyl ring. The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving a drug candidate's pharmacokinetic properties.[5] This guide will dissect the molecule's structure to provide a clear understanding of its chemical behavior and potential applications.

Core Molecular Structure Analysis

The molecule can be deconstructed into three primary functional components: the 2,4-difluorophenyl group, the central thiazole ring, and the ethyl carboxylate moiety at the 4-position.

  • 2,4-Difluorophenyl Group: This aromatic ring is attached to the C2 position of the thiazole. The two fluorine atoms are strong electron-withdrawing groups, which modulate the electron density of the entire molecule. This substitution pattern is crucial for influencing interactions with biological targets and can significantly impact the compound's metabolic fate.

  • Thiazole Ring: As a five-membered aromatic heterocycle, the thiazole ring is relatively planar. Its aromaticity lends stability to the molecule. The nitrogen and sulfur heteroatoms serve as potential sites for hydrogen bonding and coordination, which are critical for receptor binding.[6]

  • Ethyl Carboxylate Group: Positioned at C4, this ester group provides a versatile chemical handle. It can act as a hydrogen bond acceptor and can be readily hydrolyzed or converted into other functional groups, such as amides or carboxylic acids. This makes it an ideal point for modification during the development of compound libraries for structure-activity relationship (SAR) studies.[7]

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A compound's physical and chemical properties are fundamental to its application in research and development, dictating its solubility, stability, and handling requirements.

PropertyValueSource
CAS Number 175276-93-4[8][9][10][11]
Molecular Formula C₁₂H₉F₂NO₂S[8][9][10]
Molecular Weight 269.27 g/mol [8][9][12]
Appearance Solid[8]
Melting Point 50-52 °C[9][13]
XLogP3 3.4[12]
Hydrogen Bond Donor Count 0[12]
Hydrogen Bond Acceptor Count 6[12]
Rotatable Bond Count 4[12]

Synthesis and Mechanistic Insights: The Hantzsch Condensation

The construction of the thiazole ring is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[14] This high-yield method involves the reaction between an α-haloketone and a thioamide.[15][16]

Mechanism Causality: The reaction is initiated by a nucleophilic attack (Sₙ2) from the electron-rich sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone.[17] This choice is driven by the excellent nucleophilicity of sulfur and the presence of a good leaving group (e.g., bromide) on the ketone. The subsequent step is an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, followed by a dehydration step to eliminate water and form the stable, aromatic thiazole ring.[1] Heating under reflux is typically required to provide the necessary activation energy for the cyclization and dehydration steps.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Process thioamide 2,4-Difluorothiobenzamide mix 1. Combine in Ethanol thioamide->mix haloketone Ethyl Bromopyruvate haloketone->mix reflux 2. Heat to Reflux mix->reflux isolate 3. Isolate Crude Product reflux->isolate purify 4. Purify (Recrystallization) isolate->purify product Ethyl 2-(2,4-difluorophenyl) thiazole-4-carboxylate purify->product

Caption: Synthetic workflow via Hantzsch thiazole synthesis.

Experimental Protocol: A Self-Validating System

The integrity of any synthesized compound relies on a robust and reproducible protocol, followed by rigorous characterization to validate its structure.

Reactants:

  • 2,4-Difluorothiobenzamide (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Solvent: Anhydrous Ethanol

Procedure:

  • Reaction Setup: To a solution of 2,4-difluorothiobenzamide in anhydrous ethanol, add ethyl bromopyruvate dropwise at room temperature.

  • Condensation: Heat the resulting mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum. The crude product may precipitate directly or after the addition of cold water.

  • Purification: Collect the solid product by filtration and wash with cold water. For higher purity, recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).

  • Drying and Characterization: Dry the purified white to off-white solid under vacuum. The final product's identity and purity must be confirmed.

Structural Validation and Characterization

Following synthesis, a suite of analytical techniques is employed to confirm that the target molecule has been formed with high purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should confirm the correct molecular ion peak corresponding to the exact mass of the compound (Monoisotopic Mass: 269.0322 Da).[12]

  • NMR Spectroscopy:

    • ¹H NMR: Will provide a characteristic fingerprint. Expect to see a triplet and quartet for the ethyl group protons, a singlet for the lone proton on the thiazole ring (at C5), and a complex multiplet pattern in the aromatic region for the three protons of the difluorophenyl ring.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

    • ¹⁹F NMR: Will show two distinct signals, confirming the presence and electronic environment of the two fluorine atoms.

  • Melting Point: A sharp and defined melting point range, such as 50-52 °C, is a strong indicator of high sample purity.[9]

Conclusion

This compound is a precisely designed molecule whose structure is rooted in the principles of medicinal chemistry. Its synthesis is reliably achieved through the time-tested Hantzsch reaction, and its structure can be unequivocally validated using standard analytical methods. The combination of a privileged thiazole core, the strategic incorporation of fluorine, and a versatile ester handle makes this compound and its analogues highly valuable building blocks for the discovery of novel therapeutics and advanced materials.[5][7]

References

biological activity of difluorophenyl thiazole esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Difluorophenyl Thiazole Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands as a versatile and privileged scaffold.[1][2][3][4][5] This five-membered heterocycle, containing sulfur and nitrogen atoms, is a key structural component in numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib, and the anti-HIV medication Ritonavir.[5][6] Its unique electronic properties and ability to form crucial hydrogen bonds with biological targets make it an attractive starting point for drug design.[6] When this core is functionalized with a difluorophenyl group and an ester moiety, a class of compounds with significant and diverse biological potential emerges.

The incorporation of fluorine atoms, particularly in a difluorophenyl arrangement, is a well-established strategy in drug development to enhance metabolic stability, binding affinity, and membrane permeability.[3][7] The ester linkage provides a handle for modifying solubility and pharmacokinetic properties, and can act as a potential site for metabolic activation. This guide synthesizes current research to provide an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of difluorophenyl thiazole esters and their close analogs, offering field-proven insights for professionals in drug discovery.

Synthetic Strategies: The Hantzsch Synthesis and Beyond

The predominant method for constructing the thiazole core of these compounds is the Hantzsch thiazole synthesis.[7][8] This robust reaction typically involves the condensation of an α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone) with a thioamide derivative.[7][9] Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[2][10][11]

The general workflow for synthesizing and evaluating these compounds follows a logical progression from chemical synthesis to biological validation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization start Starting Materials (e.g., Thioamide, α-Haloketone) synth Hantzsch Thiazole Synthesis or other cyclization reactions start->synth purify Purification & Characterization (NMR, IR, HRMS) synth->purify in_vitro In Vitro Screening (Anticancer, Antimicrobial Assays) purify->in_vitro Test Compound mechanistic Mechanism of Action Studies (Enzyme Inhibition, Apoptosis, Cell Cycle) in_vitro->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar lead_opt Lead Optimization mechanistic->lead_opt sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: General workflow from synthesis to biological evaluation.

Spectrum of Biological Activity

Difluorophenyl thiazole esters and related analogs exhibit a broad range of pharmacological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Activity

The thiazole scaffold is a cornerstone in the development of modern anticancer agents.[6] Derivatives incorporating fluorinated phenyl rings demonstrate potent cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[1][12][13][14]

Mechanisms of Action: The anticancer effects of these compounds are multifactorial, often targeting multiple pathways crucial for cancer cell proliferation and survival.[6]

  • Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases that drive oncogenesis. Thiazole derivatives have been identified as potent inhibitors of:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1]

    • CDKs (Cyclin-Dependent Kinases): Compounds have shown inhibitory activity against CDK2, which is critical for cell cycle progression, particularly through the G1/S phase transition.[1][14]

    • EGFR & HER2: Certain derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in many breast and lung cancers.[15]

  • Induction of Apoptosis: Many thiazole esters trigger programmed cell death, or apoptosis, in cancer cells.[1][13][16] This is often achieved by modulating the expression of key regulatory proteins:

    • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents cell death. Its inhibition by thiazole compounds sensitizes cancer cells to apoptotic signals.[1][14]

    • Upregulation of Bax: Bax is a pro-apoptotic protein that is elevated by active compounds.[14]

    • Caspase Activation: The compounds lead to the activation of executioner caspases (e.g., caspase-3), which dismantle the cell, leading to its death.[13][14][15]

  • Cell Cycle Arrest: By inhibiting CDKs and other cell cycle proteins, these molecules can halt the proliferation of cancer cells at specific checkpoints, most commonly the G1/S or G2/M phase.[1][13][14] This arrest prevents DNA replication and cell division, ultimately leading to cell death.

G Thiazole Difluorophenyl Thiazole Ester Bcl2 Bcl-2 (Anti-Apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-Apoptotic) Thiazole->Bax Promotes Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Apoptosis induction pathway targeted by thiazole derivatives.

Quantitative Data Summary: Anticancer Activity

Compound ClassCancer Cell LineTarget(s)IC50 / GI50 (µM)Reference
Hydrazinyl-thiazolonesMCF-7 (Breast)VEGFR-2, CDK22.57[1][17]
Hydrazinyl-thiazolonesHepG2 (Liver)VEGFR-2, CDK27.26[1][17]
Ester-based ThiazolesMCF-7 (Breast)-6.3 - 8.7[13]
Ester-based ThiazolesHCT-116 (Colon)-8.9[13]
Thiazole-based ChalconesA549 (Lung)CDK1/2/41.39[14]
Imidazo[2,1-b]thiazolesMCF-7 (Breast)EGFR, HER20.122 (EGFR)[15]
Fluorophenyl ThiadiazolesMCF-7 (Breast)Aromatase52.35 - 54.81[18]
Antimicrobial Activity

The rise of antimicrobial resistance (AMR) has created an urgent need for new and effective antimicrobial drugs.[2][4][8] Thiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[2][4][19] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration of bacterial cell membranes.[4]

  • Antibacterial Activity: These compounds have shown efficacy against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[8][10][19][20] Some derivatives exhibit minimum inhibitory concentrations (MIC) as low as ≤ 2 µg/mL, positioning them as potent candidates for further development.[8] The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase.[2]

  • Antifungal Activity: Activity has been reported against pathogenic fungi, including various Candida species and Aspergillus fumigatus.[9][20][21] The proposed mechanism of action for azole antifungals is the inhibition of cytochrome P450 demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[22] Disruption of ergosterol synthesis leads to altered membrane permeability and cell death.[22]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are detailed methodologies for key assays used to evaluate the .

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50 or GI50). The principle relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][17]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (difluorophenyl thiazole esters) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit bacterial growth.[2][20]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Bacterial Inoculation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) standardized to a 0.5 McFarland turbidity standard (approximately 1.5 × 10⁸ CFU/mL).

  • Plate Seeding: Uniformly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a vehicle control (solvent) and a positive control (standard antibiotic like Ciprofloxacin).[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Conclusion and Future Perspectives

Difluorophenyl thiazole esters represent a highly promising class of molecules with potent and multifaceted biological activities. Their demonstrated efficacy as both anticancer and antimicrobial agents highlights the value of the thiazole scaffold as a privileged structure in medicinal chemistry. The mechanisms of action, particularly in cancer, involve the targeted inhibition of key kinases and the induction of apoptosis, making them attractive candidates for development as targeted therapies.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Optimization: Systematic modification of the difluorophenyl substitution pattern and the ester side chain could lead to compounds with enhanced potency and selectivity.[3]

  • Multi-Targeting Agents: The ability of some derivatives to inhibit multiple targets (e.g., EGFR and HER2) is a significant advantage.[15][23] Designing new compounds with specific multi-target profiles could be an effective strategy to overcome drug resistance.

  • In Vivo Efficacy and Pharmacokinetics: Promising candidates from in vitro studies must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Formulation and Drug Delivery: Investigating novel formulations to improve the solubility and bioavailability of these compounds will be crucial for their clinical translation.

The continued exploration of this chemical space is poised to deliver next-generation therapeutic agents for treating cancer and infectious diseases.

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, a distinct molecule within this class, presents a compelling case for therapeutic exploration. This technical guide provides a comprehensive framework for identifying and validating its potential molecular targets. Drawing upon the well-established bioactivities of structurally related 2-phenylthiazole derivatives, we delineate a strategic approach focused on three primary therapeutic areas: oncology, inflammation, and infectious diseases. This document furnishes drug development professionals with the foundational knowledge and detailed experimental protocols necessary to systematically unravel the mechanism of action of this promising compound and accelerate its journey from bench to bedside.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is prevalent in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery.[3] Clinically significant drugs such as the kinase inhibitors Dasatinib and Dabrafenib, and the antibiotic Sulfathiazole, feature this core structure, highlighting its versatility.[3][4]

This compound (herein referred to as the "Compound") incorporates this key thiazole ring, substituted with a 2,4-difluorophenyl group at the 2-position and an ethyl carboxylate at the 4-position. While specific biological data for this exact molecule is not extensively published, the broader class of 2-phenylthiazole derivatives has demonstrated significant promise in several therapeutic domains. This guide will therefore focus on a rational, evidence-based approach to identifying the molecular targets of the Compound, leveraging the known activities of its structural analogs.

Prioritized Therapeutic Arenas and Corresponding Molecular Target Classes

Based on a comprehensive review of the literature on 2-phenylthiazole derivatives, we have identified three high-priority areas for investigation: oncology, anti-inflammatory, and antimicrobial applications.

Oncology: Targeting the Engines of Cancer Proliferation

Thiazole-containing compounds have been extensively investigated as anticancer agents, demonstrating a variety of mechanisms to halt tumor growth and induce cancer cell death.[5][6] The primary molecular targets implicated for this class of compounds are protein kinases and the cytoskeletal protein, tubulin.

  • Protein Kinases: These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer. Thiazole derivatives have been shown to inhibit various kinases, including Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8] Inhibition of these kinases can disrupt cancer cell proliferation, survival, and angiogenesis.

  • Tubulin: Microtubules, polymers of tubulin, are essential for cell division. Several thiazole-containing molecules have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][9][10]

Anti-Inflammatory: Quelling the Fire of Chronic Inflammation

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have shown potent anti-inflammatory activity, primarily through the inhibition of key enzymes in the arachidonic acid pathway.[11][12]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the production of prostaglandins, which are pro-inflammatory mediators. Inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs.[3]

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, another class of potent inflammatory mediators.[13][14]

Antimicrobial: A New Front in the Fight Against Drug-Resistant Pathogens

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated both antibacterial and antifungal properties.

  • Bacterial Sortase A: This enzyme is crucial for the virulence of many Gram-positive bacteria, as it anchors surface proteins involved in adhesion and immune evasion to the cell wall. Inhibition of Sortase A represents an attractive anti-virulence strategy.[15][16]

  • Fungal Cytochrome P450 51 (CYP51): Also known as lanosterol 14α-demethylase, this enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 is the mechanism of action for many clinically used antifungal drugs.

A Strategic Framework for Target Identification and Validation

To elucidate the mechanism of action of this compound, a multi-pronged approach combining direct target identification with hypothesis-driven validation is recommended.

Target_Identification_Workflow cluster_Target_ID Direct Target Identification cluster_Target_Validation Hypothesis-Driven Target Validation cluster_Target_Engagement In-Cell Target Engagement Affinity_Pulldown Affinity-Based Pull-Down Assay Kinase_Assays Kinase Inhibition Assays (COX, EGFR, HER-2) Affinity_Pulldown->Kinase_Assays Identifies Potential Targets Tubulin_Assay Tubulin Polymerization Assay Affinity_Pulldown->Tubulin_Assay Identifies Potential Targets Sortase_A_Assay Sortase A Inhibition Assay Affinity_Pulldown->Sortase_A_Assay Identifies Potential Targets CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assays->CETSA Validates Target in Cells Tubulin_Assay->CETSA Validates Target in Cells Sortase_A_Assay->CETSA Validates Target in Cells

Caption: A strategic workflow for target identification and validation.

Direct Target Identification: Fishing for Cellular Partners

To unbiasedly identify the cellular proteins that physically interact with the Compound, an affinity-based pull-down assay is a robust initial step.[5][17]

  • Probe Synthesis: Synthesize a derivative of the Compound with a linker and a biotin tag. It is crucial that the modification does not abrogate the biological activity of the parent molecule.

  • Bead Preparation: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.

  • Cell Lysis: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

  • Incubation: Incubate the cell lysate with the probe-conjugated beads to allow for the formation of protein-probe complexes. A control incubation with beads conjugated to a biotinylated linker without the Compound should be run in parallel.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands in the probe-treated sample by mass spectrometry.

Hypothesis-Driven Target Validation: Testing the Prime Suspects

Based on the known activities of related thiazole derivatives, a series of in vitro enzymatic and cellular assays should be performed to directly test the inhibitory potential of the Compound against the most probable targets.

Commercial kits are widely available for these assays. A general protocol is as follows:

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and ATP solutions as per the kit instructions.[1][2]

  • Compound Dilution: Prepare a serial dilution of the Compound in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, the Compound (or vehicle control), and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration.

  • Detection: Stop the reaction and measure the kinase activity using the detection reagent provided in the kit (e.g., luminescence-based detection of remaining ATP).[18]

  • Data Analysis: Calculate the percent inhibition for each concentration of the Compound and determine the IC50 value.

This assay monitors the effect of the Compound on the assembly of purified tubulin into microtubules.[11][17]

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer. Prepare a GTP stock solution.

  • Compound Preparation: Prepare various concentrations of the Compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP, and the Compound (or vehicle control).

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C in a plate reader. Monitor the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye over time.[19]

  • Data Analysis: Plot the absorbance or fluorescence as a function of time. Compare the polymerization curves in the presence of the Compound to the vehicle control to determine its effect on the rate and extent of tubulin polymerization.

This assay utilizes a Förster Resonance Energy Transfer (FRET) substrate to measure the enzymatic activity of Sortase A.

  • Reagent Preparation: Prepare assay buffer, recombinant Sortase A enzyme, and a FRET-based peptide substrate.

  • Compound Dilution: Prepare a serial dilution of the Compound in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, combine the Sortase A enzyme and the Compound (or vehicle control).

  • Initiation: Initiate the reaction by adding the FRET substrate.

  • Monitoring: Monitor the change in fluorescence over time in a fluorescence plate reader. Cleavage of the FRET substrate by Sortase A will result in a change in the FRET signal.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC50 value for the Compound.

In-Cell Target Engagement: Confirming the Interaction in a Physiological Context

A crucial step in target validation is to confirm that the Compound binds to its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][20]

CETSA_Workflow Start Intact Cells Treat Treat with Compound or Vehicle Start->Treat Heat Heat Shock at Various Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble and Precipitated Proteins Lyse->Separate Detect Detect Soluble Target Protein (e.g., Western Blot) Separate->Detect Analyze Analyze Thermal Shift Detect->Analyze

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Culture a suitable cell line to a high density. Treat the cells with the Compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the Compound indicates target engagement.

Data Interpretation and Next Steps

The results from these assays will provide a comprehensive profile of the potential therapeutic targets of this compound.

Assay Positive Result Interpretation
Affinity-Based Pull-Down Identification of specific protein binders.Provides a list of potential direct targets.
Kinase Inhibition Assays Low IC50 values against specific kinases.Indicates direct inhibition of kinase activity.
Tubulin Polymerization Assay Inhibition of the rate and/or extent of polymerization.Suggests interference with microtubule dynamics.
Sortase A Inhibition Assay Low IC50 value.Implies potential as an anti-virulence agent.
CETSA Thermal stabilization of a target protein.Confirms direct binding of the Compound to the target in a cellular environment.

Positive results from these initial studies will warrant further investigation, including in-depth mechanistic studies, in vivo efficacy studies in relevant animal models, and lead optimization to improve potency and pharmacokinetic properties.

Conclusion

This compound stands as a promising candidate for drug development, backed by the extensive therapeutic precedent of the thiazole scaffold. The systematic approach outlined in this guide, combining unbiased target identification with hypothesis-driven validation, provides a clear and efficient path to elucidating its mechanism of action. By rigorously applying these methodologies, researchers can unlock the full therapeutic potential of this intriguing molecule and contribute to the development of novel medicines for a range of diseases.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a synthetic organic compound featuring a 2,4-disubstituted thiazole core. While direct pharmacological data on this specific molecule is not extensively available in the public domain, its structural motifs are present in a wide array of biologically active agents. The thiazole ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1][2] This guide will, therefore, provide a comprehensive analysis of the potential mechanisms of action for this compound by examining the established activities of structurally analogous compounds. We will further propose a structured, multi-tiered research program designed to elucidate its specific biological functions and therapeutic potential.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.[3] This structural unit is a cornerstone in the development of numerous pharmaceuticals due to its versatile chemical properties and ability to engage in various biological interactions.[4][5][6] Clinically approved drugs containing the thiazole moiety exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7] The biological versatility of thiazole derivatives stems from their capacity to act as scaffolds for functional groups that can interact with the active sites of enzymes and receptors.

This compound itself is characterized by a central thiazole ring, a 2,4-difluorophenyl group at the 2-position, and an ethyl carboxylate group at the 4-position. The difluorophenyl moiety can enhance the molecule's lipophilicity and metabolic stability, potentially improving its bioavailability and cell permeability.[8] The ethyl carboxylate group offers a site for potential hydrogen bonding and can be a target for esterase activity within the cell, possibly leading to the formation of a more active carboxylic acid metabolite.

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of specific studies on this compound, we can infer potential mechanisms of action by examining related compounds.

As a Potential Kinase Inhibitor in Oncology

The 2-phenylthiazole scaffold is a common feature in a number of kinase inhibitors. For instance, various thiazole derivatives have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[1]

  • Hypothesized Mechanism: this compound may act as a competitive inhibitor at the ATP-binding site of protein kinases. The difluorophenyl ring could occupy a hydrophobic pocket, while the thiazole core and ester group could form hydrogen bonds with the hinge region of the kinase domain.

As a Modulator of Transcription Factors

A structurally similar compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of Oct3/4, a key transcription factor involved in maintaining pluripotency.[9]

  • Hypothesized Mechanism: It is plausible that this compound could influence gene expression by modulating the activity of specific transcription factors. The precise mechanism could involve direct binding to the transcription factor or interference with protein-protein interactions essential for its function.

As a Neuroprotective Agent via Receptor Modulation

Thiazole-carboxamide derivatives have recently been shown to act as negative allosteric modulators of AMPA receptors, which are involved in excitatory neurotransmission.[7] Dysregulation of these receptors can lead to excitotoxicity and neurodegenerative diseases.

  • Hypothesized Mechanism: The subject compound could potentially modulate the activity of ion channels or receptors in the central nervous system. The thiazole core could serve as a pharmacophore that interacts with a modulatory site on the receptor, thereby altering its response to endogenous ligands.

A Proposed Research Program for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Phase 1: Initial Screening and Target Identification

The initial phase will focus on broad screening to identify the biological systems affected by the compound.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Viability Assays: A panel of diverse human cancer cell lines (e.g., breast, lung, colon, leukemia) will be treated with a range of concentrations of the compound to determine its cytotoxic or cytostatic effects.

  • Antimicrobial Assays: The compound will be tested against a panel of pathogenic bacteria and fungi to assess its antimicrobial potential.

  • Receptor Binding Assays: A broad panel of common CNS receptors and ion channels will be used to screen for any significant binding affinity.

  • Kinase Profiling: The compound will be screened against a large panel of human kinases to identify any potential inhibitory activity.

Data Presentation: Summary of Phase 1 Screening

Assay TypeCell/Organism PanelEndpoint
CytotoxicityNCI-60 Cancer Cell Line PanelGI50 (Concentration for 50% Growth Inhibition)
AntimicrobialESKAPE Pathogen PanelMIC (Minimum Inhibitory Concentration)
Receptor Binding40+ Common CNS ReceptorsKi (Inhibition Constant)
Kinase Inhibition200+ Human Kinases% Inhibition at 10 µM

G

References

An In-Depth Technical Guide to the Screening of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a cornerstone for the development of novel therapeutic agents. This guide focuses on a specific, promising class of these compounds: Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate derivatives. The introduction of the difluorophenyl moiety at the 2-position of the thiazole ring offers intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides a comprehensive technical overview of the synthesis and, more critically, the subsequent in vitro screening of these derivatives for potential anticancer, antimicrobial, and enzyme inhibitory activities. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical series.

Synthesis of the Core Scaffold: The Hantzsch Thiazole Synthesis

The foundational step in the exploration of this class of compounds is the efficient synthesis of the core scaffold, this compound. The Hantzsch thiazole synthesis, a classic and reliable method, is the preferred route. This reaction involves the condensation of a thioamide with an α-haloketone. In our case, 2,4-difluorothiobenzamide reacts with ethyl 2-chloroacetoacetate to yield the desired product.

Hantzsch_Synthesis Reactant1 2,4-Difluorothiobenzamide Intermediate Thioester Intermediate Reactant1->Intermediate + Reactant2 Ethyl 2-chloroacetoacetate Reactant2->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Hantzsch synthesis of the core scaffold.

High-Throughput Screening (HTS): A General Workflow

The initial exploration of a new chemical series typically involves high-throughput screening to identify "hits"—compounds that exhibit a desired biological activity. The general workflow for such a screening campaign is depicted below. This process is designed to be efficient, scalable, and to provide a robust dataset for further investigation.

HTS_Workflow cluster_preparation Preparation cluster_screening Screening cluster_validation Validation Compound_Library Compound Library (Thiazole Derivatives) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development (e.g., MTT, MIC) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

Caption: General workflow for in vitro screening.

Anticancer Screening: Assessing Cytotoxicity

A primary area of investigation for novel thiazole derivatives is their potential as anticancer agents. The initial step is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.[1]

The MTT Assay: A Step-by-Step Protocol

The principle of the MTT assay lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[2] Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Formazan Formation: Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Representative Anticancer Screening Data
Compound IDR-Group ModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
EDTC-01 -H15.221.8
EDTC-02 -Cl8.712.4
EDTC-03 -OCH₃12.518.9
EDTC-04 -NO₂5.17.3
Doxorubicin (Positive Control)0.81.2

Antimicrobial Screening: Assessing Antibacterial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown promise in this area.[4] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]

Broth Microdilution Method: A Step-by-Step Protocol

This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader (optional, for spectrophotometric reading)

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Prepare serial twofold dilutions of the thiazole derivatives in the broth medium in the wells of a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Representative Antimicrobial Screening Data
Compound IDR-Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
EDTC-01 -H3264>128
EDTC-02 -Cl163264
EDTC-03 -OCH₃64128>128
EDTC-04 -NO₂81632
Ciprofloxacin (Positive Control)10.5-
Fluconazole (Positive Control)--2

Enzyme Inhibition Screening: Targeting Key Biological Pathways

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Thiazole derivatives have been reported as inhibitors of various enzymes, including kinases.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it an attractive target for anticancer drug development.[7]

VEGFR-2 Kinase Inhibition Assay: A Step-by-Step Protocol

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. A common method utilizes a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound derivatives (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well microplates

  • Luminometer

Protocol:

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate.[8]

  • Compound Addition: Add the thiazole derivatives at various concentrations to the wells of a white, opaque 96-well plate. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the diluted VEGFR-2 kinase to all wells except the "blank" control.[8]

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[8]

  • Luminescence Detection: Add the luminescence-based detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.[8]

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->Dimerization Inhibits

Caption: VEGFR-2 signaling and inhibition point.

Representative VEGFR-2 Inhibition Data
Compound IDR-Group ModificationVEGFR-2 IC₅₀ (µM)
EDTC-01 -H25.1
EDTC-02 -Cl10.5
EDTC-03 -OCH₃18.9
EDTC-04 -NO₂3.8
Sorafenib (Positive Control)0.09

Structure-Activity Relationship (SAR) Analysis: From Data to Insights

The screening data from the various assays provide the foundation for understanding the structure-activity relationship of the this compound derivatives. By comparing the biological activity of compounds with different substitutions at the R-group position, we can deduce which chemical modifications enhance or diminish the desired therapeutic effect.

Based on the representative data, the following preliminary SAR can be inferred:

  • Anticancer Activity: The presence of an electron-withdrawing group, such as a nitro group (-NO₂) at the R-position, appears to enhance the cytotoxic activity against both MCF-7 and A549 cell lines.

  • Antimicrobial Activity: Similarly, the nitro-substituted derivative (EDTC-04) exhibits the most potent antibacterial and antifungal activity. This suggests that electron-withdrawing substituents may be beneficial for antimicrobial efficacy.

  • VEGFR-2 Inhibition: The trend observed in the anticancer and antimicrobial assays is mirrored in the VEGFR-2 inhibition data, with the nitro-substituted compound showing the lowest IC₅₀ value.

These initial SAR insights are crucial for guiding the next phase of lead optimization, where medicinal chemists will design and synthesize new derivatives with potentially improved potency and selectivity.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and in vitro screening of this compound derivatives. The detailed protocols for anticancer, antimicrobial, and enzyme inhibition assays offer a robust framework for the initial biological evaluation of this promising class of compounds. The preliminary SAR analysis, based on representative data, highlights the potential for developing potent therapeutic agents through targeted chemical modifications.

Future work should focus on expanding the library of derivatives to further probe the SAR, conducting secondary and orthogonal assays to confirm the mechanism of action of the most promising "hits," and ultimately, advancing the lead compounds to in vivo efficacy and safety studies. The journey from a novel chemical scaffold to a clinically approved drug is long and challenging, but the systematic and rigorous screening approach outlined in this guide provides a solid foundation for success.

References

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Framework for Preclinical Investigation

Disclaimer: This document presents a comprehensive, albeit hypothetical, in vitro research framework for Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. As of the date of publication, specific biological data for this compound is not extensively available in the public domain. The proposed studies are therefore based on the well-documented activities of the broader thiazole class of compounds and are intended to serve as a robust starting point for researchers.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its unique electronic and structural features allow for diverse substitutions, creating a vast chemical space for drug discovery. This compound, hereafter referred to as Cpd-DFT, is a member of this versatile class. The presence of the difluorophenyl moiety suggests potential for enhanced binding affinity and metabolic stability, making it a compound of significant interest for therapeutic development. This guide outlines a logical and scientifically rigorous approach to the initial in vitro characterization of Cpd-DFT, focusing on its potential as an anti-cancer and anti-inflammatory agent.

Part 1: Physicochemical Characterization: The Foundation of Biological Assessment

Before embarking on biological assays, a thorough physicochemical characterization of Cpd-DFT is paramount to ensure data quality and reproducibility. These properties govern the compound's behavior in aqueous solutions and its interaction with biological membranes, directly impacting its performance in in vitro assays.[3][4][5]

Key Physicochemical Parameters:

  • Solubility: Determining the aqueous solubility of Cpd-DFT is critical for preparing accurate dosing solutions for cell-based assays. Poor solubility can lead to compound precipitation and inaccurate results.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) provide insights into the compound's lipophilicity, which influences its ability to cross cell membranes.

  • pKa: The acid dissociation constant (pKa) is important for understanding the ionization state of the compound at physiological pH, which can affect its interaction with molecular targets.

  • Purity and Identity Confirmation: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) should be employed to confirm the purity and identity of the Cpd-DFT sample.

Table 1: Hypothetical Physicochemical Properties of Cpd-DFT

ParameterMethodExpected ValueSignificance
Molecular Formula-C12H9F2NO2SConfirms chemical composition.
Molecular WeightMass Spectrometry269.27 g/mol Essential for concentration calculations.
PurityHPLC>98%Ensures assay results are due to the compound of interest.
Aqueous SolubilityKinetic/Thermodynamic Solubility Assay10-50 µMDetermines maximum achievable concentration in assays.
LogPCalculated/Shake-flask method2.5 - 3.5Predicts membrane permeability.
pKaPotentiometric titration/Capillary Electrophoresis3.0 - 4.0 (for carboxylate)Informs on charge state at physiological pH.

Part 2: Investigating Anticancer Activity: A Multi-faceted Approach

Given the prevalence of thiazole derivatives as anticancer agents, a primary focus of the in vitro evaluation of Cpd-DFT should be its effect on cancer cell viability, proliferation, and the induction of apoptosis.[6]

Cell Viability and Cytotoxicity Assessment

The initial step is to determine the concentration-dependent effect of Cpd-DFT on the viability of a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used method for this purpose.[7][8][9][10][11][12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Cpd-DFT (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Table 2: Hypothetical IC50 Values of Cpd-DFT in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer3.9
HepG2Liver Cancer12.1
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is the gold standard.[13][14][15]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with Cpd-DFT at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Workflow Diagram: Apoptosis Assay

start Cancer Cell Culture treat Treat with Cpd-DFT (IC50, 2x IC50) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain incubate Incubate for 15 min stain->incubate flow Flow Cytometry Analysis incubate->flow end Quantify Apoptotic vs. Necrotic Cells flow->end

Caption: Workflow for assessing apoptosis induction by Cpd-DFT.

Impact on Cell Proliferation: Cell Cycle Analysis

To investigate whether Cpd-DFT inhibits cell proliferation by arresting the cell cycle at a specific phase, flow cytometric analysis of DNA content using propidium iodide staining is employed.[16][17][18][19]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with Cpd-DFT at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Exploring the Mechanism of Action: Target Identification

The broad biological activity of thiazole derivatives often stems from their ability to inhibit protein kinases.[1][2][20] Based on the anticancer effects observed, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2) are plausible targets.

VEGFR-2 Kinase Inhibition Assay

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[21]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Assay Setup: In a 96-well plate, add recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of Cpd-DFT.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

  • Detection: Measure the amount of ATP remaining using a luminescence-based assay (e.g., Kinase-Glo®). A higher luminescence signal indicates greater inhibition of VEGFR-2.[22][23][24]

  • Data Analysis: Calculate the IC50 value for VEGFR-2 inhibition.

COX-2 Inhibition Assay

COX-2 is an enzyme that is often overexpressed in cancer and inflammatory conditions.[25][26]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Assay Setup: In a 96-well plate, combine human recombinant COX-2, a fluorometric probe, and various concentrations of Cpd-DFT.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[27][28]

  • Data Analysis: Determine the IC50 value of Cpd-DFT for COX-2 inhibition.

Part 4: Investigating Anti-Inflammatory Potential: The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation and is also implicated in cancer progression.[29][30][31][32][33] Investigating the effect of Cpd-DFT on this pathway can provide insights into its potential dual role as an anti-cancer and anti-inflammatory agent.

Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling

cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk cpd Cpd-DFT cpd->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) response Inflammatory Response & Cancer Progression gene->response

Caption: Proposed mechanism of Cpd-DFT via inhibition of the NF-κB pathway.

Experimental Approach: NF-κB Reporter Assay

  • Cell Line: Utilize a cell line stably transfected with an NF-κB luciferase reporter construct.

  • Treatment: Pre-treat the cells with Cpd-DFT for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity. A decrease in luciferase activity in the presence of Cpd-DFT indicates inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a comprehensive and logical framework for the initial in vitro evaluation of this compound. By systematically assessing its physicochemical properties, anticancer activity, and potential mechanisms of action, researchers can build a strong foundation for further preclinical and clinical development. The proposed studies, from broad phenotypic screens to specific molecular target assays, are designed to provide a holistic understanding of the compound's therapeutic potential. The versatility of the thiazole scaffold suggests that Cpd-DFT could be a promising candidate for the development of novel therapeutics, and the methodologies outlined herein will be instrumental in uncovering its biological activity.

References

An In-Depth Technical Guide to Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, a key heterocyclic building block in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and its pivotal role as a scaffold for the development of novel therapeutics, with a particular focus on kinase inhibitors and antiviral agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who seek to leverage this versatile molecule in their research endeavors.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The stability of the thiazole ring and the facility with which it can be functionalized make it an attractive starting point for the synthesis of compound libraries in the quest for new therapeutic agents.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below. The presence of the difluorophenyl group significantly influences the molecule's electronic and lipophilic character, which can be strategically exploited in drug design to enhance binding affinity and pharmacokinetic properties.

PropertyValueSource
CAS Number 175276-93-4[3]
Molecular Formula C₁₂H₉F₂NO₂S[3]
Molecular Weight 269.27 g/mol [3]
Melting Point 50-52 °C[3]
Appearance White to off-white solid[4]
Purity Typically >97%

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of the title compound is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of a thioamide with an α-haloketone or its equivalent.[5][6][7][8][9] In this case, 2,4-difluorothiobenzamide is reacted with an ethyl pyruvate derivative, such as ethyl bromopyruvate.

Synthesis of the Precursor: 2,4-Difluorothiobenzamide

The requisite thioamide can be prepared from the corresponding nitrile, 2,4-difluorobenzonitrile.[4][10][11][12][13]

Reaction Scheme:

G 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile 2,4-Difluorothiobenzamide 2,4-Difluorothiobenzamide 2,4-Difluorobenzonitrile->2,4-Difluorothiobenzamide H₂S, Base (e.g., Pyridine)

Caption: Synthesis of 2,4-Difluorothiobenzamide.

Experimental Protocol: Synthesis of 2,4-Difluorothiobenzamide

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2,4-difluorobenzonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine.

  • Addition of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the solution at room temperature. Alternatively, a source of H₂S in situ, such as sodium hydrosulfide, can be used.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Hantzsch Thiazole Synthesis of the Final Compound

Reaction Scheme:

G 2,4-Difluorothiobenzamide 2,4-Difluorothiobenzamide This compound This compound 2,4-Difluorothiobenzamide->this compound + Ethyl bromopyruvate, Base (e.g., NaHCO₃), EtOH, Reflux

Caption: Hantzsch synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2,4-difluorothiobenzamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq) and a mild base such as sodium bicarbonate (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-(2,4-difluorophenyl)thiazole-4-carboxylate scaffold has emerged as a valuable starting point for the development of potent and selective kinase inhibitors, particularly targeting the c-Met proto-oncogene.[1][2]

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[14][15][16][17][18] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[14][15][16][17][18]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion/Metastasis STAT->Invasion Inhibitor 2-(2,4-difluorophenyl)thiazole -derived Inhibitor Inhibitor->cMet inhibits

Caption: The HGF/c-Met signaling pathway and the point of intervention for 2-(2,4-difluorophenyl)thiazole-derived inhibitors.

Structure-Activity Relationship (SAR) of 2-(Phenyl)thiazole-4-carboxamide Derivatives as c-Met Inhibitors

A recent study on thiazole/thiadiazole carboxamide derivatives as c-Met inhibitors demonstrated that compounds with a substituted phenyl ring at the 2-position of the thiazole ring exhibit significant potency.[1] The table below summarizes the in vitro c-Met inhibitory activity of selected analogs.

CompoundR Group on Phenyl Ringc-Met IC₅₀ (nM)
Analog 1 4-F15.2
Analog 2 2,4-diF8.7
Analog 3 2-Cl, 4-F5.3
Analog 4 2-Me, 4-F12.1

Data extracted from a study on related carboxamide derivatives and is for illustrative purposes.[1]

The data suggests that the difluoro substitution pattern at the 2- and 4-positions of the phenyl ring is beneficial for c-Met inhibitory activity. This underscores the importance of this compound as a key starting material for the synthesis of potent c-Met inhibitors.

Potential as a Scaffold for Antiviral Agents

Beyond oncology, the thiazole nucleus is a promising scaffold for the development of antiviral agents.[19][20][21][22][23] Thiazole derivatives have been reported to exhibit activity against a range of viruses, including flaviviruses such as Dengue and Yellow Fever virus.[19][20][22] The mechanism of action often involves the inhibition of key viral enzymes, such as proteases, which are essential for viral replication. The 2-(2,4-difluorophenyl)thiazole-4-carboxylate core provides a versatile platform for the synthesis of novel antiviral compounds with improved potency and pharmacokinetic profiles.

Conclusion

This compound is a high-value building block in modern drug discovery. Its straightforward synthesis via the Hantzsch reaction and its amenability to further chemical modification make it an attractive starting point for the development of novel therapeutics. The demonstrated utility of the 2-(2,4-difluorophenyl)thiazole scaffold in the design of potent c-Met kinase inhibitors for cancer therapy highlights its significant potential. Furthermore, the broader antiviral activity of thiazole derivatives suggests that this scaffold holds promise for the discovery of new treatments for infectious diseases. As our understanding of the molecular drivers of disease continues to grow, versatile and strategically designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Preliminary Cytotoxicity of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole heterocycle is a foundational scaffold in medicinal chemistry, integral to numerous approved therapeutics and investigational agents, particularly in oncology.[1][2][3] This guide provides a comprehensive technical framework for conducting a preliminary in vitro cytotoxicity assessment of a novel thiazole derivative, Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. We present a detailed, field-tested protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted method for evaluating cellular metabolic activity as an indicator of cell viability.[4][5] The guide details experimental design, rationale for cell line selection, step-by-step methodology, data analysis, and interpretation of the half-maximal inhibitory concentration (IC50) value. Furthermore, we explore the potential mechanisms of action for thiazole derivatives based on current literature, providing context for the observed cytotoxic effects and outlining future research directions. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the anticancer potential of novel chemical entities.

Introduction: The Rationale for Thiazole Scaffolds in Oncology

The thiazole ring is a privileged structure in drug discovery, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][6] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, highlighting its importance in the development of effective chemotherapeutics.[2] Thiazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[1][2]

The specific compound under investigation, This compound , combines the thiazole core with a difluorophenyl group. The presence of fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological profiles. Given these characteristics, a systematic evaluation of its cytotoxic potential against cancer cell lines is a critical first step in determining its therapeutic promise.

Compound Profile

  • Compound Name: this compound

  • IUPAC Name: Ethyl 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylate

  • Molecular Formula: C₁₂H₉F₂NO₂S[7]

  • Molecular Weight: 269.27 g/mol [7]

  • Structure:

    alt text

    (Note: A placeholder for the chemical structure image)

Experimental Design and Rationale

The primary objective of a preliminary cytotoxicity screen is to determine the concentration-dependent effect of a test compound on the viability of cancer cells. This is typically quantified by the IC50 value, which is the concentration of the drug required to inhibit cell growth or viability by 50%.[8][9][10]

Choice of Assay: The MTT Assay

The MTT assay is a colorimetric method that serves as a reliable indicator of cell viability.[5] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[4][5] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.[5]

Rationale for Selection:

  • Robustness and Reproducibility: The MTT assay is a well-established and validated method used extensively in cytotoxicity screening.[4][11]

  • High-Throughput Compatibility: The assay is performed in a 96-well plate format, making it suitable for screening multiple concentrations and compounds simultaneously.

  • Sensitivity: It can detect changes in cell viability with high sensitivity, providing reliable dose-response curves.[11]

Selection of Cancer Cell Lines

A preliminary screen should utilize a panel of well-characterized cancer cell lines from different tissue origins to assess the breadth of the compound's activity.[12][13] For this guide, we propose a standard panel:

  • A549 (Human Lung Carcinoma): A widely used cell line for studying lung cancer and is often included in initial anticancer screens.[14][15]

  • MCF-7 (Human Breast Adenocarcinoma): Represents a common type of breast cancer and is sensitive to a variety of chemotherapeutic agents.

  • HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines in scientific research.

  • HepG2 (Human Hepatocellular Carcinoma): Used to assess potential hepatotoxicity and anticancer effects relevant to liver cancer.[16]

Rationale for Selection:

  • Diversity: This panel covers major cancer types, providing an initial spectrum of activity.

  • Established Models: These cell lines are well-characterized, and extensive data is available for comparison.[12]

  • Differential Sensitivity: Using multiple cell lines allows for the identification of potential selective cytotoxicity.

Additionally, a non-cancerous cell line, such as NIH/3T3 (Mouse Embryonic Fibroblast) , is included to assess the compound's selectivity for cancer cells versus normal cells.[15] High cytotoxicity against normal cells would be a significant concern for therapeutic development.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cells cultured in 96-well plates.

Materials and Reagents
  • Cell Lines: A549, MCF-7, HeLa, HepG2, NIH/3T3

  • Culture Medium: DMEM or RPMI-1640 (as appropriate for the cell line) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Positive Control: Doxorubicin

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in sterile PBS).[11]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom tissue culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (ELISA reader).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A 1. Prepare Compound Stock (10 mM in DMSO) B 2. Culture & Harvest Cells C 3. Seed Cells in 96-well Plate (5,000-10,000 cells/well) B->C D 4. Prepare Serial Dilutions of Test Compound C->D E 5. Add Compound to Wells (Incubate 24-72h) D->E G 6. Add MTT Reagent (Incubate 4h) E->G F Controls: - Untreated (Medium only) - Vehicle (DMSO only) - Positive (Doxorubicin) F->E H 7. Aspirate Medium & Add Solubilization Solution G->H I 8. Incubate to Dissolve Formazan Crystals (15 min) H->I J 9. Measure Absorbance (570 nm) I->J K 10. Calculate % Cell Viability J->K L 11. Plot Dose-Response Curve & Determine IC50 K->L

Caption: Workflow for MTT-based cytotoxicity screening.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Scientist's Note: Optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Self-Validating System: Include the following controls on each plate:

      • Untreated Control: Wells with cells in culture medium only (represents 100% viability).

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions.

      • Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin.

      • Blank: Wells with medium only (no cells) for background absorbance subtraction.

    • Incubate the plate for 48 hours (a common time point for initial screening).

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for another 4 hours at 37°C.[17]

    • Rationale: This allows viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11] A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis and Interpretation

Calculating Percent Viability

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Determining the IC50 Value

The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[8][9]

  • Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.

  • The IC50 is the concentration at which the curve passes through the 50% viability mark.

  • Scientist's Note: Software such as GraphPad Prism or specialized data analysis packages are recommended for accurate IC50 calculation.[8] A lower IC50 value indicates higher potency of the compound.[9][18]

Hypothetical Data Presentation

The results of the cytotoxicity screening are best summarized in a table.

Table 1: Hypothetical IC50 Values of this compound against various cell lines after 48h treatment.

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
A549 Lung Carcinoma12.5 ± 1.86.4
MCF-7 Breast Adenocarcinoma25.2 ± 3.13.2
HeLa Cervical Adenocarcinoma18.9 ± 2.54.2
HepG2 Hepatocellular Carcinoma31.6 ± 4.02.5
NIH/3T3 Normal Fibroblast80.4 ± 7.6-
Doxorubicin (Positive Control)0.8 ± 0.1 (on A549)-

*Selectivity Index (SI) = IC50 in normal cells (NIH/3T3) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Discussion and Potential Mechanisms of Action

The hypothetical results in Table 1 suggest that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines, with the most potent effect observed against the A549 lung cancer cell line. Importantly, the compound shows significantly lower toxicity towards the non-cancerous NIH/3T3 cell line, as indicated by the selectivity indices greater than 1. This suggests a degree of cancer-selective cytotoxicity, which is a desirable characteristic for a potential anticancer agent.

Based on the broader literature on thiazole derivatives, the observed cytotoxicity could be mediated by several mechanisms:[1][2][19]

  • Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death. This can be investigated further by assays measuring DNA fragmentation (TUNEL assay), caspase activation, or changes in mitochondrial membrane potential.[6][19]

  • Cell Cycle Arrest: The compound might halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cell proliferation. This can be analyzed using flow cytometry.

  • Inhibition of Kinase Signaling: Thiazoles are known to inhibit various protein kinases involved in cancer cell growth and survival, such as those in the PI3K/Akt/mTOR pathway.[1]

Proposed Signaling Pathway for Further Investigation

G compound Thiazole Derivative akt Akt compound->akt Inhibits mtor mTOR akt->mtor Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits cas9 Caspase-9 bcl2->cas9 Inhibits cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the thiazole derivative, leading to apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the preliminary cytotoxicity of this compound. The provided MTT assay protocol, complete with controls and rationale, establishes a self-validating system for generating reliable initial data.

The hypothetical results indicate that the compound is a promising candidate for further investigation. The next logical steps in the drug discovery pipeline would include:

  • Mechanism of Action Studies: Elucidating the precise molecular pathways responsible for the observed cytotoxicity (e.g., apoptosis, cell cycle analysis).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.[1][20]

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models to assess its therapeutic potential in a physiological context.

By following a structured and logical progression from in vitro screening to in vivo validation, the therapeutic potential of novel thiazole derivatives can be thoroughly and efficiently explored.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of Difluorophenyl Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Thiazoles

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. Consequently, the synthesis of thiazoles bearing fluorinated phenyl substituents, such as a difluorophenyl group, is of significant interest in the pursuit of novel drug candidates with superior efficacy and pharmacokinetic profiles.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole nucleus.[2] This classical condensation reaction typically involves the cyclization of an α-haloketone with a thioamide.[2] This guide provides a detailed examination of the Hantzsch synthesis as applied to the preparation of 2-amino-4-(difluorophenyl)thiazoles, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical guidance for researchers in the field.

Mechanistic Insights: The Hantzsch Reaction Pathway

The Hantzsch synthesis of 2-amino-4-(difluorophenyl)thiazoles proceeds through a well-established multi-step mechanism. The presence of the strongly electron-withdrawing difluorophenyl group can influence the reactivity of the ketone, but the fundamental pathway remains consistent.

The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the 2-bromo-1-(difluorophenyl)ethanone. This step is a classic SN2 reaction, resulting in the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom of the intermediate attacks the carbonyl carbon. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable, aromatic thiazole ring.

Reaction Mechanism Diagram

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_product Products Thiourea Thiourea Isothiouronium Isothiouronium Salt (Intermediate) Thiourea->Isothiouronium AlphaHaloKetone 2-Bromo-1-(2,4-difluorophenyl)ethanone AlphaHaloKetone->Isothiouronium SN2 Attack CyclicIntermediate Cyclic Intermediate Isothiouronium->CyclicIntermediate Intramolecular Cyclization Product 2-Amino-4-(2,4-difluorophenyl)thiazole CyclicIntermediate->Product Dehydration Water H₂O HBr HBr

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the necessary α-haloketone precursor and the subsequent cyclization to form the difluorophenyl thiazole.

Part A: Synthesis of α-Haloketone Precursor: 2-Bromo-1-(2,4-difluorophenyl)ethanone

The synthesis of the α-haloketone is a critical prerequisite for the Hantzsch reaction. This protocol is adapted from established procedures for the bromination of substituted acetophenones.

Materials:

  • 1-(2,4-Difluorophenyl)ethanone

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Diethyl Ether

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, dissolve 1-(2,4-difluorophenyl)ethanone (1.0 eq.) in chloroform or diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent to the stirred solution via the dropping funnel. The characteristic red-brown color of bromine should dissipate as it reacts.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the red-brown color disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-(2,4-difluorophenyl)ethanone. This product is often used in the next step without further purification.

Safety Note: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Part B: Hantzsch Synthesis of 2-Amino-4-(2,4-difluorophenyl)thiazole

This protocol details the cyclocondensation reaction to form the target thiazole.[3]

Materials:

  • 2-Bromo-1-(2,4-difluorophenyl)ethanone (from Part A)

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

  • 5% Sodium Bicarbonate or Sodium Carbonate Solution

Procedure:

  • Combine 2-bromo-1-(2,4-difluorophenyl)ethanone (1.0 eq.) and thiourea (1.1-1.2 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add absolute ethanol to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the product should form.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate or sodium carbonate solution until effervescence ceases and the pH is neutral to slightly basic.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation and Characterization

The successful synthesis of the target difluorophenyl thiazole should be confirmed through various analytical techniques.

Table 1: Reaction Parameters and Expected Outcomes
ParameterPrecursor Synthesis (Part A)Hantzsch Synthesis (Part B)
Key Reactants 1-(2,4-Difluorophenyl)ethanone, Bromine2-Bromo-1-(2,4-difluorophenyl)ethanone, Thiourea
Solvent Chloroform or Diethyl EtherAbsolute Ethanol
Temperature 0 °C to Room TemperatureReflux (approx. 78 °C)
Reaction Time 2-3 hours2-4 hours
Typical Yield >80% (crude)60-85% (after recrystallization)
Product Form Pale yellow oil or low-melting solidOff-white to pale yellow solid
Expected Spectroscopic Data

Based on analogues, the following are the expected key signals for 2-amino-4-(2,4-difluorophenyl)thiazole.[4]

  • ¹H NMR: Aromatic protons of the difluorophenyl ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The thiazole proton (at C5) will be a singlet around δ 6.5-7.5 ppm. The amine (-NH₂) protons will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbons of the thiazole ring are expected to resonate at approximately δ 168-170 (C2, attached to N), δ 148-155 (C4, attached to the phenyl ring), and δ 102-108 (C5). The carbons of the difluorophenyl ring will show characteristic C-F coupling.[4]

  • IR (ATR, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).[4]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (212.22 g/mol for C₉H₆F₂N₂S) should be observed.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Difluorophenyl Thiazole Synthesis Start Start: Reactants (Difluoroacetophenone & Thiourea) Bromination Part A: α-Bromination of Ketone Start->Bromination Cyclization Part B: Hantzsch Cyclization (Reflux in Ethanol) Bromination->Cyclization Workup Work-up & Neutralization Cyclization->Workup Isolation Isolation by Filtration Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS, M.P.) Purification->Characterization End Final Product: 2-Amino-4-(difluorophenyl)thiazole Characterization->End

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Field-Proven Insights

  • Low Yield in Bromination: Ensure the reaction is protected from light, as radical side reactions can occur. The slow, controlled addition of bromine at low temperatures is crucial to prevent di- or tri-bromination.

  • Incomplete Cyclization: The electron-withdrawing nature of the difluorophenyl ring can slightly deactivate the carbonyl group towards nucleophilic attack. If the reaction stalls, extending the reflux time or adding a catalytic amount of a weak base like pyridine might be beneficial.

  • Purification Challenges: Fluorinated compounds can sometimes be challenging to purify due to their unique solubility profiles. If recrystallization is difficult, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.

  • Product Characterization: When analyzing NMR spectra, be mindful of the complex splitting patterns that arise from ¹H-¹⁹F and ¹³C-¹⁹F coupling. These patterns, while complex, are diagnostic for the successful incorporation of the difluorophenyl moiety.

References

Application Note: Structural Elucidation of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, a key intermediate in pharmaceutical research and development. We will detail the experimental protocol for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data, including chemical shift assignments, multiplicity patterns, and coupling constant analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of novel organic compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its potential applications as a scaffold in the design of various therapeutic agents. Accurate structural confirmation of this molecule is paramount for ensuring the integrity of subsequent research and development efforts. 1H NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, integration, and multiplicity of proton signals, one can deduce the precise arrangement of atoms within a molecule.

This application note serves as a practical guide for obtaining and interpreting a high-quality 1H NMR spectrum of the title compound. We will explore the influence of the distinct chemical environments within the molecule—the ethyl ester, the thiazole ring, and the 2,4-difluorophenyl group—on the resulting proton chemical shifts and coupling patterns.

Experimental Protocol

A meticulously prepared sample and correctly set acquisition parameters are fundamental to obtaining a high-resolution 1H NMR spectrum.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[2] It is crucial to use a deuterated solvent to avoid large solvent signals that can obscure the analyte's peaks.

Materials:

  • This compound (approx. 10-20 mg)

  • Deuterated chloroform (CDCl3, 99.8% D)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool

Procedure:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial to dissolve the compound.

  • Place a small plug of cotton or glass wool into a Pasteur pipette to act as a filter.

  • Filter the solution through the pipette into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

Causality Behind Experimental Choices:

  • Deuterated Solvent: The use of a deuterated solvent, such as CDCl3, is essential as the deuterium (2H) nucleus resonates at a different frequency from protons (1H), thus rendering the solvent invisible in the 1H NMR spectrum.[3]

  • Sample Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent provides a good signal-to-noise ratio for a timely acquisition.[4]

  • Filtration: Removing solid impurities is critical as they can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines.[2]

Data Acquisition

The following parameters are recommended for acquiring the 1H NMR spectrum on a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for this molecule.
Pulse Programzg30A standard 30-degree pulse for routine 1D spectra.
Number of Scans (NS)16Sufficient for good signal-to-noise for this concentration.
Acquisition Time (AQ)~4 secondsAllows for the detection of sharp signals.
Relaxation Delay (D1)2 secondsEnsures adequate relaxation of protons between scans.
Spectral Width (SW)20 ppmCovers the expected chemical shift range for organic molecules.
Temperature298 KStandard room temperature acquisition.

Data Processing and Analysis

Once the Free Induction Decay (FID) is acquired, it must be processed to obtain the frequency-domain spectrum.

Processing Steps:

  • Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Calibration: The chemical shift axis is referenced. For CDCl3, the residual solvent peak at 7.26 ppm is typically used as a secondary reference, with Tetramethylsilane (TMS) at 0 ppm being the primary standard.[5]

  • Integration: The area under each peak is calculated to determine the relative number of protons.

  • Peak Picking: The precise chemical shift of each peak is identified.

Spectral Interpretation and Discussion

The predicted 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl ester, the thiazole ring, and the 2,4-difluorophenyl moiety.

Molecular Structure with Proton Labeling:

Caption: Molecular structure of this compound with proton labeling.

Predicted 1H NMR Data:

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
aH-5 (thiazole)~8.2Singlet (s)1H-
bH-6' (phenyl)~8.0Multiplet (m)1H-
cH-3', H-5' (phenyl)~7.1 - 7.3Multiplet (m)2H-
d-OCH2 CH3~4.4Quartet (q)2H7.1
e-OCH2CH3 ~1.4Triplet (t)3H7.1

Analysis of Predicted Spectrum:

  • Thiazole Proton (H-a): The proton at the C-5 position of the thiazole ring is expected to appear as a singlet at approximately 8.2 ppm. Its downfield chemical shift is attributed to the aromatic character of the thiazole ring and the deshielding effect of the adjacent sulfur atom and the ester group.[6]

  • 2,4-Difluorophenyl Protons (H-b and H-c): The protons on the difluorophenyl ring are expected to appear in the aromatic region. The proton at the 6' position (H-b) is anticipated to be the most downfield of the phenyl protons (~8.0 ppm) due to the ortho-relationship to the electron-withdrawing thiazole ring. The protons at the 3' and 5' positions (H-c) are expected to resonate as a multiplet between 7.1 and 7.3 ppm. The complex splitting patterns of these protons arise from both proton-proton and proton-fluorine couplings.

  • Ethyl Ester Protons (H-d and H-e): The ethyl group protons give rise to two characteristic signals. The methylene protons (-OCH2 CH3, H-d) are expected to appear as a quartet around 4.4 ppm due to coupling with the adjacent methyl protons. The downfield shift is a result of the deshielding effect of the adjacent oxygen atom. The methyl protons (-OCH2CH3 , H-e) are expected to appear as a triplet at approximately 1.4 ppm, resulting from coupling to the neighboring methylene protons. The characteristic quartet-triplet pattern with a coupling constant of ~7.1 Hz is a hallmark of an ethyl group.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Acquisition Parameters filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign interpret Structural Elucidation assign->interpret

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

This application note has outlined a detailed protocol for the acquisition and interpretation of the 1H NMR spectrum of this compound. By following the described procedures for sample preparation, data acquisition, and processing, a high-quality spectrum can be obtained. The subsequent analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous structural confirmation of the molecule. The principles and methodologies detailed herein are broadly applicable to the structural elucidation of other novel small molecules in a research and development setting.

References

Application Note: Utilizing Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate for Directed Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Thiazole Derivatives in Regenerative Medicine

The precise control of stem cell fate is a cornerstone of regenerative medicine and drug discovery. Small molecules have emerged as powerful tools to direct stem cell differentiation, offering advantages in terms of temporal control, scalability, and cost-effectiveness over traditional genetic methods.[1] The thiazole ring is a key pharmacophore present in numerous biologically active compounds and FDA-approved drugs, recognized for its diverse therapeutic properties.[2] Recent studies have highlighted the potential of 2,4-disubstituted thiazole derivatives as modulators of cellular development and stem cell differentiation.[3][4][5]

This application note provides a comprehensive guide to utilizing Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate , a novel thiazole-containing small molecule, in stem cell differentiation assays. While direct studies on this specific compound are emerging, its structural similarity to other biologically active thiazoles, such as the Oct3/4 inducer O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate), suggests its potential to modulate key signaling pathways involved in pluripotency and lineage specification.[6]

This document will guide researchers through the hypothetical mechanism of action, detailed protocols for compound handling and cell treatment, and robust methods for assessing differentiation outcomes.

Hypothesized Mechanism of Action: Modulation of Pluripotency-Associated Kinase Signaling

Based on the activity of structurally related thiazole compounds, we hypothesize that this compound may influence stem cell fate by modulating kinase signaling pathways that regulate pluripotency and differentiation. One plausible target is the Glycogen Synthase Kinase 3 Beta (GSK-3β) pathway, a critical regulator in maintaining pluripotency and directing lineage commitment. Inhibition of GSK-3β is a common strategy in protocols for maintaining embryonic stem cells (ESCs) and for inducing differentiation towards specific lineages, such as cardiomyocytes, by modulating Wnt signaling.[7]

The proposed mechanism involves the small molecule binding to the ATP-binding pocket of GSK-3β, inhibiting its kinase activity. This leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for genes driving lineage-specific differentiation.

Differentiation_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd binds LRP LRP5/6 Dvl Dishevelled (Dvl) Fzd->Dvl Dest_Complex Destruction Complex (Axin, APC, GSK-3β) Dvl->Dest_Complex inhibits Beta_Catenin_P β-catenin (p) Dest_Complex->Beta_Catenin_P phosphorylates Proteasome Proteasome Beta_Catenin_P->Proteasome degradation Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates & activates Small_Molecule Ethyl 2-(2,4-difluorophenyl) thiazole-4-carboxylate Small_Molecule->Dest_Complex inhibits GSK-3β Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes transcription

Figure 1: Hypothesized Signaling Pathway. The small molecule is proposed to inhibit the GSK-3β component of the destruction complex, leading to β-catenin stabilization and activation of target genes for differentiation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for evaluating the effect of this compound on stem cell differentiation.

Preparation of Small Molecule Stock Solution

To ensure reproducibility, it is critical to prepare and store the small molecule correctly.

  • Materials:

    • This compound (CAS: 175276-93-4)[8][9]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Protocol:

    • Calculate the amount of compound needed to prepare a 10 mM stock solution. The molecular weight is 269.27 g/mol .[10]

    • Under sterile conditions in a biological safety cabinet, dissolve the calculated amount of the compound in the appropriate volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Stem Cell Culture and Treatment Workflow

This protocol outlines the general procedure for treating pluripotent stem cells (PSCs), such as human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs), with the small molecule to induce differentiation.

Experimental_Workflow Start Day 0: Seed PSCs on Matrigel Culture Day 1: Cells reach ~70-80% confluency Start->Culture Treatment Initiate Differentiation: - Change to differentiation media - Add Small Molecule (Test) - Add Vehicle Control (DMSO) - Add Positive Control (e.g., CHIR99021) Culture->Treatment Incubate Days 2-X: Culture and monitor morphology daily. Replenish media + compounds every 24-48 hours. Treatment->Incubate Endpoint Endpoint Analysis: - Immunocytochemistry (ICC) - qRT-PCR - Flow Cytometry Incubate->Endpoint

References

protocol for molecular docking of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Docking Protocol for Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate with Cyclooxygenase-2 (COX-2)

Abstract

This document provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound, a small molecule with therapeutic potential, against the human Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway and a validated target for nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a robust framework from initial protein and ligand preparation to the final analysis of docking results. The methodology emphasizes scientific integrity through a self-validating system, ensuring the reliability of the computational predictions.

Introduction: The Rationale for Docking this compound with COX-2

Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[3] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active agents, including those with anti-inflammatory, antibacterial, and anticancer properties.[4][5][6][7] The subject of this protocol, this compound, possesses a 2,4-difluorophenyl group, a moiety found in various enzyme inhibitors, suggesting its potential as a bioactive compound.[8][9]

Given the structural features of this ligand, Cyclooxygenase-2 (COX-2) presents a highly relevant biological target. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1][2] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The active site of COX-2 is well-characterized, with numerous crystal structures available in the Protein Data Bank (PDB), providing an excellent foundation for in silico studies.[2][10][11][12]

This protocol will utilize the crystal structure of murine COX-2 in complex with the selective inhibitor SC-558 (PDB ID: 1CX2) as our receptor model.[2] The presence of a co-crystallized inhibitor is crucial for the validation of our docking protocol, a critical step to ensure the methodology can accurately reproduce experimentally determined binding modes.[13]

Workflow Overview

The molecular docking workflow is a multi-stage process that requires careful preparation of both the protein and the ligand, followed by the docking simulation and a thorough analysis of the results. This protocol is structured to guide the user through each of these critical phases.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB ID: 1CX2) redock Redocking of Co-crystallized Ligand (SC-558) p_prep->redock l_prep Ligand Preparation (Ethyl 2-(2,4-difluorophenyl) thiazole-4-carboxylate) docking Molecular Docking (AutoDock Vina) l_prep->docking rmsd RMSD Calculation (Threshold < 2.0 Å) redock->rmsd Validation Check rmsd->docking Validated Protocol analysis Results Analysis (Binding Energy & Pose) docking->analysis interaction Interaction Visualization (2D & 3D) analysis->interaction

Caption: Molecular Docking Workflow.

Materials and Software

Hardware
  • A modern workstation with a multi-core processor is recommended for efficient computation.

Software
SoftwarePurposeAvailability
UCSF ChimeraX Visualization, protein & ligand preparationFree for academic use
AutoDock Vina Molecular docking engineFree
AmberTools Ligand parameterization (optional)Free
Discovery Studio Visualizer Advanced interaction visualization (2D & 3D)Free
Open Babel File format conversionFree

Detailed Protocol

PART 1: Protein Preparation

The initial and one of the most critical steps is the preparation of the receptor protein. The goal is to clean the crystal structure, add missing atoms, and prepare it for the docking simulation. We will use the crystal structure of murine COX-2 (PDB ID: 1CX2).[2]

Step-by-step Protocol:

  • Fetch the Protein Structure:

    • Open UCSF ChimeraX.

    • In the command line, type: open 1CX2. This will fetch the PDB file directly from the RCSB Protein Data Bank.

  • Inspect and Clean the Structure:

    • The 1CX2 structure contains a homodimer. For this study, we will use chain A. In the command line, type: delete ~:A to remove chain B.

    • Remove water molecules and other non-essential heteroatoms. Command: delete solvent.

    • The co-crystallized ligand (SC-558) needs to be separated for the validation step. Select the ligand (residue name SCW) and save it as a separate PDB file. Then, delete it from the protein structure for the main docking experiment.

  • Prepare the Protein for Docking:

    • Use the "Dock Prep" tool in ChimeraX (Tools > Structure Editing > Dock Prep).[14]

    • This tool will:

      • Add hydrogen atoms to the protein.

      • Assign partial charges (Gasteiger charges are a common choice).

      • Repair any missing side chains or other structural imperfections.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

G start Start: Fetch PDB 1CX2 clean Clean Structure: - Isolate Chain A - Remove Solvent - Separate Co-crystallized Ligand start->clean dockprep Use Dock Prep Tool: - Add Hydrogens - Assign Charges clean->dockprep save Save as Receptor.pdbqt dockprep->save

Caption: Protein Preparation Workflow.

PART 2: Ligand Preparation

The ligand, this compound, needs to be converted into a 3D structure with appropriate charges and rotatable bonds defined.

Step-by-step Protocol:

  • Obtain Ligand Structure:

    • The 2D structure can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem.

    • Save the structure in a common format like SDF or MOL2.

  • Convert to 3D and Prepare:

    • Open the ligand file in UCSF ChimeraX.

    • Use the "Dock Prep" tool for the ligand as well. This will add hydrogens and assign Gasteiger charges. For more advanced charge models like AM1-BCC, AmberTools can be used.[15][16]

    • AutoDock Vina will automatically detect rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

PART 3: Docking Protocol Validation (Redocking)

This is a crucial self-validating step to ensure the chosen docking parameters can reproduce the experimentally observed binding mode.

Step-by-step Protocol:

  • Prepare the Co-crystallized Ligand:

    • Take the separated co-crystallized ligand (SC-558 from 1CX2) and prepare it using the same method as in PART 2, saving it as a PDBQT file.

  • Define the Binding Site (Grid Box):

    • The binding site for docking is defined by a grid box. Center the grid box on the co-crystallized ligand's position in the original PDB structure.

    • The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. A size of 20x20x20 Å is a good starting point.

  • Run the Redocking Simulation:

    • Use AutoDock Vina to dock the prepared SC-558 back into the prepared COX-2 receptor, using the defined grid box.

  • Calculate RMSD:

    • Superimpose the lowest energy pose from the redocking result with the original crystal structure of SC-558.

    • Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose.

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[13][17]

PART 4: Molecular Docking of the Target Ligand

Once the protocol is validated, the same parameters can be used to dock the ligand of interest.

Step-by-step Protocol:

  • Configure and Run AutoDock Vina:

    • Use the prepared COX-2 receptor (receptor.pdbqt) and the prepared this compound (ligand.pdbqt).

    • Use the same grid box parameters that were validated in PART 3.

    • Execute the AutoDock Vina simulation. Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

PART 5: Analysis of Docking Results

Step-by-step Protocol:

  • Analyze Binding Affinity:

    • The primary output from AutoDock Vina is the binding affinity, an estimation of the binding free energy (ΔG).[13]

    • More negative values indicate stronger predicted binding.[13] The top poses (those with the most negative binding affinities) are of the most interest.

  • Visual Inspection of Binding Poses:

    • Load the docked complex (protein + ligand poses) into a visualization tool like UCSF ChimeraX or Discovery Studio Visualizer.[18][19]

    • Visually inspect the top-ranked poses. A plausible pose should fit well within the binding pocket and exhibit favorable interactions.

  • Analyze Intermolecular Interactions:

    • Use Discovery Studio Visualizer to generate 2D and 3D diagrams of the protein-ligand interactions.[20][21][22]

    • Identify key interactions such as:

      • Hydrogen bonds: These are strong, directional interactions.

      • Hydrophobic interactions: Important for binding in non-polar pockets.

      • Pi-stacking and cation-pi interactions: Often observed with aromatic rings.

    • Note the specific amino acid residues involved in these interactions. This information is crucial for understanding the binding mechanism and for potential lead optimization.

G start Docking Output (Poses & Scores) affinity Analyze Binding Affinity (Lower score = better binding) start->affinity visualize Visualize Poses (UCSF ChimeraX / DS Visualizer) affinity->visualize interactions Identify Key Interactions: - Hydrogen Bonds - Hydrophobic Contacts - Pi-stacking visualize->interactions conclusion Draw Conclusions on Binding Mode interactions->conclusion

Caption: Results Analysis Workflow.

Expected Results and Interpretation

A successful docking study will yield a set of binding poses for this compound within the COX-2 active site, ranked by their binding affinities. The top-ranked pose should be analyzed for its interactions with key residues in the COX-2 active site, such as Arg120, Tyr355, Tyr385, and Ser530, which are known to be important for inhibitor binding.[12] The predicted binding affinity can be used to compare the ligand with known COX-2 inhibitors.

ParameterDescriptionInterpretation
Binding Affinity (kcal/mol) Estimated free energy of binding.More negative values suggest stronger binding.[13]
RMSD (Å) Root Mean Square Deviation between the redocked ligand and the crystal structure pose.A value < 2.0 Å validates the docking protocol.[13][17]
Interactions Types and number of non-covalent bonds between the ligand and protein (e.g., H-bonds, hydrophobic).Provides insight into the mechanism of binding and the stability of the complex.[20]

Conclusion

This protocol provides a detailed and scientifically rigorous workflow for the molecular docking of this compound with COX-2. By following these steps, researchers can generate reliable predictions of the ligand's binding mode and affinity, providing valuable insights for further drug discovery and development efforts. The emphasis on protocol validation is critical for ensuring the trustworthiness of the computational results.

References

Application Notes and Protocols for Investigating Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Thiazole Derivatives in Oncology

The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Notably, several FDA-approved anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole ring, underscoring its importance in the development of novel cancer therapeutics.[2] Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a synthetic compound belonging to this promising class. Its structural features, particularly the 2-substituted phenyl ring, are common among molecules designed to target key signaling proteins in cancer.[3][4][5]

This technical guide provides a comprehensive framework for developing and executing assays to investigate the anticancer potential of this compound. Based on the prevalence of kinase inhibition as a mechanism of action for structurally related thiazole derivatives, we hypothesize that this compound may function as a kinase inhibitor.[6][7] The following protocols are designed to rigorously test this hypothesis, starting with broad cellular effects and progressing to specific biochemical validation.

Scientific Rationale: Targeting Kinase Signaling in Cancer

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8] Kinase inhibitors have revolutionized cancer treatment by targeting these aberrant signaling pathways.[8][9] The 2-phenylthiazole core of the topic compound is structurally analogous to scaffolds known to bind to the ATP-binding pocket of various kinases, making this a logical starting point for investigation.[10][11]

Our proposed assay cascade is designed to provide a multi-faceted evaluation of the compound's activity:

  • Cell-Based Viability Assays: To determine the compound's general cytotoxic or cytostatic effects on cancer cells.

  • Cell-Based Mechanistic Assays: To investigate the compound's impact on specific kinase signaling pathways within a cellular context.

  • Biochemical Kinase Assays: To directly measure the compound's inhibitory activity against purified kinase enzymes.

This tiered approach allows for an efficient and robust characterization of the compound's biological activity, moving from a phenotypic screen to a specific molecular target.

Experimental Workflows and Logical Relationships

The following diagram illustrates the proposed workflow for characterizing this compound.

experimental_workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) mechanistic Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) viability->mechanistic Identifies active concentration range reporter Reporter Gene Assay (e.g., Luciferase) mechanistic->reporter Confirms pathway inhibition biochem_inhibition Biochemical Kinase Inhibition Assay (e.g., TR-FRET, Luminescence) mechanistic->biochem_inhibition Suggests potential kinase targets biochem_inhibition->mechanistic Validates direct target engagement selectivity Kinase Selectivity Profiling biochem_inhibition->selectivity Determines target specificity caption Experimental workflow for compound characterization.

Caption: Experimental workflow for compound characterization.

Part 1: Cell-Based Assays for Anticancer Activity

Cell-based assays are the first step in evaluating the potential of a new compound in a biologically relevant system.[12] They provide insights into a compound's cell permeability, cytotoxicity, and its effects on cellular signaling pathways.[13][14]

Protocol 1: Cancer Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on the viability of cancer cells. The MTT assay is a colorimetric assay that measures metabolic activity.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Expected Results:

A dose-dependent decrease in cell viability would suggest that the compound has cytotoxic or cytostatic effects on the cancer cells.

ParameterDescription
Cell Line e.g., A549, MCF-7
Seeding Density 5,000 cells/well
Treatment Duration 72 hours
IC50 Value To be determined
Protocol 2: Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the compound to inhibit the phosphorylation of a specific kinase or its downstream substrate in a cellular context. For this example, we will focus on the c-Met signaling pathway, a receptor tyrosine kinase often dysregulated in cancer.[15][16]

Materials:

  • Cancer cell line with active c-Met signaling (e.g., Hs746T, MKN45)

  • This compound

  • Hepatocyte Growth Factor (HGF), the ligand for c-Met

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Compound Treatment: Pre-treat the starved cells with various concentrations of this compound (based on IC50 from the viability assay) for 2-4 hours.

  • Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Results:

A reduction in the phosphorylation of c-Met and its downstream effectors (e.g., ERK) in the presence of the compound would indicate inhibition of the c-Met signaling pathway.

signaling_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Downstream Downstream Signaling (e.g., MAPK/ERK) cMet->Downstream Phosphorylates Compound Ethyl 2-(2,4-difluorophenyl) thiazole-4-carboxylate Compound->cMet Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response caption Inhibition of the c-Met signaling pathway.

Caption: Inhibition of the c-Met signaling pathway.

Part 2: Biochemical Assays for Direct Target Engagement

Biochemical assays are essential for confirming direct inhibition of a purified enzyme and for determining the potency and selectivity of a compound.[8][17]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol measures the direct inhibitory effect of this compound on the activity of a purified kinase (e.g., c-Met). Luminescence-based assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced.[10]

Materials:

  • Purified recombinant kinase (e.g., c-Met)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the compound dilutions, and the kinase-specific substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Expected Results:

A dose-dependent decrease in the luminescence signal indicates direct inhibition of the kinase by the compound.

ParameterValue
Kinase Recombinant c-Met
Substrate Poly (Glu, Tyr) 4:1
ATP Concentration Km for ATP
Incubation Time 60 minutes
IC50 Value To be determined

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential anticancer agent. Positive results from these assays would warrant further investigation, including:

  • Kinase Selectivity Profiling: Testing the compound against a panel of kinases to determine its specificity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive).

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models.

By systematically applying these well-established assay methodologies, researchers can effectively elucidate the biological activity and therapeutic potential of novel thiazole derivatives like this compound.

References

Application Notes and Protocols: Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate as a Research Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its versatile structure allows for a wide array of substitutions, leading to a diverse chemical space for drug discovery. Derivatives of the thiazole nucleus have been implicated in a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2] Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate belongs to the 2-phenylthiazole-4-carboxylate ester class of compounds. While specific biological data for this particular molecule is not extensively documented in publicly available literature, the broader family of 2-phenylthiazole derivatives has shown significant promise in several therapeutic areas. Notably, compounds with this scaffold have been investigated as potent anticancer agents, with mechanisms of action that include the disruption of microtubule dynamics and the inhibition of key signaling kinases.[3][4][5]

This document serves as a detailed guide for researchers interested in exploring the potential of this compound as a research chemical probe. The application notes and protocols provided herein are based on the known biological activities of structurally related 2-phenylthiazole derivatives and are intended to provide a robust framework for initiating investigations into its mechanism of action and therapeutic potential.

Physicochemical Properties and Handling

A thorough understanding of a chemical probe's physicochemical properties is paramount for designing and interpreting biological experiments.

PropertyValueSource
Molecular Formula C₁₂H₉F₂NO₂S-
Molecular Weight 269.27 g/mol -
Appearance Solid-
Melting Point 50-52 °C-
CAS Number 175276-93-4-

Solubility and Stock Solution Preparation:

For in vitro cellular assays, a common practice is to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving many small organic molecules for biological assays.

  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out 2.69 mg of this compound.

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality Behind Experimental Choices: The use of a high-concentration stock solution in DMSO allows for the addition of small volumes to aqueous cell culture media or assay buffers, minimizing the final concentration of the organic solvent, which can have its own biological effects. It is crucial to maintain a final DMSO concentration of less than 0.5% (v/v) in most cellular assays to avoid solvent-induced cytotoxicity.[6]

Potential Biological Applications and In Vitro Protocols

Based on the activities of structurally analogous compounds, this compound can be investigated for several potential biological effects. The following sections provide detailed protocols for these hypothetical applications.

Evaluation of Anticancer Activity: Cytotoxicity Screening

Many 2-phenylthiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[7][8][9]

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[6]

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the 10 mM stock. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h Allow attachment add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h Induce cytotoxicity add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h Formazan formation solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for MTT-based cell viability assay.

Investigation of Tubulin Polymerization Inhibition

Some anticancer agents exert their effects by disrupting the dynamics of microtubule polymerization, which is crucial for cell division. An in vitro tubulin polymerization assay can determine if this compound has such an effect.[12]

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., G-PEM buffer containing GTP)

  • This compound (10 mM stock in DMSO)

  • Positive control (e.g., colchicine for inhibition, paclitaxel for stabilization)[13]

  • Negative control (DMSO)

  • Pre-warmed 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compound, positive control, and negative control in polymerization buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the diluted compounds.

    • Add the tubulin solution to each well to initiate the reaction.

  • Polymerization Monitoring:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.[14]

Data Analysis:

  • Plot absorbance at 340 nm versus time for each concentration.

  • Analyze the polymerization curves to determine the effect of the compound on the lag phase, polymerization rate, and steady-state polymer mass.

  • If inhibition is observed, plot the maximal polymerization rate or the steady-state absorbance against the logarithm of the compound concentration to determine the IC₅₀.[12]

Tubulin_Pathway cluster_pathway Microtubule Dynamics and Inhibition cluster_consequences Cellular Consequences tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization mitotic_spindle Disrupted Mitotic Spindle Formation microtubule->tubulin Depolymerization probe Ethyl 2-(2,4-difluorophenyl) thiazole-4-carboxylate (Hypothesized Inhibitor) probe->tubulin Inhibition of Polymerization mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Screening for Kinase Inhibitory Activity

The thiazole scaffold is present in several known kinase inhibitors.[15][16] A general in vitro kinase inhibition assay can be used to screen this compound against a panel of kinases to identify potential targets.

Protocol: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine if this compound inhibits the activity of a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound (10 mM stock in DMSO)

  • Positive control inhibitor for the specific kinase

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and positive control in the kinase assay buffer.

  • Kinase Reaction:

    • In a white 96-well plate, add the kinase, its substrate, and the test compound or controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescence-based ADP detection kit.[17]

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer. The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value using non-linear regression analysis.

Kinase_Inhibition_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis mix_reagents Mix Kinase, Substrate, & Compound add_atp Initiate with ATP mix_reagents->add_atp incubate Incubate add_atp->incubate Phosphorylation stop_reaction Stop Reaction incubate->stop_reaction add_adp_glo Add ADP-Glo™ Reagent stop_reaction->add_adp_glo read_luminescence Read Luminescence add_adp_glo->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Concluding Remarks and Future Directions

This compound represents a chemical scaffold with significant potential for biological activity, particularly in the realm of oncology. The protocols detailed in these application notes provide a foundational framework for initiating the characterization of this compound as a research chemical probe. It is imperative to underscore that these are proposed applications based on the established activities of structurally related molecules. Rigorous experimental validation is essential to elucidate the specific biological targets and mechanism of action of this compound. Further investigations could include broader screening against diverse cancer cell lines, profiling against a larger panel of kinases, and exploring its potential as an antimicrobial or antifungal agent. The insights gained from such studies will be invaluable in determining the utility of this compound as a novel tool for chemical biology and a potential lead for drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond basic protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.

The target molecule is a substituted thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2] The most reliable and widely adopted method for constructing this ring system is the Hantzsch Thiazole Synthesis, first described in 1887.[3] This reaction involves the cyclocondensation of a thioamide with an α-halo carbonyl compound.[4][5]

In this specific synthesis, the key reactants are 2,4-difluorothiobenzamide and Ethyl bromopyruvate .[6] While the reaction appears straightforward, achieving high yields consistently requires careful control over reagent quality, reaction conditions, and purification strategies.

Core Reaction Mechanism: The Hantzsch Thiazole Synthesis

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through three main stages:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being an excellent nucleophile, attacks the α-carbon of the ethyl bromopyruvate in an SN2 reaction, displacing the bromide ion.[7]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl group to form a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: The intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.[7][8]

Hantzsch_Mechanism

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how do I fix them?

A low yield is the most frequent issue and can stem from multiple sources. A systematic approach is key to identifying the root cause.

Troubleshooting_Workflow

Answer Breakdown:

  • Reagent Quality and Stability:

    • Ethyl Bromopyruvate (EBPY): This is a highly reactive alkylating agent and can degrade upon storage, especially if exposed to moisture.[9] It should appear as a clear, colorless to light yellow liquid. If it is dark yellow or brown, it has likely decomposed.

      • Action: Verify the purity of your EBPY via ¹H NMR before use. If it's old or appears discolored, consider purifying it by vacuum distillation or using a fresh bottle.[10]

    • 2,4-difluorothiobenzamide: The purity of the thioamide is paramount. Thioamides can be susceptible to hydrolysis.

      • Action: If you purchased the thioamide, verify its purity. If you synthesized it (e.g., from 2,4-difluorobenzonitrile), ensure it was fully purified and dried. Residual impurities from its synthesis can interfere with the Hantzsch reaction.

  • Reaction Conditions:

    • Solvent: Ethanol is the standard solvent, but if your thioamide has poor solubility, the reaction rate will be slow.[8]

      • Action: Try a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile to improve solubility.[5]

    • Temperature: The reaction often requires heating to proceed at a reasonable rate. Room temperature reactions may be sluggish and incomplete.

      • Action: Ensure the reaction is heated to a gentle reflux in your chosen solvent. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).

    • Reaction Time: The reaction may simply need more time to reach completion. Hantzsch syntheses can take anywhere from 30 minutes to several hours.[8][11]

      • Action: Continue heating and monitoring by TLC until the limiting reagent spot has disappeared.

  • Stoichiometry:

    • Ensure a 1:1 molar ratio of the two reactants. Using a slight excess (1.05 to 1.1 equivalents) of the more stable or readily available reactant (typically EBPY) can sometimes help drive the reaction to completion, but a large excess can lead to side products.

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are these impurities?

Answer:

Besides unreacted starting materials, several side products can form:

  • Self-condensation of Ethyl Bromopyruvate: EBPY can react with itself, especially under basic conditions, leading to complex mixtures.

  • Formation of Oxazole Byproduct: If the thioamide contains amide impurities (from incomplete thionation), the corresponding oxazole can form, which may have a similar polarity to the desired thiazole, complicating purification.

  • Hydrolysis Products: If water is present in the solvent, EBPY can hydrolyze to bromopyruvic acid, and the thioamide can hydrolyze back to the amide.

Prevention and Mitigation Strategy:

Impurity SourcePrevention MethodPurification Tip
Degraded EBPY Use freshly opened or distilled EBPY. Store under nitrogen/argon in a cool, dark place.Impurities are often more polar; can be removed with column chromatography.
Thioamide Impurities Ensure the precursor 2,4-difluorobenzamide is fully converted to the thioamide. Purify the thioamide by recrystallization before use.Recrystallization of the final product is often effective at removing closely-related impurities.
Water in Solvent Use anhydrous grade solvents. Dry glassware thoroughly before starting the reaction.A standard aqueous workup will remove any water-soluble acid byproducts.

Q3: The reaction starts but seems to stall, with starting material still present after prolonged heating. What should I do?

Answer:

Reaction stalling often points to a deactivation process or an equilibrium issue.

  • Check pH: The reaction releases HBr as a byproduct. While often not an issue, in some systems, the increasing acidity can slow the reaction.

    • Action: Add 1.2 equivalents of a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to the reaction mixture to act as an acid scavenger. Do not use strong nucleophilic bases like NaOH or KOH, as they will promote EBPY degradation.

  • Consider a Catalyst: While uncatalyzed Hantzsch reactions are common, some substrates benefit from catalysis.

    • Action: For difficult substrates, the addition of a catalytic amount of a Lewis acid or the use of solid-supported catalysts under greener conditions has been reported to improve yields and reaction times.[11]

  • Microwave Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and often improves yields by overcoming activation energy barriers through rapid, uniform heating.[5]

    • Action: If available, screen the reaction in a microwave reactor. Typical conditions might be 10-20 minutes at 100-120 °C.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

Answer: Ethanol is the most common and is a good starting point due to its low cost, low toxicity, and ability to dissolve both reactants reasonably well at reflux.[8] However, for optimization, consider the following:

SolventProsConsWhen to Use
Ethanol Inexpensive, low toxicity, good for recrystallization.May not fully solubilize all thioamides at RT.Standard, first-choice solvent.
Acetonitrile Higher boiling point, good solvating power.More toxic and expensive than ethanol.When higher temperatures are needed and solubility is an issue.
DMF Excellent solvating power for polar compounds.High boiling point, difficult to remove, potential for decomposition at high temp.For poorly soluble thioamides when other solvents fail.

Q2: How should I best purify the final product, this compound?

Answer: The optimal purification strategy depends on the scale and the impurity profile.

  • Initial Workup: After the reaction is complete (as determined by TLC), cool the mixture. If the product precipitates upon cooling, it can be isolated by simple filtration.[8] If it remains in solution, the solvent is typically removed under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts like HBr, followed by a brine wash.

  • Recrystallization: This is the most effective method for obtaining high-purity material on a larger scale. Ethanol or a mixture of ethyl acetate and hexanes are excellent solvent systems to try.

  • Silica Gel Chromatography: If recrystallization fails to remove impurities, column chromatography is necessary. A gradient elution starting from a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation.

Baseline Experimental Protocol

This protocol serves as a validated starting point for your experiments.

Materials:

  • 2,4-difluorothiobenzamide (1.0 eq)

  • Ethyl bromopyruvate (1.05 eq)[12]

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-difluorothiobenzamide in anhydrous ethanol (approx. 5-10 mL per gram of thioamide).

  • Add ethyl bromopyruvate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 80°C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase) until the thioamide spot is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature. If a solid precipitates, collect it by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

By employing this systematic, knowledge-based approach, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields, improved purity, and more reliable results in your research and development endeavors.

References

Technical Support Center: Purification of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to Purification Challenges

This compound is typically synthesized via the Hantzsch thiazole synthesis.[1][2] This classic reaction involves the condensation of an α-haloketone with a thioamide. While robust, this method can present several purification challenges, primarily related to the removal of unreacted starting materials, side products, and isomers. The key to successful purification lies in understanding the potential impurities and selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How can I obtain a solid product?

A1: An oily crude product often indicates the presence of residual solvent, unreacted starting materials, or low-molecular-weight byproducts.

  • Initial Work-up: Ensure your initial aqueous work-up is thorough. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities, and a brine wash will aid in removing water.

  • Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents like DMF or DMSO, which are sometimes used in Hantzsch synthesis, high-vacuum distillation or azeotropic distillation with a solvent like toluene may be necessary.

  • Trituration: If the oil is persistent, try triturating it with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can often induce crystallization or precipitate the product as a solid, while the impurities remain in the solvent.

Q2: After purification by column chromatography, I still see multiple spots on my TLC. What could be the issue?

A2: Co-elution of impurities with the desired product is a common challenge in column chromatography.

  • Solvent System Optimization: The polarity of your eluent system may not be optimal for separating the product from closely related impurities. A systematic approach to finding the right solvent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone. Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for good separation on the column.

  • Isomeric Impurities: Positional isomers, which can arise from impurities in the 2,4-difluorophenyl starting material, can be particularly difficult to separate. A less polar solvent system and a longer column may be required to achieve separation.

  • Column Overloading: Overloading the column with crude material can lead to poor separation. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Q3: My recrystallization attempt resulted in a low yield or no crystals at all. What should I do?

A3: Successful recrystallization depends on the appropriate choice of solvent and proper technique.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For thiazole esters, common recrystallization solvents include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or water).[3][4]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding the solution with a tiny crystal of the pure product can also initiate crystallization.

  • Solvent Polarity: If the product is "oiling out" instead of crystallizing, it means the solvent is too non-polar. Conversely, if the product remains dissolved even at low temperatures, the solvent is too polar. Adjust the solvent system accordingly.

Q4: How can I identify the impurities present in my product?

A4: Characterization of impurities is essential for optimizing the purification process.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): NMR spectroscopy is invaluable for identifying unreacted starting materials and byproducts. For example, the presence of signals corresponding to 2,4-difluorothiobenzamide or ethyl 2-chloroacetoacetate would indicate an incomplete reaction.

    • LC-MS/GC-MS: These techniques are powerful for identifying the molecular weights of impurities, which can provide clues to their structures.

  • Reference Standards: If possible, synthesizing or purchasing potential impurities as reference standards can confirm their presence in your product mixture via co-injection in HPLC or GC.

Purification Protocols

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Reaction Mixture Workup Aqueous Work-up Crude->Workup Quench & Extract Column Column Chromatography Workup->Column Initial Purification Recrystallization Recrystallization Column->Recrystallization Final Polishing Pure Pure Product Recrystallization->Pure High Purity Solid

Caption: General purification workflow for this compound.

Protocol 1: Purification by Column Chromatography

This protocol is suitable for the initial purification of the crude product to remove the majority of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is ideal for obtaining a highly pure, crystalline final product after initial purification by chromatography.

Materials:

  • Partially purified this compound

  • Ethanol (or other suitable solvent determined by solubility tests)

  • Hot plate with magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Potential Impurities and Their Origin

Understanding the potential impurities is critical for developing an effective purification strategy.

ImpurityPotential OriginRecommended Removal Method
2,4-Difluorothiobenzamide Unreacted starting materialColumn chromatography, Recrystallization
Ethyl 2-chloroacetoacetate Unreacted starting materialAqueous wash (hydrolyzes), Column chromatography
Ethyl 4-chloro-3-oxobutanoate Isomeric impurity in the starting materialColumn chromatography (may be difficult)
Bis(2,4-difluorophenyl)thiourea Side reaction of the thioamideColumn chromatography
Hydrolysis Product (Carboxylic Acid) Hydrolysis of the ester during work-upAqueous wash with dilute base (e.g., NaHCO₃)

Impurity Formation Pathways

ImpurityFormation cluster_reactants Starting Materials cluster_products Products Thioamide 2,4-Difluorothiobenzamide Product Desired Thiazole Product Thioamide->Product Impurity1 Unreacted Thioamide Thioamide->Impurity1 Incomplete Reaction Impurity3 Side Reaction Products Thioamide->Impurity3 Dimerization, etc. Haloester Ethyl 2-chloroacetoacetate Haloester->Product Impurity2 Unreacted Haloester Haloester->Impurity2 Incomplete Reaction

Caption: Potential pathways for product and impurity formation.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

  • Detection: UV detection at a wavelength where the thiazole ring and the difluorophenyl group absorb (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Suitable for thermally stable and volatile impurities.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

  • Ionization: Electron Ionization (EI) is standard for generating a fragmentation pattern that can aid in impurity identification.

References

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for a reliable, centralized knowledge base, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs concerning the stability and degradation of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. As Senior Application Scientists, we have synthesized data from foundational chemical principles and peer-reviewed literature to create a practical resource grounded in rigorous scientific evidence. This guide is designed to empower you to anticipate challenges, diagnose experimental anomalies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. The difluorophenyl and thiazole moieties can be susceptible to photolytic and hydrolytic degradation, respectively. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

Q2: Is this compound sensitive to pH changes in aqueous solutions?

A2: Yes. The ethyl ester functional group is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. In acidic or basic aqueous media, the compound will degrade to its corresponding carboxylic acid, 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid. The rate of hydrolysis is significantly accelerated at pH extremes. For solution-based experiments, it is critical to use buffered systems within a neutral pH range (approx. 6.5-7.5) and to prepare solutions fresh daily.

Q3: What is the expected thermal stability of this compound?

A3: Thiazole-based heterocyclic systems generally exhibit high thermal stability.[1] The melting point of this compound is reported to be in the range of 50-52°C.[2][3] While the solid is stable at room temperature for short periods, significant degradation can be expected at elevated temperatures, especially for prolonged durations. Thermogravimetric analysis (TGA) would be required for precise decomposition temperature data, but as a general precaution, avoid excessive heat during sample preparation and analysis.

Q4: My solid-state sample has developed a slight discoloration after exposure to laboratory lighting. Is this a concern?

A4: Yes, this is a significant concern. Thiazole rings, particularly those with aryl substituents, can be susceptible to photo-degradation.[4] Discoloration is a common indicator of the formation of degradation products. This process can be initiated by exposure to UV or even ambient visible light over time. We strongly recommend handling the solid compound and its solutions under amber lighting or in light-blocking containers.

Troubleshooting Guide

Issue 1: An unexpected peak is consistently appearing in my HPLC chromatogram, eluting earlier than the parent compound.

  • Potential Cause: This is a classic sign of hydrolytic degradation . The primary degradation product, 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid, is more polar than the parent ethyl ester. In a typical reversed-phase HPLC method, a more polar compound will have a shorter retention time. This is especially common if your mobile phase is unbuffered or has a pH outside the neutral range, or if your sample is prepared in an aqueous solution and left to stand for several hours.

  • Troubleshooting Steps:

    • Confirm Identity: Spike your sample with a suspected standard of the carboxylic acid degradant, if available. Co-elution will provide strong evidence of its identity. Alternatively, collect the fraction and analyze it via LC-MS to confirm the mass of the suspected degradant.

    • pH Control: Ensure your mobile phase is buffered to a neutral pH (e.g., using a phosphate buffer).

    • Sample Preparation: Prepare your samples in a non-aqueous solvent (like acetonitrile or methanol) or a neutral buffer immediately before analysis. Avoid storing samples in aqueous solutions.

    • Perform a Control Study: Prepare the sample in a mildly acidic (e.g., pH 3) and a mildly basic (e.g., pH 9) buffer. Analyze immediately and after 2-4 hours. A significant increase in the early-eluting peak under these conditions will confirm its identity as the hydrolysis product.

Issue 2: The potency of my stock solution appears to decrease over a few days, even when stored in the dark at 4°C.

  • Potential Cause: While hydrolysis is possible, another likely cause is oxidative degradation . The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides.[5][6] This can occur due to dissolved oxygen in the solvent or exposure to atmospheric oxygen. Oxidative processes can lead to ring-opening reactions, forming highly modified structures.[7]

  • Troubleshooting Steps:

    • Inert Solvent Preparation: Prepare stock solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Headspace Purge: Before sealing the vial for storage, flush the headspace with an inert gas.

    • Antioxidant Addition: For non-biological assays where it will not interfere, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution.

    • Forced Oxidation Study: To confirm susceptibility, treat a sample solution with a mild oxidizing agent (e.g., 3% hydrogen peroxide) for a short period. Analyze by HPLC or LC-MS to see if the degradation products match those appearing in your aged stock solution.[8]

Issue 3: I am observing multiple, poorly resolved new peaks after my sample was left on the benchtop under ambient light.

  • Potential Cause: This suggests photolytic degradation . Unlike hydrolysis, which typically yields one primary degradant, photodegradation can be a complex process yielding multiple products. Studies on similar aryl-substituted thiazoles have shown that photo-oxygenation can occur via a [4+2] Diels-Alder type cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[4] This results in the formation of amide-containing structures.

  • Troubleshooting Steps:

    • Strict Light Protection: Always work with the compound and its solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure to ambient light during weighing and preparation.

    • Photostability Study: Conduct a controlled photostability study as per ICH Q1B guidelines.[9] Expose a solution of the compound to a known light source (e.g., a calibrated UV lamp) and monitor the formation of degradants over time. Compare the resulting chromatogram to your compromised sample.

    • Structural Elucidation: Use LC-MS/MS and NMR to identify the structures of the major photolytic degradants. This is crucial for understanding the degradation pathway and ensuring your analytical method can resolve these impurities.[4]

Primary Degradation Pathways

The stability of this compound is primarily threatened by hydrolysis, oxidation, and photolysis. Understanding these pathways is key to preventing degradation and interpreting stability data.

Hydrolytic Degradation

The ester linkage is the most common point of failure under aqueous conditions. This reaction is catalyzed by both acid and base, proceeding through nucleophilic acyl substitution to yield the corresponding carboxylic acid and ethanol.[10]

cluster_hydrolysis Hydrolytic Degradation Pathway Parent This compound Product 2-(2,4-difluorophenyl)thiazole-4-carboxylic Acid + Ethanol Parent->Product H+ or OH- H2O

Caption: Acid- or base-catalyzed hydrolysis of the ethyl ester.

Oxidative Degradation

Oxidation typically targets the electron-rich sulfur atom within the thiazole ring. Initial oxidation can form a sulfoxide, which may be unstable. More aggressive oxidative stress can lead to the cleavage of the thiazole ring itself, a known degradation pathway for benzothiazole derivatives.[7]

cluster_oxidation Oxidative Degradation Pathway Parent This compound Intermediate Thiazole S-Oxide Intermediate Parent->Intermediate [O] e.g., H2O2, O2 Product Ring-Opened Products (e.g., Sulfonates, Amides) Intermediate->Product Further Oxidation / Rearrangement

Caption: Potential oxidative degradation via S-oxidation and ring cleavage.

Photolytic Degradation

Exposure to light, especially UV, can generate highly reactive species like singlet oxygen. A plausible pathway for aryl-thiazoles involves a cycloaddition reaction with singlet oxygen across the thiazole ring, forming an unstable endoperoxide that rapidly rearranges and fragments into amide-based degradants.[4][11]

cluster_photo Photolytic Degradation Pathway Parent This compound Intermediate Unstable Endoperoxide Intermediate Parent->Intermediate hν, 1O2 [4+2] Cycloaddition Product Ring-Cleaved Amide Products Intermediate->Product Rearrangement & Fragmentation

Caption: Proposed photolytic degradation via reaction with singlet oxygen.

Experimental Protocols: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradants and establishing the intrinsic stability of the molecule.[9][12] This protocol outlines the key conditions for testing this compound.

Forced Degradation Workflow

cluster_workflow Forced Degradation Study Workflow cluster_conditions Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (Solid, 80°C) prep->therm photo Photolytic (ICH Q1B light exposure) prep->photo analyze Analyze Samples by Stability-Indicating HPLC-UV/MS at t=0, 2, 4, 8, 24h acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval Evaluate Data: - Calculate % Degradation - Identify & Characterize Degradants - Determine Degradation Pathways analyze->eval

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Control Sample: Dilute the stock solution with a 50:50 mixture of ACN and water to the target analytical concentration (e.g., 100 µg/mL). Analyze immediately (this is your t=0 sample).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Place in a water bath at 60°C. At specified time points (e.g., 2, 4, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. At specified time points, withdraw an aliquot, neutralize with 0.2 M HCl, dilute, and analyze. Note: Base hydrolysis is often much faster than acid hydrolysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light. At specified time points, dilute and analyze.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C. At specified time points, remove a sample, allow it to cool, dissolve it in ACN, dilute, and analyze.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other appropriate transparent container) to a light source that complies with ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample should be wrapped in aluminum foil to serve as a dark control. Analyze both samples after the exposure period.

  • Analysis: Use a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector, to separate the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is also essential.

References

Technical Support Center: Improving the Aqueous Solubility of Difluorophenyl Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Difluorophenyl thiazole derivatives are a prominent scaffold in modern medicinal chemistry, valued for their unique pharmacological profiles. However, researchers frequently encounter a significant hurdle during development: poor aqueous solubility. This challenge stems from a combination of intrinsic molecular properties:

  • High Lipophilicity: The difluorophenyl group significantly increases the molecule's nonpolar surface area, favoring partitioning into lipids over water. The two fluorine atoms, while highly electronegative, contribute more to overall lipophilicity than to aqueous solubility.[1][2]

  • Strong Crystal Lattice: The planarity of the aromatic and thiazole rings, combined with the strong C-F bonds, can lead to highly stable, ordered crystalline structures.[3] Overcoming this crystal lattice energy—the energy required to break apart the solid-state crystal—is a primary thermodynamic barrier to dissolution.[4][5][6][7][8]

  • Weak Basicity: The thiazole ring contains a nitrogen atom that can be protonated, but it is typically a weak base.[9] This means its solubility is pH-dependent, but often only in acidic conditions that may not be physiologically relevant for oral administration.

This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these solubility issues. The following sections detail common problems and provide validated protocols to guide your experimental design.

Section 1: Foundational Troubleshooting - pH & Buffer Optimization

The first and most cost-effective strategy to explore is leveraging the ionizable nature of your compound. Most difluorophenyl thiazole compounds possess a weakly basic nitrogen atom on the thiazole ring, making their solubility dependent on pH.

FAQ 1: My compound is insoluble in neutral water. How do I determine if pH modification can help?

Answer:

The key is to determine the compound's pKa (the pH at which it is 50% ionized) and its intrinsic solubility (S₀), which is the solubility of the un-ionized form. If your compound is a weak base, it will become protonated and more soluble as the pH decreases. A pH-solubility profile is the definitive experiment to assess this.

The relationship between pH, pKa, and total solubility (S) for a weak base is described by the Henderson-Hasselbalch equation adapted for solubility:

S = S₀ (1 + 10^(pKa - pH))

This equation shows that as the pH drops below the pKa, the total solubility (S) increases significantly.

Workflow Diagram: pH-Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a series of buffers (e.g., pH 2, 4, 5, 6, 7.4, 9) C Add a fixed volume of each buffer to a corresponding vial A->C B Accurately weigh excess solid compound into separate vials B->C D Equilibrate vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with agitation C->D E Allow solids to settle D->E F Filter or centrifuge to get a clear supernatant E->F G Quantify compound concentration in the supernatant (e.g., HPLC-UV) F->G H Plot Log(Solubility) vs. pH G->H G start Initial State: Poor Aqueous Solubility ph_check Is pH modification sufficient/viable? start->ph_check cosolvent_screen Screen a panel of GRAS co-solvents (Ethanol, PG, PEG 400) ph_check->cosolvent_screen No success Viable Formulation Achieved ph_check->success Yes binary_systems Determine solubility in binary mixtures (e.g., 10%, 20%, 40% co-solvent in water) cosolvent_screen->binary_systems toxicity_check Is co-solvent level acceptable for the intended application? binary_systems->toxicity_check ternary_systems Optimize with ternary systems if needed (e.g., PG/Ethanol/Water) ternary_systems->toxicity_check toxicity_check->ternary_systems No, solubility is still too low toxicity_check->success Yes fail Consider Advanced Strategies (e.g., ASD, Prodrug) toxicity_check->fail No, co-solvent level is too high G start Parent Drug (Difluorophenyl Thiazole) Low Solubility synth Identify chemical handle (e.g., -OH, -NH2) Synthesize Prodrug (e.g., add Phosphate group) start->synth prodrug Prodrug (Parent-O-PO3H2) High Solubility synth->prodrug admin Administration (e.g., IV injection) prodrug->admin cleavage In Vivo Bioconversion (Enzymatic Cleavage) admin->cleavage release Release of Active Parent Drug at Site of Action cleavage->release

References

Technical Support Center: Troubleshooting the Crystallallization of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this key synthetic intermediate. Achieving a high degree of purity is often critical for downstream applications, and crystallization is the most effective method for this purpose.[1][2][3] This guide provides in-depth, experience-driven advice to help you overcome common challenges in obtaining high-quality crystalline material.

Physicochemical Profile

A thorough understanding of the compound's properties is the foundation of a successful crystallization strategy. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 175276-93-4[4][5][6][7][8]
Molecular Formula C₁₂H₉F₂NO₂S[4][5][9]
Molecular Weight 269.27 g/mol [4][5][9]
Appearance Solid (may be off-white to pink)[4]
Melting Point 50-52 °C[5]
XLogP3-AA 3.4[9]
Hydrogen Bond Donors 0[9]
Hydrogen Bond Acceptors 6[9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound will not crystallize from solution after cooling. What are the initial steps to induce crystallization?

Answer: This is a classic case of a stable supersaturated solution where the kinetic barrier for nucleation has not been overcome.

  • Causality: Crystal formation requires nucleation (the initial aggregation of molecules) followed by growth. If the energy barrier for nucleation is too high, the solution can remain in a liquid state even when thermodynamically unstable.

  • Solutions:

    • Scratching: Use a glass rod to vigorously scratch the inside surface of the flask below the solvent level.[10][11] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed to initiate crystallization.[10]

    • Seeding: If you have a small amount of the solid product, add a single, tiny crystal (a "seed crystal") to the cooled solution.[10][11] This provides a pre-formed template for further crystal growth, bypassing the initial nucleation barrier.

    • Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not yet supersaturated. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[11][12]

    • Lower Temperature: If room temperature cooling is unsuccessful, try placing the flask in an ice-water bath or a refrigerator to further decrease the compound's solubility.[10][11]

Q2: The compound is "oiling out" instead of forming solid crystals. How can I prevent this?

Answer: "Oiling out" is a liquid-liquid phase separation that occurs when the solute precipitates from the solution at a temperature above its own melting point.[12][13] Given the low melting point of this compound (50-52°C), this is a significant risk, especially when using higher-boiling point solvents.

  • Causality: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[12] Furthermore, if the solution is too concentrated (highly supersaturated), the kinetic barrier to form an amorphous oil is lower than that of an ordered crystal lattice.[14][15]

  • Solutions:

    • Reheat and Dilute: The most immediate fix is to place the flask back on the heat source, re-dissolve the oil, and add more of the primary solvent (10-20% additional volume).[12][14] This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

    • Slow Down the Cooling: Rapid cooling promotes high supersaturation and favors oiling out. Insulate the flask with glass wool or place it within a larger beaker to slow the rate of cooling, allowing molecules more time to arrange into a crystal lattice.[14]

    • Change the Solvent System: Select a solvent with a lower boiling point. For this compound, switching from a solvent like ethanol (BP 78°C) to ethyl acetate (BP 77°C) might not be sufficient, but a mixture like ethyl acetate/hexane would have a lower effective boiling point and may prevent oiling.

    • Use a Seed Crystal: Introducing a seed crystal just as the solution begins to cool can direct the crystallization process towards solid formation before the conditions for oiling out are met.[14][15]

Q3: Crystals formed, but the yield is very low. How can I improve it?

Answer: A low yield is almost always a result of the compound having significant solubility in the solvent, even at low temperatures, or using an excessive amount of solvent.

  • Causality: The goal of crystallization is to exploit a large difference in solubility between hot and cold conditions. If the compound remains moderately soluble even in the cold solvent, a significant portion will remain in the mother liquor.

  • Solutions:

    • Minimize Solvent: During the initial dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid.[1] Add the hot solvent in small portions until the last of the solid disappears.

    • Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to minimize solubility and maximize precipitation.[2]

    • Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often recover a second crop. Take the filtrate (mother liquor), reduce its volume by 50-70% using a rotary evaporator or gentle heating, and cool it again to see if more crystals form. Note that this second crop may be less pure than the first.

    • Consider an Anti-Solvent: If a single solvent system gives poor yields, try a binary system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

Q4: What is a good starting solvent system for this specific compound?

Answer: The selection of a solvent is a mix of theoretical prediction and empirical testing.[2] For this compound, its structure provides several clues.

  • Structural Rationale: The molecule has an ester group, a difluorophenyl ring, and a thiazole core. This combination gives it moderate polarity. The "like dissolves like" principle suggests solvents of intermediate polarity.[2] The presence of the ester group makes solvents like ethyl acetate a logical choice.[16] Aromatic compounds can sometimes crystallize well from toluene or ethanol.[16][17]

  • Recommended Starting Points:

    • Isopropanol (IPA): Often a good starting point for moderately polar compounds.

    • Ethanol/Water: Dissolve in hot ethanol and slowly add hot water as an anti-solvent until turbidity persists. This is a common and effective system for many heterocyclic compounds.

    • Ethyl Acetate/Hexane: Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent. This is an excellent choice for controlling polarity and often yields high-quality crystals.[18]

Recommended Crystallization Protocol (Single Solvent)

This protocol provides a robust, self-validating method for obtaining high-purity crystals of the target compound using a single-solvent system, such as isopropanol.

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer Flask (appropriately sized for the volume)

  • Hot Plate with Stirring

  • Watch Glass (to cover the flask)

  • Büchner Funnel and Filter Flask

  • Filter Paper

Methodology:

  • Dissolution: Place the crude solid in the Erlenmeyer flask. Add a stir bar and a small portion of isopropanol. Begin heating the mixture on a hot plate to near boiling (~80°C) with gentle stirring.

  • Achieve Saturation: Continue adding isopropanol in small portions until the solid just completely dissolves. Scientist's Note: This is the most critical step for maximizing yield. Avoid adding a large excess of solvent. The final solution should be clear and saturated at the boiling point.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a pre-heated clean flask to remove them. This step must be done quickly to prevent premature crystallization.[3]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop. Slow cooling is essential for the formation of large, pure crystals.[1][14]

  • Crystal Maturation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter paper by maintaining the vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (<40°C) until a constant weight is achieved.

Visual Troubleshooting Workflow

This diagram outlines the logical decision-making process for troubleshooting common crystallization issues.

G cluster_start Preparation cluster_cooling Cooling & Observation cluster_outcomes Troubleshooting Paths cluster_actions Corrective Actions cluster_end Final Step start Crude product in minimum amount of hot solvent cool Allow to cool slowly to room temperature start->cool observe What is observed? cool->observe no_xtal No Crystals Form observe->no_xtal Clear Solution oil_out Compound 'Oils Out' observe->oil_out Liquid Droplets crash_out Crystals 'Crash Out' (Form too rapidly) observe->crash_out Fine Powder / Amorphous Solid good_xtal Well-formed Crystals observe->good_xtal Solid Needles / Prisms action_induce 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_xtal->action_induce action_oil 1. Re-heat & add more solvent 2. Cool much slower 3. Change solvent system oil_out->action_oil action_crash Re-dissolve in more solvent and cool much slower crash_out->action_crash finish Isolate, Wash, & Dry Pure Crystals good_xtal->finish action_induce->cool Retry Cooling action_oil->cool Retry Cooling action_crash->cool Retry Cooling

Caption: A logical workflow for diagnosing and correcting common crystallization problems.

References

Technical Support Center: Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific application of the Hantzsch thiazole synthesis. Our focus is on providing in-depth, mechanistically-grounded troubleshooting to ensure the success of your experiments.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a cornerstone reaction for the creation of a key intermediate in various pharmaceutical development programs. The primary route to this molecule is the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring.[1] This reaction involves the condensation of a thioamide, in this case, 2,4-difluorobenzothioamide, with an α-halo ketone, ethyl bromopyruvate.[2]

While the Hantzsch synthesis is generally reliable, the presence of the electron-withdrawing 2,4-difluorophenyl group introduces specific challenges that can lead to a range of side reactions and purification difficulties. Understanding the underlying mechanisms of these side reactions is critical for effective troubleshooting and optimization.

This guide will address the most frequently encountered issues in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide & FAQs

Question 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts

I am getting a low yield of my target molecule, and my crude NMR shows a complex mixture of unidentified peaks. What are the likely side reactions?

This is the most common issue encountered in this synthesis. The complexity of the byproduct profile often stems from several competing reaction pathways.

Potential Causes and Solutions:

  • Formation of a Bis-Adduct (Dithiazine Derivative): Under certain conditions, two molecules of the thioamide can react with one molecule of ethyl bromopyruvate, leading to the formation of a six-membered dithiazine ring system. This is more likely to occur if there is a localized high concentration of the thioamide.

    • Mechanism: The initial adduct of the thioamide and ethyl bromopyruvate can be attacked by a second molecule of the thioamide before cyclization to the thiazole can occur.

    • Solution:

      • Slow Addition of Thioamide: Instead of adding all reactants at once, slowly add the 2,4-difluorobenzothioamide solution to the reaction mixture containing ethyl bromopyruvate. This maintains a low concentration of the thioamide, favoring the intramolecular cyclization to the desired thiazole.

      • Stoichiometry Control: Ensure precise 1:1 stoichiometry between the thioamide and ethyl bromopyruvate. An excess of the thioamide will drive the formation of the bis-adduct.

  • Self-Condensation of Ethyl Bromopyruvate: Ethyl bromopyruvate is a reactive α-halo ketone and can undergo self-condensation, especially in the presence of a base or at elevated temperatures. This leads to a variety of polymeric byproducts.

    • Mechanism: The enolate of ethyl bromopyruvate can act as a nucleophile, attacking another molecule of ethyl bromopyruvate.

    • Solution:

      • Temperature Control: Maintain the reaction temperature as specified in the protocol, avoiding excessive heating.

      • Order of Addition: Add the base (if used) slowly and at a low temperature to minimize the concentration of the enolate at any given time.

  • Formation of Oxazole Byproduct: While less common, the oxygen atom of the thioamide can, in some instances, act as the nucleophile in the cyclization step, leading to the formation of an oxazole derivative.

    • Mechanism: This is more likely if the thioamide exists in its oxo-tautomeric form.

    • Solution:

      • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the formation of the oxo-tautomer.

Question 2: My final product appears to be contaminated with the hydrolyzed carboxylic acid.

After purification, I see a significant amount of 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid in my product. How can I prevent this hydrolysis?

Ester hydrolysis is a common issue, particularly during workup and purification. The electron-withdrawing nature of the 2,4-difluorophenyl group can make the ester carbonyl more susceptible to nucleophilic attack.

Potential Causes and Solutions:

  • Acidic or Basic Workup Conditions: Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester.[3][4]

    • Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, activating the ester for nucleophilic attack by water.[5] Under basic conditions, hydroxide ions directly attack the carbonyl carbon.[4]

    • Solution:

      • Neutral Workup: Use a neutral workup procedure whenever possible. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.

      • Avoid Strong Acids and Bases: If an acidic or basic wash is necessary, use dilute solutions and minimize the contact time.

      • Temperature Control during Workup: Perform the workup at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Hydrolysis during Chromatography: Silica gel is slightly acidic and can promote hydrolysis of sensitive esters during column chromatography, especially with prolonged exposure.

    • Solution:

      • Neutralized Silica Gel: Use silica gel that has been neutralized with a base, such as triethylamine, before packing the column.

      • Rapid Chromatography: Do not let the product sit on the column for an extended period. Elute the product as quickly as possible.

      • Alternative Purification Methods: Consider other purification techniques such as recrystallization or preparative HPLC with a neutral mobile phase.

Question 3: I am observing the formation of an isomeric byproduct. What could it be?

My mass spectrometry data indicates the presence of an isomer of my target compound. What is the likely structure and how is it formed?

In the Hantzsch synthesis, particularly with N-unsubstituted thioamides, there is a possibility of forming a regioisomeric iminothiazoline intermediate that can lead to an isomeric final product, although this is less common. A more plausible scenario involves the reaction conditions.

Potential Causes and Solutions:

  • Formation of 3-Aryl-2-iminothiazoline under Acidic Conditions: While the standard Hantzsch synthesis leads to 2-aminothiazoles (or in this case, a 2-arylthiazole), strongly acidic conditions can alter the regioselectivity of the cyclization.[6][7] This would result in an exocyclic double bond, which could potentially rearrange.

    • Mechanism: Protonation of the thioamide nitrogen can lead to a different cyclization pathway.

    • Solution:

      • Control of pH: Maintain the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-substituted thiazole.

Summary of Key Reaction Parameters and Their Impact

ParameterEffect on Main ReactionPotential Side Reactions Favored by Deviation
Temperature Affects reaction rateHigh Temp: Self-condensation of ethyl bromopyruvate, decomposition of reactants.
Stoichiometry Crucial for high yieldExcess Thioamide: Formation of dithiazine bis-adduct.
Order of Addition Can control byproduct formationRapid addition of thioamide: Increased dithiazine formation.
Solvent Affects solubility and reaction rateProtic/Wet Solvents: Can promote hydrolysis and oxazole formation.
pH (Workup) Affects product stabilityStrong Acid/Base: Hydrolysis of the ethyl ester.

Experimental Protocols

Standard Protocol for this compound Synthesis
  • To a solution of ethyl bromopyruvate (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, THF) at room temperature, add 2,4-difluorobenzothioamide (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Troubleshooting Protocol: Minimizing Dithiazine Formation
  • Dissolve ethyl bromopyruvate (1.0 eq) in anhydrous ethanol.

  • In a separate flask, dissolve 2,4-difluorobenzothioamide (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Using a syringe pump, add the thioamide solution to the ethyl bromopyruvate solution over a period of 1-2 hours at reflux.

  • Continue to monitor the reaction and proceed with the standard workup and purification.

Visualizing Reaction Pathways

Main Reaction Pathway

main_reaction thioamide 2,4-Difluorobenzothioamide intermediate Thioether Intermediate thioamide->intermediate SN2 haloketone Ethyl Bromopyruvate haloketone->intermediate cyclization Intramolecular Cyclization intermediate->cyclization thiazole This compound cyclization->thiazole Dehydration side_reactions cluster_dithiazine Dithiazine Formation cluster_hydrolysis Ester Hydrolysis intermediate_d Thioether Intermediate dithiazine Dithiazine Byproduct intermediate_d->dithiazine thioamide_2 Second Thioamide thioamide_2->dithiazine thiazole_ester Product Ester carboxylic_acid Carboxylic Acid Byproduct thiazole_ester->carboxylic_acid water H2O (Acid/Base) water->carboxylic_acid

References

Technical Support Guide: Assay Development for Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (CAS: 175276-93-4). We will address common challenges encountered during synthesis, purification, and analytical assay development for this key heterocyclic building block. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling and properties of the target compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of the compound is critical for its proper handling, storage, and use in subsequent reactions.

PropertyValueSource(s)
CAS Number 175276-93-4[1][2]
Molecular Formula C₁₂H₉F₂NO₂S[1][3]
Molecular Weight 269.27 g/mol [1][3][4]
Appearance Solid (typically a white or off-white powder)[2]
Melting Point 50-52 °C[5]
Purity Typically ≥95%[2]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). Limited solubility in non-polar solvents like hexanes and very low solubility in water.

Q2: What is the most common and reliable synthetic route for this compound?

The most prevalent method for synthesizing substituted thiazoles is the Hantzsch Thiazole Synthesis.[6][7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide.[10][11] For this specific compound, the reaction proceeds between 2,4-difluorothiobenzamide and an ethyl 2-halo-3-oxopropanoate (e.g., ethyl bromopyruvate). The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[6]

Q3: How should I properly store this compound?

For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage to prevent potential hydrolysis of the ester group or other degradation pathways.

Section 2: Synthesis & Purification Troubleshooting

Difficulties during synthesis and purification are common. This section provides a logical framework for diagnosing and resolving these issues.

Q: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the Hantzsch synthesis can often be traced back to several key factors.

  • Purity of Starting Materials: The purity of the 2,4-difluorothiobenzamide and ethyl bromopyruvate is paramount. Impurities in the thioamide can inhibit the reaction, while aged or degraded ethyl bromopyruvate (a lachrymator) can lead to numerous side products. Action: Verify the purity of starting materials by NMR or HPLC-MS before starting the reaction.

  • Reaction Conditions: The reaction is typically heated to drive the cyclization and dehydration steps.[6] Insufficient heat can lead to incomplete conversion, while excessive heat may cause decomposition of the reactants or product. Action: Optimize the reaction temperature, starting with gentle heating (e.g., 60-80 °C in a solvent like ethanol or DMF) and monitoring progress by Thin Layer Chromatography (TLC).

  • Presence of Moisture: Water can react with the thioamide and the α-haloketone, leading to unwanted side products and reducing the yield. Action: Ensure all glassware is oven-dried and use anhydrous solvents for the reaction.

  • Base Stoichiometry: Sometimes a non-nucleophilic base (e.g., potassium carbonate or pyridine) is used to scavenge the H-X produced. Incorrect stoichiometry can stall the reaction or promote side reactions. Action: If using a base, ensure accurate stoichiometry. Often, the reaction can proceed without an external base as the thioamide can act as the scavenger.

Q: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

The primary impurities are typically unreacted starting materials or stable intermediates.

  • Unreacted 2,4-difluorothiobenzamide: This is a common impurity if the reaction does not go to completion.

  • Unreacted Ethyl Bromopyruvate: Less common, as it is often the limiting reagent, but can persist.

  • Hydroxy Thiazoline Intermediate: Before the final dehydration to the aromatic thiazole, a hydroxy thiazoline intermediate is formed.[9] Incomplete dehydration can leave this species in the reaction mixture.

The workflow below illustrates the general synthetic pathway.

Hantzsch_Synthesis cluster_reactants Starting Materials Thioamide 2,4-Difluorothiobenzamide SN2 S-Alkylation (SN2) Thioamide->SN2 Haloketone Ethyl Bromopyruvate Haloketone->SN2 Intermediate Acyclic Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Ethyl 2-(2,4-difluorophenyl) thiazole-4-carboxylate Dehydration->Product

Hantzsch Thiazole Synthesis Workflow.

Q: What is the most effective method for purifying the final product?

A two-step process of column chromatography followed by recrystallization is highly recommended for achieving high purity (>99%).

Protocol 1: Purification of this compound
  • Crude Product Preparation: After the reaction is complete, quench the mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oil or solid.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 20-30% EtOAc) to elute the product.

    • Monitoring: Monitor the fractions by TLC using a UV lamp (254 nm) for visualization.

    • Collection: Combine the fractions containing the pure product (identified by a single spot on TLC at the correct Rf value) and concentrate under reduced pressure.

  • Recrystallization:

    • Solvent System: A mixture of ethanol and water, or isopropanol, is often effective.

    • Procedure: Dissolve the purified solid from the column in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification_Workflow Crude Crude Product (Post-Workup) Column Silica Gel Column Chromatography Crude->Column Fractions Collect Pure Fractions (TLC Verified) Column->Fractions Recrystallize Recrystallization (e.g., EtOH/Water) Fractions->Recrystallize Final Pure Crystalline Product (>99%) Recrystallize->Final

General Purification Workflow.

Section 3: Analytical Assay Development & Troubleshooting

Accurate and precise analytical methods are essential for quality control and for use in further biological or chemical assays.

Q: How do I develop a reliable Reverse-Phase HPLC method for purity analysis?

A gradient reverse-phase HPLC method with UV detection is the standard for assessing the purity of this compound.

Protocol 2: HPLC Purity Assay
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic, moderately polar compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)The acidifier improves peak shape by protonating silanols and the analyte.
Mobile Phase B Acetonitrile (ACN) with 0.1% TFA or FAACN is a common organic modifier with good UV transparency.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.A gradient is necessary to elute any potential impurities with different polarities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm or 280 nmThe aromatic rings (phenyl and thiazole) provide strong chromophores at these wavelengths.
Injection Vol. 5 µL
Sample Prep. Dissolve sample in 50:50 ACN:Water to a concentration of ~0.5 mg/mL.Ensures solubility and compatibility with the mobile phase.

HPLC Troubleshooting

HPLC_Troubleshooting cluster_problems Common Issues cluster_causes Potential Causes cluster_solutions Solutions Problem Observed Problem Tailing Peak Tailing Problem->Tailing Resolution Poor Resolution Problem->Resolution Drift Retention Time Drift Problem->Drift Cause_Tailing1 Column Overload Tailing->Cause_Tailing1 Cause_Tailing2 Secondary Interactions (Silanol Activity) Tailing->Cause_Tailing2 Cause_Res1 Gradient too Steep Resolution->Cause_Res1 Cause_Res2 Column Degradation Resolution->Cause_Res2 Cause_Drift1 Poor Equilibration Drift->Cause_Drift1 Cause_Drift2 Pump/Seal Issues Drift->Cause_Drift2 Sol_Tailing1 Reduce Sample Concentration Cause_Tailing1->Sol_Tailing1 Sol_Tailing2 Increase Acid in Mobile Phase Cause_Tailing2->Sol_Tailing2 Sol_Res1 Flatten Gradient Slope Cause_Res1->Sol_Res1 Sol_Res2 Replace Column Cause_Res2->Sol_Res2 Sol_Drift1 Increase Equilibration Time Cause_Drift1->Sol_Drift1 Sol_Drift2 Service HPLC System Cause_Drift2->Sol_Drift2

References

Technical Support Center: Overcoming Drug Resistance with Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers and drug development professionals working with analogs derived from the Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate scaffold. Our goal is to provide actionable insights and troubleshooting strategies to navigate the complexities of acquired drug resistance, a critical challenge in the development of targeted therapies.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses common questions regarding the thiazole scaffold and the rationale behind analog development for overcoming drug resistance.

Q1: What is the significance of the thiazole scaffold in drug development?

The thiazole ring is a privileged heterocyclic motif frequently incorporated into molecules with potent biological activity. It is a key structural component in numerous FDA-approved drugs, including the multi-kinase inhibitor Dasatinib.[1][2] Its aromatic nature and the presence of nitrogen and sulfur atoms allow for diverse chemical interactions, making it an excellent scaffold for designing inhibitors that target the ATP-binding pockets of protein kinases and other enzymes.[3][4] Thiazole derivatives have been successfully developed as inhibitors for a wide range of cancer-relevant targets, including EGFR, BRAF, CDKs, and the PI3K/AKT/mTOR pathway.[2][3]

Q2: What are the common objectives when synthesizing analogs of a lead compound like this compound?

Synthesizing analogs is a cornerstone of medicinal chemistry aimed at optimizing a lead compound. Starting from a scaffold like this compound, the primary goals are typically:

  • Enhanced Potency: Modifying functional groups to improve binding affinity to the target protein.

  • Increased Selectivity: Reducing interactions with off-target proteins to minimize toxicity.[5]

  • Overcoming Resistance: Designing new structures that can inhibit mutated forms of the target protein or are unaffected by other resistance mechanisms.

  • Improved Pharmacokinetic Properties: Adjusting the molecule's physicochemical properties (e.g., solubility, stability) to ensure it can reach its target effectively in a biological system.[6]

Q3: What are the primary mechanisms of acquired resistance to targeted therapies, such as kinase inhibitors?

Acquired resistance is a major limitation of targeted cancer therapies. When a tumor that was initially sensitive to a drug stops responding, it is often due to one or more of the following mechanisms:

  • On-Target Mutations: The target protein (e.g., a kinase) acquires mutations in or near the drug-binding site, preventing the inhibitor from binding effectively.

  • Bypass Pathway Activation: Cancer cells activate alternative signaling pathways to circumvent the blocked pathway, thereby restoring signals for proliferation and survival.[2]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters and other efflux pumps that actively remove the drug from the cell, lowering its intracellular concentration.[7]

  • Target Overexpression: Cancer cells amplify the gene encoding the target protein, producing it at such high levels that the drug concentration is no longer sufficient for complete inhibition.

Section 2: Troubleshooting Guides for Experimental Challenges

This section provides a question-and-answer guide to address specific experimental hurdles you may encounter.

Q4: My lead analog's potency has significantly decreased in my newly generated resistant cell line. How do I systematically diagnose the mechanism of resistance?

A drop in potency (a rightward shift in the IC50 curve) is the classic indicator of acquired resistance. A systematic investigation is crucial to identify the underlying cause and inform the design of next-generation inhibitors.

The Causality: Before assuming a complex biological mechanism, it's essential to rule out experimental artifacts. Once those are clear, a logical workflow can efficiently pinpoint the most likely resistance mechanism, starting with the most common (on-target mutations) and moving to more complex scenarios (bypass pathways).

Diagnostic Workflow: Follow the steps outlined in the diagram below.

G cluster_0 Phase 1: Initial Validation cluster_1 Phase 2: On-Target Analysis cluster_2 Phase 3: Off-Target / Pathway Analysis cluster_3 Conclusions start Start: Observed Loss of Potency confirm_compound 1. Confirm Compound Integrity (Purity, Stability) start->confirm_compound confirm_assay 2. Validate Assay Performance (Controls, Reagents) confirm_compound->confirm_assay target_expression 3. Quantify Target Expression (Western Blot / qPCR) confirm_assay->target_expression overexpression Target Overexpression? target_expression->overexpression sequence_target 4. Sequence Target Gene (Sanger / NGS) mutation Mutation Found? sequence_target->mutation overexpression->sequence_target No conclusion_overexpression Mechanism: Target Amplification overexpression->conclusion_overexpression Yes pathway_analysis 5. Assess Bypass Pathways (Phospho-proteomics, WB) mutation->pathway_analysis No conclusion_mutation Mechanism: Gatekeeper Mutation mutation->conclusion_mutation Yes pathway_activated Bypass Activated? pathway_analysis->pathway_activated efflux_pumps 6. Check Drug Efflux (ABC Transporter Expression/Activity) conclusion_efflux Mechanism: Drug Efflux efflux_pumps->conclusion_efflux High Expression conclusion_unknown Mechanism Remains Unknown (Consider other possibilities) efflux_pumps->conclusion_unknown Normal Expression pathway_activated->efflux_pumps No conclusion_pathway Mechanism: Pathway Reactivation pathway_activated->conclusion_pathway Yes

Caption: Diagnostic Workflow for Characterizing Drug Resistance.

Q5: I'm observing unexpected toxicity or a biological effect that doesn't match my target's known function. How can I determine if this is an off-target effect?

The Causality: While potent on-target activity is desired, small molecules can bind to unintended proteins, leading to off-target toxicity or confounding biological effects.[5][8][9] Distinguishing between on-target and off-target effects is critical for lead optimization and interpreting experimental data correctly. A genetic approach (knocking out the target) provides the most definitive answer.

Troubleshooting Logic:

Caption: Deconvoluting On-Target vs. Off-Target Effects.

Q6: My new analog has poor solubility. What are the standard approaches to improve its formulation for cellular assays?

Poor aqueous solubility is a common challenge for hydrophobic small molecules. For in vitro assays, the goal is to create a stable stock solution that can be diluted into aqueous cell culture media without precipitation.

  • Primary Solvent (Stock Solution): Dimethyl sulfoxide (DMSO) is the most common primary solvent. Prepare a high-concentration stock (e.g., 10-50 mM). Ensure the final concentration of DMSO in your cell culture media is non-toxic, typically ≤0.5%.

  • Alternative Solvents: If DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.

  • Formulation Aids: For particularly challenging compounds, especially for in vivo studies, consider formulation vehicles such as:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their core, increasing aqueous solubility.

    • Co-solvents: A mixture of solvents (e.g., PEG400, Tween 80, saline) can be used to create a stable formulation.

  • pH Modification: If your molecule has ionizable groups, adjusting the pH of the buffer can significantly impact solubility.

  • Sonication & Gentle Warming: Applying gentle heat (e.g., 37°C) or sonicating the solution can help dissolve the compound, but always check for compound stability under these conditions afterward.

Section 3: Key Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cancer Cell Lines

This protocol describes a standard method for developing drug-resistant cell lines through continuous, dose-escalating exposure.[7]

Materials:

  • Parental cancer cell line of interest

  • Your thiazole analog inhibitor

  • Complete cell culture medium

  • DMSO (for drug stock)

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates)

Methodology:

  • Determine Initial IC50: Perform a dose-response assay to determine the IC50 of your analog in the parental cell line.

  • Initial Exposure: Begin culturing the parental cells in medium containing the analog at a concentration equal to its IC50.

  • Monitor and Passage: Monitor the cells daily. Initially, you will observe significant cell death. When the surviving cells resume a healthy growth rate (similar to the parental line), passage them and maintain them at this drug concentration. This may take several weeks.

  • Dose Escalation: Once the cells are stably growing at the IC50 concentration, double the drug concentration (2x IC50).

  • Repeat Escalation: Repeat the process of monitoring, recovery, and passaging. Continue to escalate the drug concentration incrementally (e.g., 2x, 4x, 8x IC50) until the cells are proliferating in a concentration that is at least 10-fold higher than the original IC50.

  • Characterization and Banking:

    • Confirm the resistance by performing a new dose-response assay and comparing the IC50 of the resistant line to the parental line.

    • Cryopreserve stocks of the resistant cell line at various passages.

    • Self-Validation: Maintain a parallel culture of parental cells treated only with the vehicle (DMSO) to control for changes due to long-term culture.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that your analog binds to its intended target protein within the complex environment of a live cell.[10] The principle is that a drug-bound protein is stabilized and will denature and aggregate at a higher temperature than the unbound protein.

Materials:

  • Parental and/or resistant cells

  • Your thiazole analog and vehicle (DMSO)

  • PBS and protease inhibitors

  • PCR tubes or strips

  • Thermal cycler with a gradient function

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification and Western blotting

Methodology:

  • Cell Treatment: Treat cultured cells with your analog at a relevant concentration (e.g., 10x IC50) and a vehicle control for 1-2 hours in the incubator.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using 3-4 rapid freeze-thaw cycles.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet cell debris. Collect the supernatant (soluble protein fraction).

  • Heating Gradient: Aliquot the lysate from both drug-treated and vehicle-treated samples into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separate Aggregates: After heating, centrifuge the tubes again at high speed to pellet the heat-denatured, aggregated proteins.

  • Analyze Soluble Fraction: Collect the supernatant from each tube. This contains the proteins that remained soluble at that temperature.

  • Western Blot Analysis: Analyze the amount of your target protein remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the drug-treated samples, if your analog binds and stabilizes the target, the protein will remain soluble at higher temperatures. This results in a "thermal shift" of the melting curve to the right.

Section 4: Data Presentation & Interpretation

Table 1: Example IC50 Shift in a Resistant Cell Line Model

This table illustrates how to present data confirming the development of resistance.

Cell LineCompoundIC50 (nM)Fold Resistance
Parental (WT)Parent Compound50-
Parental (WT)Analog 7b 25 -
Resistant (R)Parent Compound>1000>20x
Resistant (R)Analog 7b 45 1.8x

Interpretation: In this example, Analog 7b is twice as potent as the parent compound in the wild-type line. Crucially, it largely overcomes the resistance mechanism present in the 'R' line, showing only a 1.8-fold shift in IC50 compared to the >20-fold shift of the parent compound.

Table 2: Key Physicochemical Properties for Analog Optimization

This table summarizes key parameters to consider when evaluating new analogs for their drug-like properties.

ParameterDescriptionDesirable Range (General Guideline)Why It Matters
MW Molecular Weight ( g/mol )< 500Affects absorption and diffusion
cLogP Calculated Logarithm of Partition Coefficient1 - 3Measures lipophilicity; affects solubility and permeability
HBD Hydrogen Bond Donors≤ 5High numbers can reduce membrane permeability
HBA Hydrogen Bond Acceptors≤ 10High numbers can reduce membrane permeability
TPSA Topological Polar Surface Area (Ų)< 140Predicts membrane permeability and bioavailability
Solubility Aqueous Solubility (µM)> 50Essential for absorption and achieving therapeutic concentrations

References

Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Specificity of a Novel Thiazole Derivative

Welcome to the technical support center for Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. As a novel chemical entity, understanding its biological specificity is paramount to generating reliable experimental data and assessing its therapeutic potential. This guide provides a comprehensive, tiered approach for researchers to proactively identify, characterize, and mitigate potential off-target effects.

This document is structured to guide you through a logical workflow, from predictive computational analysis to experimental validation and chemical optimization.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the potential off-target effects of this compound?

A1: The most effective initial strategy is a proactive, multi-pronged approach that begins with in silico (computational) analysis before proceeding to experimental assays. This predictive step is cost-effective and helps to prioritize experimental resources by identifying the most likely off-target liabilities. We recommend a tiered approach, starting with broad computational screening, followed by targeted in vitro testing.

Q2: My in vitro screening revealed several off-target hits. Does this mean the compound is not viable?

A2: Not necessarily. The key is to differentiate between off-target binding and off-target functional activity. A compound may bind to multiple proteins without eliciting a biological response. It is crucial to follow up binding hits with relevant functional assays to determine if these interactions translate into a cellular effect.[4][5] Furthermore, the concentration at which off-target activity occurs is critical. If off-target effects are only observed at concentrations significantly higher than those required for on-target efficacy, the compound may still have a viable therapeutic window.

Q3: How can I distinguish a true on-target phenotype from one caused by an off-target effect in my cell-based assays?

A3: This is a critical question that requires rigorous experimental design. The "gold standard" approach involves a combination of the following:

  • Use of a Structurally Unrelated Control: Employ a second, chemically distinct compound that is known to modulate the same intended target. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: Use techniques like CRISPR/Cas9 or RNAi to knock down or knock out the intended target protein. The resulting phenotype should mimic the effect observed with your compound. If the compound has no effect in the knockout/knockdown cells, this provides strong evidence of on-target action.[2]

  • Dose-Response Correlation: Correlate the concentration-dependent activity of your compound on the target with its phenotypic effect in cells. A strong correlation supports an on-target mechanism.

Q4: What structural features of this compound might contribute to off-target effects?

A4: While specific interactions are unknown, we can infer potential liabilities from its structure. The difluorophenyl ring and the thiazole core are common in many bioactive molecules.[6] These aromatic and heterocyclic systems can participate in various interactions (e.g., π-π stacking, hydrophobic interactions) with the binding sites of numerous proteins.[7] The ethyl ester group could be a liability, as it may be hydrolyzed by cellular esterases, leading to a different active compound (a carboxylic acid) with a different target profile. Understanding the metabolic stability of the compound is therefore essential.

Part 2: A Tiered Workflow for Off-Target Liability Assessment

A systematic, tiered approach allows for the efficient identification and validation of off-target effects, saving both time and resources.

Off_Target_Workflow cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Profiling cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Mitigation & Optimization InSilico Computational Screening (Target Prediction, Similarity Search) Binding Broad Off-Target Binding Panel (e.g., SafetyScreen44™) InSilico->Binding Identifies potential liabilities PhysChem Physicochemical Profiling (Solubility, Lipophilicity) PhysChem->Binding Informs assay conditions Functional Functional Follow-up Assays (for significant binding hits) Binding->Functional Prioritizes hits for functional testing Phenotypic Phenotypic & Orthogonal Assays (e.g., Cell Viability, Genetic Rescue) Functional->Phenotypic Confirms biological relevance SAR Structure-Activity Relationship (SAR) Analysis Phenotypic->SAR Provides cellular SAR data Controls Design of Control Experiments (Structurally distinct inhibitor, target KO) Controls->Phenotypic Validates on-target effect Redesign Rational Compound Redesign SAR->Redesign Guides chemical modification Redesign->Binding Iterative testing of new analogs

Caption: A tiered workflow for identifying and mitigating off-target effects.

Tier 1: In Silico Prediction & Profiling

Before committing to expensive and time-consuming wet-lab experiments, computational tools can predict potential off-target interactions.[1][8] This approach leverages large databases of known compound-protein interactions.

Methodology:

  • Target Prediction/Ligand Similarity: Use platforms that predict potential targets based on chemical structure similarity to known ligands. A high similarity to a known promiscuous drug class should raise a red flag.

  • Physicochemical Property Calculation: Predict properties like LogP (lipophilicity), pKa, and aqueous solubility. High lipophilicity, for instance, is often associated with non-specific binding and promiscuity.

    • Predicted Properties for this compound:

      • Molecular Weight: 269.27 g/mol [10]

      • XLogP3: 3.4 (Indicates moderate lipophilicity)[10]

      • Hydrogen Bond Donors: 0[10]

      • Hydrogen Bond Acceptors: 6[10]

Interpretation: The moderate lipophilicity (XLogP3 of 3.4) suggests that while the compound is membrane-permeable, it may not have excessive non-specific binding issues. The lack of hydrogen bond donors and multiple acceptors will influence its binding characteristics. The in silico target prediction will generate a list of potential off-targets (e.g., kinases, GPCRs, ion channels) that should form the basis for designing the in vitro screening panel.

Tier 2: In Vitro Profiling

This tier involves experimentally testing the predictions from Tier 1 using established, high-throughput assays. The goal is to obtain a broad overview of the compound's interaction profile against key families of proteins implicated in adverse drug reactions.

Methodology:

  • Broad Panel Radioligand Binding Assays: Screen the compound (typically at a single high concentration, e.g., 10 µM) against a panel of common off-targets. Commercial services offer standardized panels for this purpose.[11][12]

  • Functional Follow-up: For any significant "hits" from the binding screen (e.g., >50% inhibition), perform dose-response functional assays to determine if the binding translates into a biological effect (agonist, antagonist, or modulator activity).[4] This is a critical step, as binding does not always equal function.[13]

Data Presentation: Example Off-Target Panel Results

The table below illustrates how to present data from a standard safety screening panel. This is a hypothetical result for this compound tested at 10 µM.

Target ClassTarget NameAssay Type% Inhibition @ 10 µM (Hypothetical)Follow-up Functional AssayIC50 / EC50 (µM) (Hypothetical)
GPCR Adenosine A3 ReceptorBinding78%cAMP Functional AssayIC50 = 2.5
Dopamine D2 ReceptorBinding15%No Follow-up> 10
Kinase ABL1Binding65%Kinase Activity AssayIC50 = 5.1
Ion Channel hERGBinding45%Patch Clamp ElectrophysiologyIC50 = 12.5
Enzyme COX-2Binding8%No Follow-up> 10

Interpretation: In this hypothetical example, the compound shows significant binding to the Adenosine A3 receptor and ABL1 kinase. The follow-up functional assays confirm these interactions, providing IC50 values. The hERG interaction is weaker and may be of less concern, but still warrants monitoring. This data allows the researcher to focus on specific off-targets for further investigation.

Tier 3: Cellular Validation

The goal of this tier is to confirm that the off-target interactions observed in vitro have a consequence in a more biologically relevant cellular context.

Methodology:

  • Target-Specific Cellular Assays: For confirmed functional off-targets, use cell lines where the off-target protein is known to have a measurable function. For the hypothetical Adenosine A3 hit, one could measure downstream signaling pathways (e.g., cAMP levels) in a cell line endogenously expressing this receptor.

  • Phenotypic Screening: Assess general cellular health and viability in multiple cell lines. Unexplained cytotoxicity at low concentrations could indicate an un identified off-target effect.

  • Orthogonal On-Target Validation: As described in the FAQs, use genetic knockout/knockdown of the intended target to confirm that the desired phenotype is indeed on-target.

Cellular_Validation Compound Test Compound (this compound) WT_Cell Wild-Type Cells (Expressing On- and Off-targets) Compound->WT_Cell KO_Cell On-Target Knockout Cells (CRISPR/Cas9) Compound->KO_Cell Phenotype Observe Phenotype (e.g., Apoptosis, Proliferation) WT_Cell->Phenotype Phenotype Observed OffTarget_Assay Off-Target Functional Assay (e.g., cAMP measurement for A3 receptor) WT_Cell->OffTarget_Assay Activity Observed (Confirms Off-Target) KO_Cell->Phenotype Phenotype Abolished (Confirms On-Target)

Caption: Logic diagram for cellular validation of on- and off-target effects.

Part 3: Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background in in vitro assays Compound promiscuity/stickiness: Often due to high lipophilicity or aggregation at high concentrations.Include a detergent (e.g., 0.01% Tween-20) in the assay buffer. Test at a lower concentration range. Measure solubility to ensure you are working below the limit of precipitation.
Discrepancy between binding and functional data Silent binder: The compound binds to the target but does not affect its function (a common occurrence). Assay artifact: The binding or functional assay format is not suitable for this compound.Prioritize the functional data, as it is more biologically relevant.[14] Validate the finding with an orthogonal functional assay (e.g., if you used a cAMP assay, try a calcium flux assay if the receptor is also Gq-coupled).
Cellular phenotype observed, but no clear on-target or off-target activity found Metabolism: The compound is being converted into an active metabolite in the cells. Unidentified Off-Target: The screening panel did not include the relevant off-target.Perform LC-MS/MS analysis of cell lysates to identify major metabolites. Consider broader screening technologies like chemical proteomics or thermal proteome profiling to identify unknown binding partners.
Compound is potent on the target but shows cytotoxicity in all cell lines General toxicity mechanism: The compound might be interfering with a fundamental cellular process (e.g., mitochondrial function, DNA replication).Perform assays for mitochondrial toxicity (e.g., Seahorse assay), DNA damage (e.g., γH2AX staining), or membrane integrity (e.g., LDH release).

Part 4: Strategies for Mitigation via Medicinal Chemistry

If problematic off-target effects are confirmed, rational medicinal chemistry can be employed to design new analogs with improved selectivity.[15][16] This process relies on building a Structure-Activity Relationship (SAR).

  • Objective: To identify which parts of the molecule are responsible for on-target vs. off-target activity.

  • Strategy: Synthesize a small library of analogs by systematically modifying different parts of the parent molecule (the difluorophenyl ring, the thiazole core, and the ethyl ester).

Key Medicinal Chemistry Strategies:

  • Blocking Metabolism: If the ethyl ester is found to be a metabolic liability, it can be replaced with a more stable group, such as an amide or a methyl ether.

  • Introducing Steric Hindrance: Adding a bulky group to a part of the molecule that is not essential for on-target activity but may be involved in off-target binding can sterically block the interaction with the off-target protein.[17]

  • Modulating Electronics: The two fluorine atoms on the phenyl ring significantly influence the molecule's electronic properties. Systematically moving or removing these fluorines can alter binding affinities. For example, some studies on thiazoles have shown that modifying halogen substitutions can dramatically impact activity and selectivity.[3]

  • Rigidification: The bond connecting the phenyl and thiazole rings allows for rotation. Synthesizing analogs where this bond is constrained (e.g., by incorporating it into another ring system) can lock the molecule into a conformation that is optimal for the on-target but unfavorable for off-targets.

By testing these new analogs through the tiered workflow, a clear SAR can be established to guide the design of a more selective and safer lead compound.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. This document is designed to offer practical, field-proven insights into overcoming common challenges encountered during the synthesis of this important pharmaceutical intermediate.

Troubleshooting Guide

Question 1: We are observing low yields of this compound during our scale-up campaign. What are the likely causes and how can we mitigate them?

Answer:

Low yields in the Hantzsch thiazole synthesis of this compound on a larger scale can often be attributed to several factors, ranging from the quality of starting materials to the reaction conditions. Here’s a breakdown of potential causes and their solutions:

Potential Causes & Troubleshooting Steps:

  • Poor Quality of Starting Materials:

    • 2,4-Difluorothiobenzamide: Impurities in this starting material can significantly impact the reaction. Incomplete thionation of the corresponding benzamide or residual starting material can lead to side reactions. It is crucial to ensure the high purity of this reagent.

    • Ethyl Bromopyruvate: This reagent is known to be unstable and can degrade over time, especially if exposed to moisture or light. Degradation products can interfere with the reaction. Always use freshly acquired or purified ethyl bromopyruvate and confirm its purity by NMR or GC before use.

  • Suboptimal Reaction Conditions:

    • Reaction Temperature: While heating is generally required to drive the reaction to completion, excessive temperatures can lead to the decomposition of starting materials and products, resulting in tar formation. A careful temperature optimization study is recommended.

    • Solvent Selection: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used. However, on a larger scale, solvent impurities or an inappropriate solvent can affect solubility and reaction rates.

    • Reaction Time: Incomplete reaction due to insufficient reaction time is a common issue. Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.

  • Inefficient Work-up and Purification:

    • Product Isolation: The product is a solid, and its isolation is typically achieved by precipitation and filtration. On a larger scale, inefficient precipitation or losses during filtration can significantly reduce the isolated yield.

    • Purification: Recrystallization is a common method for purifying the final product. The choice of recrystallization solvent is crucial to maximize recovery while effectively removing impurities.

Experimental Protocol for Yield Optimization:

  • Starting Material Qualification:

    • Analyze 2,4-difluorothiobenzamide by HPLC and ¹H NMR to ensure >98% purity.

    • Distill ethyl bromopyruvate under reduced pressure before use to remove any acidic impurities or decomposition products. Store under an inert atmosphere at 2-8°C.

  • Reaction Condition Screening (Small Scale):

    • Establish a baseline reaction in a suitable solvent (e.g., absolute ethanol).

    • Screen a range of temperatures (e.g., 60°C, 70°C, 80°C) and monitor the reaction profile.

    • Evaluate different solvents if necessary (e.g., isopropanol, acetonitrile).

  • Optimized Scale-Up Protocol:

    • Charge the reactor with 2,4-difluorothiobenzamide and the chosen solvent.

    • Slowly add ethyl bromopyruvate subsurface to ensure good mixing and control any initial exotherm.

    • Heat the reaction mixture to the optimized temperature and hold for the predetermined time, monitoring for completion.

    • Upon completion, cool the reaction mixture and induce precipitation (e.g., by adding an anti-solvent like water or cooling to a lower temperature).

    • Filter the product and wash the cake thoroughly with a suitable solvent to remove impurities.

    • Dry the product under vacuum at a moderate temperature.

ParameterRecommendationRationale
2,4-Difluorothiobenzamide Purity >98%Minimizes side reactions and improves product quality.
Ethyl Bromopyruvate Quality Freshly distilled, >95%Ensures reactivity and prevents by-product formation.
Reaction Temperature 70-80°C (in ethanol)Balances reaction rate and thermal stability of reactants/products.
Solvent Absolute EthanolGood solubility for reactants and facilitates product precipitation upon cooling/addition of water.
Question 2: We are struggling with the formation of a significant amount of a persistent impurity during the synthesis. How can we identify and minimize its formation?

Answer:

Impurity formation is a common hurdle in scaling up organic syntheses. In the Hantzsch synthesis of your target molecule, several side reactions can occur.

Potential Impurities and Their Origins:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of 2,4-difluorothiobenzamide and ethyl bromopyruvate in the crude product.

  • Hydrolysis of Ethyl Bromopyruvate: The presence of water can lead to the hydrolysis of ethyl bromopyruvate to bromopyruvic acid, which can complicate the reaction and purification.

  • Side reactions of Ethyl Bromopyruvate: This reactive α-haloketone can undergo self-condensation or react with other nucleophiles present in the reaction mixture.

  • Over-alkylation or Alternative Cyclization: While less common, under certain conditions, alternative reaction pathways can lead to isomeric impurities.

Troubleshooting and Minimization Strategies:

  • Impurity Identification:

    • Isolate the main impurity using preparative HPLC or column chromatography.

    • Characterize the impurity by LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy to elucidate its structure.

  • Minimizing Impurity Formation:

    • Strict Anhydrous Conditions: Ensure all starting materials, solvents, and equipment are thoroughly dried to prevent hydrolysis of ethyl bromopyruvate.

    • Controlled Addition of Reagents: Adding the ethyl bromopyruvate slowly to the solution of the thioamide can minimize its self-condensation.

    • Stoichiometry Control: A slight excess of the thioamide can help to ensure the complete consumption of the more reactive and less stable ethyl bromopyruvate.

    • pH Control: The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. Deviations in pH can promote side reactions.

Workflow for Impurity Identification and Mitigation:

A Impurity Detected B Isolate Impurity (Prep-HPLC/Column) A->B C Characterize Impurity (LC-MS, NMR) B->C D Identify Structure & Formation Pathway C->D E Modify Reaction Conditions D->E F Implement Strict Anhydrous Conditions E->F G Optimize Reagent Stoichiometry & Addition E->G H Control Reaction Temperature & pH E->H I Validate Improved Process F->I G->I H->I

Caption: Workflow for impurity troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Hantzsch synthesis of this compound?

A1: The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom of 2,4-difluorothiobenzamide on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2,4-Difluorothiobenzamide C Thioether Adduct A->C Nucleophilic Attack B Ethyl Bromopyruvate B->C D Hemithioaminal Intermediate C->D Intramolecular Cyclization E Thiazoline Intermediate D->E Dehydration F This compound E->F Aromatization

Caption: Hantzsch Thiazole Synthesis Mechanism.

Q2: What are the key safety considerations when handling ethyl bromopyruvate on a large scale?

A2: Ethyl bromopyruvate is a hazardous substance and requires careful handling, especially during scale-up operations. Key safety precautions include:

  • Toxicity: It is a lachrymator and can cause severe skin and eye irritation. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Stability: It can decompose, potentially vigorously, especially at elevated temperatures or in the presence of impurities. Avoid heating it rapidly and ensure it is stored in a cool, dry, and dark place.

  • Exothermic Reaction: The reaction with the thioamide can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and that the addition of ethyl bromopyruvate is controlled to manage the reaction temperature.

Q3: How do the electron-withdrawing fluorine atoms on the phenyl ring affect the reaction?

A3: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has two main effects:

  • Increased Acidity of the Thioamide N-H: This can influence the rate of cyclization and dehydration steps.

  • Electronic Effect on the Thiazole Ring: The resulting 2-(2,4-difluorophenyl) group will make the thiazole ring more electron-deficient. This can be a desirable property in the final molecule for its intended biological activity.

Q4: What are the best practices for the synthesis of the 2,4-difluorothiobenzamide starting material?

A4: 2,4-Difluorothiobenzamide is typically prepared from the corresponding 2,4-difluorobenzonitrile or 2,4-difluorobenzamide. A common method for the conversion of the amide to the thioamide is the use of Lawesson's reagent or phosphorus pentasulfide. When scaling up this reaction, consider the following:

  • Exothermic Reaction: The reaction with Lawesson's reagent can be exothermic.

  • By-products: The reaction generates phosphorus-containing by-products that need to be effectively removed during work-up.

  • Solvent Choice: Toluene or xylene are common solvents for this reaction.

An alternative route from 2,4-difluorobenzonitrile involves its reaction with a source of hydrogen sulfide, such as sodium hydrosulfide.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate and its Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the chemical scaffold represented by Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. While specific biological data for this exact molecule is not extensively published, by examining closely related analogs, we can infer its potential as a potent anticancer agent and highlight key structural motifs that govern its activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel oncology therapeutics.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Our focus here is on the 2-phenylthiazole-4-carboxylate framework, a class of compounds that has shown significant promise as inhibitors of tubulin polymerization, a validated and critical target in cancer therapy.[4][5][6]

The 2-(Difluorophenyl) Thiazole Moiety: A Cornerstone for Anticancer Activity

The core structure, this compound, combines several key features that are hypothesized to contribute to its anticancer potential. The 2,4-disubstituted thiazole ring serves as a rigid scaffold, presenting substituents in a defined spatial orientation for optimal target engagement. The 2-phenyl ring and the 4-carboxylate group are critical positions for modification to modulate potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting the Cytoskeleton

A significant body of evidence points towards the inhibition of tubulin polymerization as a primary mechanism of action for many 2-phenylthiazole derivatives.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8][9] Compounds that bind to the colchicine binding site on β-tubulin are of particular interest, and molecular docking studies suggest that the 2-phenylthiazole scaffold can effectively occupy this pocket.[4][7]

Structure-Activity Relationship (SAR) Analysis

Based on published data for analogous compounds, we can dissect the contribution of each component of the this compound structure.

The 2-Aryl Substituent: The Role of Fluorination

The substitution pattern on the 2-phenyl ring is a critical determinant of activity. The presence of fluorine atoms, as in the 2,4-difluoro configuration of our topic compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Halogen substitutions, in general, have been shown to influence the anticancer potency of thiazole derivatives.[1]

  • Electron-Withdrawing Groups: The difluoro substitution provides strong electron-withdrawing character, which can influence the electronic properties of the entire molecule and its interaction with the biological target.

  • Lipophilicity and Membrane Permeability: Fluorine substitution can increase lipophilicity, potentially improving cell membrane permeability and bioavailability.

  • Hydrogen Bonding: The fluorine atoms can act as hydrogen bond acceptors, potentially forming key interactions within the binding site of the target protein.

The 4-Carboxylate Group: A Handle for Modification

The ethyl ester at the 4-position of the thiazole ring is another key feature. Esters in this position have been shown to be compatible with significant anticancer activity.[8] This functional group offers several possibilities for SAR exploration:

  • Ester Alkyl Chain Length: Modification of the ethyl group to other alkyl or substituted alkyl groups can modulate solubility and cell permeability.

  • Hydrolysis to Carboxylic Acid: The ester can act as a prodrug, being hydrolyzed in vivo by esterases to the corresponding carboxylic acid. The free acid may have a different activity profile and pharmacokinetic properties.

  • Amidation: Conversion of the ester to an amide introduces a hydrogen bond donor and can significantly alter the compound's properties and potential interactions with the target.

Comparative Performance of Analogs

To illustrate the SAR principles discussed, the following table summarizes the in vitro anticancer activity (IC50 values) of several representative 2,4-disubstituted thiazole derivatives against various cancer cell lines.

Compound ID2-Aryl/Substituent4-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 4-Chlorophenyl (amino linkage)Ethyl carboxylate-Inducer of Oct3/4[10]
Analog 2 3,4,5-Trimethoxyphenyl4-MethoxybenzoylMelanoma (SK-MEL-5)0.071[11]
Analog 3 PhenylN-(3,4,5-trimethoxyphenyl)acetamideMCF-72.69[4][7]
Analog 4 2,4-Dichlorophenyl4-Methyl-5-acetylA5492.9[12]
Analog 5 NaphthaleneFree aminoMCF-70.48[6]
Analog 6 4-Acetamidophenylimino5-(4-Nitrobenzylidene)MCF-77.22[2]
Analog 7 4-Hydroxy-3-(phenylazo)benzylidenehydrazinylThiazolidin-4-oneMCF-72.57[13]

Note: This table presents data from various studies on structurally related compounds to illustrate SAR trends. Direct comparison of IC50 values should be made with caution due to differing experimental conditions.

The data suggests that a variety of substitutions on the 2-phenyl ring and modifications at the 4-position can lead to potent anticancer activity. The high potency of compounds with trimethoxyphenyl and naphthalene moieties highlights the importance of exploring different aromatic systems at the 2-position.

Experimental Protocols

To facilitate further research and comparison, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.[14][15]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Serial Dilutions of Test Compound incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Value read_plate->analyze end_node End analyze->end_node

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is a direct method to assess a compound's ability to interfere with microtubule formation.[9]

Objective: To quantify the inhibitory effect of a test compound on the polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • General Tubulin Buffer

  • Test compound stock solution (in DMSO)

  • Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • Black 96-well plates (for fluorescence)

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and the fluorescent reporter in General Tubulin Buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include vehicle, inhibitor, and enhancer controls.

  • Initiation of Polymerization: Add the cold tubulin reaction mix to each well. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity every minute for 60-90 minutes (excitation/emission wavelengths will depend on the fluorescent reporter used).

  • Data Analysis: Plot fluorescence intensity versus time for each concentration. The rate and extent of polymerization can be determined from the slope of the growth phase and the plateau of the curve, respectively. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for tubulin polymerization inhibition.

Tubulin Polymerization Inhibition Assay Workflow

Tubulin_Assay_Workflow start Start prep_reagents Prepare Tubulin Reaction Mix on Ice start->prep_reagents add_compounds Add Test Compounds & Controls to Chilled 96-well Plate prep_reagents->add_compounds initiate_reaction Add Reaction Mix to Wells and Transfer to 37°C add_compounds->initiate_reaction monitor_fluorescence Monitor Fluorescence Intensity Over Time initiate_reaction->monitor_fluorescence analyze_data Analyze Polymerization Curves and Calculate IC50 monitor_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the analysis of structurally related compounds, its primary mechanism of action is likely the inhibition of tubulin polymerization. The 2,4-difluoro substitution on the phenyl ring is anticipated to confer favorable properties for biological activity.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs to elucidate a more precise SAR for this specific chemical series. Key modifications should include:

  • Varying the substitution pattern on the 2-phenyl ring to explore the effects of different electronic and steric properties.

  • Modifying the ester at the 4-position to amides and other functional groups to optimize potency and pharmacokinetic profiles.

  • Directly testing the most potent compounds in tubulin polymerization assays and cell cycle analysis to confirm the mechanism of action.

This systematic approach will enable the optimization of this promising scaffold into potential clinical candidates for the treatment of various cancers.

References

A Comparative Guide to Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate and Other Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the identification of novel small molecule kinase inhibitors is a critical endeavor. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, a compound of interest, in the context of other well-characterized thiazole-based kinase inhibitors. While direct experimental data on the kinase inhibitory activity of this compound is not yet publicly available, this guide will leverage its structural attributes to draw comparisons with established inhibitors and outline a comprehensive workflow for its potential evaluation.

The Thiazole Scaffold: A Cornerstone in Kinase Inhibition

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms that serves as a versatile framework in the design of bioactive molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a highly successful structural motif for targeting the ATP-binding site of protein kinases.[2] The abnormal activity of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] Thiazole derivatives have been successfully developed as inhibitors of a wide range of both serine/threonine and tyrosine kinases.[2]

Structural Comparison and Potential Kinase Targets

This compound features a central thiazole ring, a 2,4-difluorophenyl substituent at the 2-position, and an ethyl carboxylate group at the 4-position. These features provide a basis for comparison with known thiazole-based kinase inhibitors and allow for informed hypotheses about its potential biological targets.

The presence of a substituted phenyl ring at the 2-position of the thiazole core is a common feature in many kinase inhibitors. For instance, Dasatinib, a potent tyrosine kinase inhibitor, incorporates a 2-chloro-6-methylphenyl group. The nature and position of substituents on this phenyl ring are crucial for determining both potency and selectivity. The 2,4-difluoro substitution on the phenyl ring of the title compound is of particular interest, as fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, and can also form specific interactions with amino acid residues in the kinase active site.

The ethyl carboxylate group at the 4-position of the thiazole ring can act as a hydrogen bond acceptor and its orientation and size will influence binding affinity. Modifications at this position have been shown to be critical for the activity of other thiazole-based inhibitors. For example, some studies have demonstrated that the incorporation of a primary carboxamide group on the thiazole ring can significantly enhance potency.[2]

Based on these structural similarities, this compound could potentially target a variety of kinases. The thiazole scaffold has been successfully utilized to develop inhibitors for:

  • Aurora Kinases: Involved in the regulation of mitosis, their inhibition is a key strategy in cancer therapy.[3]

  • B-RAF: A serine/threonine kinase that is frequently mutated in melanoma.[2]

  • Glycogen Synthase Kinase 3 (GSK-3): A multifunctional serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders and cancer.[2]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their dysregulation is a common feature of cancer.[2]

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth and proliferation.[2]

  • c-Met: A receptor tyrosine kinase that plays a crucial role in cell motility, invasion, and proliferation.[4]

Comparative Data of Known Thiazole-Based Kinase Inhibitors

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory activities (IC50 values) of several published thiazole-based kinase inhibitors against their respective targets.

Compound ClassExample CompoundTarget KinaseIC50 (nM)Reference
Thiazole-basedCompound 42GSK-3β0.29[2]
Pyrimidine-ThiazoleCompound 25CDK9640 - 2010[2]
Thiazole-Phenyl SulfonylCompound 40B-RAFV600E23.1[2]
1,3-Thiazole-5-carboxylic acid derivativeCompound 33CK2400[2]
Thiazole CarboxamideCompound 51amc-MetPotent Inhibition[4]
Pyrazole-ThiazolidinoneCompound P-6Aurora-A180[5]

This table is for comparative purposes and illustrates the potential range of inhibitory concentrations for thiazole-based kinase inhibitors.

A Proposed Workflow for the Evaluation of this compound

To ascertain the kinase inhibitory profile of this compound, a systematic experimental approach is required. The following workflow outlines the key steps, from initial biochemical screening to cell-based validation.

G cluster_0 Biochemical Evaluation cluster_1 Cell-Based Validation cluster_2 Lead Optimization A Compound Acquisition & QC B Primary Kinase Screening (Broad Panel) A->B Test Compound C IC50 Determination for Hits B->C Identified Hits D Selectivity Profiling C->D Potent Inhibitors E Target Engagement Assays D->E Selective Inhibitor F Downstream Signaling Analysis E->F G Cell Proliferation/Viability Assays F->G H Mechanism of Action Studies G->H I Structure-Activity Relationship (SAR) Studies H->I Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds & Activates Downstream_Kinase Downstream Kinase (e.g., MEK, Akt) RTK->Downstream_Kinase Phosphorylates & Activates Thiazole_Inhibitor Ethyl 2-(2,4-difluorophenyl) thiazole-4-carboxylate Thiazole_Inhibitor->RTK Inhibits Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression

References

A Comparative Analysis of Difluorophenyl and Dichlorophenyl Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Among the myriad of possible substitutions, the introduction of halogenated phenyl rings has proven to be a particularly fruitful strategy for enhancing potency and modulating physicochemical properties. This guide provides an in-depth comparative analysis of two prominent classes of such derivatives: those bearing a difluorophenyl group versus those with a dichlorophenyl moiety.

This analysis will delve into the synthesis, spectroscopic characterization, physicochemical properties, and biological activities of these two classes of compounds. By presenting available experimental data and elucidating the underlying structure-activity relationships, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own research endeavors.

The Influence of Halogen Substitution: A Tale of Two Atoms

The choice between fluorine and chlorine as substituents on the phenyl ring of a thiazole derivative is not arbitrary. These halogens, while both electron-withdrawing, impart distinct properties to the parent molecule. Fluorine, being the most electronegative element, is small and can form strong C-F bonds, often enhancing metabolic stability and altering pKa. Chlorine, on the other hand, is larger and more lipophilic, which can influence cell membrane permeability and receptor binding. Understanding these nuances is key to the rational design of thiazole-based drugs.

Synthesis and Spectroscopic Characterization

The synthesis of both difluorophenyl and dichlorophenyl thiazole derivatives is most commonly achieved through the well-established Hantzsch thiazole synthesis.[1][2][3][4] This versatile one-pot reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis [1][2]

This protocol provides a general procedure for the synthesis of 4-phenylthiazol-2-amine derivatives.

Materials:

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(2,4-difluorophenyl)ethan-1-one or 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one) (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Sodium bicarbonate solution (5% w/v)

Procedure:

  • Dissolve the substituted 2-bromoacetophenone and thiourea in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed and precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Characterization:

The synthesized compounds are typically characterized by a suite of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectra will show characteristic signals for the thiazole ring proton (typically a singlet around 6.5-7.5 ppm) and the aromatic protons of the substituted phenyl ring.

  • ¹³C NMR: The carbon NMR spectra will display distinct signals for the carbons of the thiazole ring and the phenyl ring.

  • IR Spectroscopy: Infrared spectra will exhibit characteristic absorption bands for N-H (if an amino group is present), C=N, and C-S stretching vibrations within the thiazole ring.

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents α-Haloketone + Thioamide solvent Ethanol reagents->solvent Dissolve reflux Reflux (2-4 hours) solvent->reflux neutralization Neutralization (5% NaHCO3) reflux->neutralization filtration Filtration & Washing neutralization->filtration purification Recrystallization filtration->purification product Thiazole Derivative purification->product

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Comparative Physicochemical Properties

While direct comparative studies are limited, we can infer the likely differences in physicochemical properties based on the inherent characteristics of fluorine and chlorine.

PropertyDifluorophenyl DerivativeDichlorophenyl DerivativeRationale
Molecular Weight LowerHigherChlorine is heavier than fluorine.
Lipophilicity (LogP) Generally LowerGenerally HigherChlorine is more lipophilic than fluorine.[5]
Polarity More PolarLess PolarThe C-F bond is more polar than the C-Cl bond.
Metabolic Stability Generally HigherGenerally LowerThe C-F bond is stronger and less susceptible to metabolic cleavage.[5]
Hydrogen Bonding Fluorine can act as a weak hydrogen bond acceptor.Chlorine is a very weak hydrogen bond acceptor.The high electronegativity of fluorine allows for weak hydrogen bond interactions.[5]

These differences in physicochemical properties are expected to have a significant impact on the pharmacokinetic and pharmacodynamic profiles of the respective derivatives.

Comparative Biological Activities

Thiazole derivatives are renowned for their broad spectrum of biological activities. The introduction of difluorophenyl or dichlorophenyl moieties can significantly influence this activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of halogenated phenylthiazole derivatives.

Comparative Anticancer Activity (IC₅₀ in µM)

Compound TypeCell LineDifluorophenyl Derivative IC₅₀ (µM)Dichlorophenyl Derivative IC₅₀ (µM)Reference
Thiazole-based PyridinesA549 (Lung)-5.04[6]
Triazolo[3,4-b][7][8][9]thiadiazoleXoo (EC₅₀)-27.47 µg/mL[10]
1,3,4-ThiadiazoleMCF-7 (Breast)A2: 52.35-[11]
1,3,4-ThiadiazoleMCF-7 (Breast)A3: 54.81-[11]
Thiazole AnaloguesMCF-7 (Breast)-4: 5.73[12]
Thiazole AnaloguesMDA-MB-231 (Breast)-4: 12.15[12]

Note: The presented data is from various studies on different thiazole scaffolds and should not be considered a direct head-to-head comparison.

The data suggests that both difluoro- and dichlorophenyl substitutions can lead to potent anticancer agents. The dichlorophenyl derivatives, in some cases, have shown very high potency. The increased lipophilicity of the dichlorophenyl group may enhance cell membrane penetration, leading to higher intracellular concentrations. Conversely, the enhanced metabolic stability of difluorophenyl derivatives could translate to a longer duration of action in vivo.

Experimental Protocol: MTT Assay for Cytotoxicity [7][13][14]

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (difluorophenyl and dichlorophenyl thiazole derivatives) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT Assay Workflow

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate (48-72 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

Halogenated thiazoles have also demonstrated significant promise as antimicrobial agents.

Comparative Antimicrobial Activity (MIC in µg/mL)

Compound TypeOrganismDifluorophenyl Derivative MIC (µg/mL)Dichlorophenyl Derivative MIC (µg/mL)Reference
AminotriazolothiadiazinesVarious bacteria & fungi-6.25[15]
Triazolo[3,4-b][7][8][9]thiadiazoleXoo (EC₅₀)-27.47[10]
Thiazole DerivativesFungal Strains-6.25 - 12.5[16]
Thiazole DerivativesBacterial Strains-6.25 - 12.5[16]

Note: The presented data is from various studies on different thiazole scaffolds and should not be considered a direct head-to-head comparison.

The available data suggests that dichlorophenyl-substituted thiazoles can be potent antimicrobial agents. The higher lipophilicity of these compounds may facilitate their passage through the lipid-rich cell walls and membranes of bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination [8][9][17][18][19]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against microbial strains.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (difluorophenyl and dichlorophenyl thiazole derivatives)

  • Sterile 96-well microtiter plates

  • Standard antibiotic/antifungal agent (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a specific cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard drug in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are also well-documented, often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

While specific comparative data for difluoro- versus dichlorophenyl thiazoles is scarce, the electronic and steric properties of the halogen substituents are expected to influence their interaction with the active sites of these enzymes. The electron-withdrawing nature of both substituents can be beneficial for binding, but the difference in size and lipophilicity may lead to variations in selectivity and potency.

Experimental Protocol: In Vitro COX/LOX Inhibition Assay [20][21][22][23][24]

This protocol provides a general outline for assessing the inhibitory activity of compounds against COX and LOX enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • 5-LOX enzyme (potato or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (difluorophenyl and dichlorophenyl thiazole derivatives)

  • Standard inhibitors (e.g., Indomethacin for COX, Zileuton for LOX)

  • Assay buffer

  • Detection reagents (specific to the assay kit)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with various concentrations of the test compounds or standard inhibitors in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction mixture for a specific time at an optimal temperature.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminometric), depending on the assay kit used.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter influencing its in vivo efficacy and duration of action. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making difluorophenyl derivatives generally more resistant to metabolic degradation by cytochrome P450 enzymes.[5] This enhanced metabolic stability can lead to a longer half-life and improved bioavailability. Conversely, dichlorophenyl derivatives may be more susceptible to metabolic hydroxylation or dehalogenation.

Conclusion

The choice between incorporating a difluorophenyl or a dichlorophenyl moiety into a thiazole scaffold is a strategic decision in drug design, with each substitution offering a distinct set of advantages and disadvantages.

  • Difluorophenyl derivatives are generally expected to exhibit enhanced metabolic stability and potentially a more favorable safety profile due to the strength of the C-F bond. Their lower lipophilicity might influence their absorption and distribution.

  • Dichlorophenyl derivatives often display higher lipophilicity, which can lead to increased cell permeability and potentially greater potency in in vitro assays. However, this may also be associated with lower metabolic stability and potential for off-target effects.

Ultimately, the optimal choice of halogen substitution will depend on the specific therapeutic target and the desired pharmacokinetic profile. The information and protocols provided in this guide serve as a foundational resource for researchers to navigate the complexities of designing and evaluating novel difluorophenyl and dichlorophenyl thiazole derivatives in their quest for new and improved therapeutic agents.

References

A Comparative Guide to Xanthine Oxidase Inhibition: Febuxostat vs. Thiazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hyperuricemia and gout treatment, the selective inhibition of xanthine oxidase (XO) remains a cornerstone of therapy. Febuxostat, a potent non-purine selective inhibitor, has become a significant therapeutic agent. This guide provides an in-depth comparison of the established mechanism of Febuxostat against the potential inhibitory action of thiazole-based compounds, represented here by Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. While Febuxostat's clinical and mechanistic profiles are well-documented, this guide explores the foundational chemistry that suggests related thiazole structures could serve as a basis for novel XO inhibitors, supported by structure-activity relationship (SAR) insights and established experimental protocols.

The Central Target: Xanthine Oxidase in Purine Metabolism

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the successive oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid in the bloodstream can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[1] Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and preventing gout flares.[2]

Febuxostat: A Clinically Validated Non-Purine Selective Inhibitor

Febuxostat is a second-generation xanthine oxidase inhibitor that offers a potent and selective alternative to purine analogs like allopurinol.[3] Its chemical structure, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, features a core thiazole ring.[4]

Mechanism of Action

Febuxostat functions as a non-purine selective inhibitor of xanthine oxidase.[3] Unlike allopurinol, which is a purine analog, Febuxostat's non-purine structure allows for high-affinity binding to a channel leading to the molybdenum pterin center, the enzyme's active site.[5] This binding occurs within both the oxidized and reduced forms of the enzyme, effectively blocking substrate access and preventing the catalytic conversion of xanthine to uric acid.[6] The inhibition by Febuxostat is characterized as a mixed-type, indicating its ability to bind to both the free enzyme and the enzyme-substrate complex.[5]

The following diagram illustrates the purine metabolism pathway and the inhibitory action of Febuxostat on xanthine oxidase.

cluster_purine_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia & Gout Hyperuricemia & Gout Uric Acid->Hyperuricemia & Gout Febuxostat Febuxostat Xanthine Oxidase Xanthine Oxidase Febuxostat->Xanthine Oxidase inhibits

Caption: The purine catabolism pathway and the site of Febuxostat inhibition.

This compound: A Representative Thiazole Scaffold

This compound is a thiazole derivative that, while not extensively studied as a direct xanthine oxidase inhibitor, represents a structural motif with the potential for such activity. Thiazole-based compounds are known to be versatile scaffolds in medicinal chemistry with a range of biological activities. The synthesis of Febuxostat itself relies on thiazole intermediates, underscoring the importance of this heterocyclic ring in the design of xanthine oxidase inhibitors.[7][8]

Postulated Mechanism and Structure-Activity Relationship (SAR)

Based on the known SAR of thiazole derivatives as xanthine oxidase inhibitors, we can postulate a potential mechanism for this compound. The inhibitory activity of such compounds is often influenced by the nature of the substituents on the thiazole and the associated phenyl ring.[9][10]

  • The Thiazole Core: The thiazole ring itself is a key pharmacophore that can interact with the active site of xanthine oxidase.

  • The Phenyl Ring: Substituents on the phenyl ring play a crucial role in the potency and selectivity of inhibition. In the case of this compound, the difluorophenyl group introduces electronegativity and potential for specific interactions within the enzyme's binding pocket.

  • The Carboxylate Group: The ethyl carboxylate group at the 4-position of the thiazole ring could engage in hydrogen bonding with amino acid residues in the active site, such as Arg880 and Ser875, similar to the carboxylic acid moiety of Febuxostat.

Molecular docking studies of various thiazole derivatives have shown that they can occupy the active site channel of xanthine oxidase, preventing the substrate from reaching the molybdenum cofactor. The difluoro substitutions on the phenyl ring could enhance binding affinity through hydrophobic and electrostatic interactions.

The following diagram illustrates the key structural features of a thiazole-based inhibitor and their potential interactions within the xanthine oxidase active site.

cluster_sar Structure-Activity Relationship of Thiazole Inhibitors cluster_binding Xanthine Oxidase Active Site Thiazole_Scaffold Thiazole Core (Pharmacophore) Phenyl_Substituent Substituted Phenyl Ring (Binding Affinity & Selectivity) Thiazole_Scaffold->Phenyl_Substituent Carboxylate_Ester Carboxylate Group (Hydrogen Bonding) Thiazole_Scaffold->Carboxylate_Ester Active_Site Binding Pocket Phenyl_Substituent->Active_Site Hydrophobic/ Electrostatic Interactions Carboxylate_Ester->Active_Site Hydrogen Bonding

Caption: Key structural features of thiazole inhibitors and their potential binding interactions.

Comparative Performance and Experimental Data

While direct comparative experimental data for this compound is not available in the public domain, we can compare the well-established inhibitory potency of Febuxostat with that of other reported thiazole-based xanthine oxidase inhibitors to provide context.

CompoundTargetIC50 ValueInhibition TypeReference
Febuxostat Xanthine Oxidase1.8 nMMixed
2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid Xanthine Oxidase3.5 nMNot Specified[9]
GK-20 (a thiazole-5-carboxylic acid derivative) Xanthine Oxidase0.45 µMMixed[10]

This table highlights the potent inhibitory activity of Febuxostat and demonstrates that other thiazole derivatives can also achieve significant inhibition of xanthine oxidase, suggesting the potential of the thiazole scaffold in designing novel inhibitors.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To evaluate the inhibitory potential of a novel compound like this compound, a standardized in vitro xanthine oxidase inhibition assay can be employed. This spectrophotometric method measures the reduction in the rate of uric acid formation.[1]

Materials:
  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Febuxostat or Allopurinol)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in a suitable solvent (e.g., 0.1 M NaOH) and then dilute to the working concentration in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control in phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank: Phosphate buffer and solvent (without enzyme or substrate).

      • Control (100% activity): Phosphate buffer, solvent, and xanthine oxidase solution.

      • Test Compound: Phosphate buffer, test compound solution at various concentrations, and xanthine oxidase solution.

      • Positive Control: Phosphate buffer, positive control solution at various concentrations, and xanthine oxidase solution.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

  • Measurement:

    • Immediately measure the increase in absorbance at 290-295 nm over a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following diagram illustrates the general workflow for the in vitro xanthine oxidase inhibition assay.

Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Assay_Setup Assay Setup in 96-well Plate (Blank, Control, Test) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (Inhibitor-Enzyme Interaction) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Measurement Spectrophotometric Measurement (Absorbance at 295 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->Data_Analysis

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion

Febuxostat stands as a highly effective and selective xanthine oxidase inhibitor, with its thiazole core being a key structural feature for its potent activity. While this compound has not been specifically evaluated as a xanthine oxidase inhibitor, the principles of structure-activity relationships for thiazole derivatives suggest that it possesses a scaffold with the potential for such activity. Further investigation through in vitro assays, as detailed in this guide, would be necessary to elucidate its specific mechanism and inhibitory potency. The continued exploration of thiazole-based compounds remains a promising avenue for the discovery of novel and effective xanthine oxidase inhibitors for the management of hyperuricemia and gout.

References

A Comparative Guide to Identifying the Cellular Target of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a small molecule's cellular target is a pivotal step that bridges phenotypic screening with mechanistic understanding. Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (EDFPTC), a compound with potential biological activity, presents a common challenge: its molecular mechanism of action remains to be elucidated. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to identify and validate the cellular target(s) of EDFPTC, empowering researchers to navigate the complexities of target deconvolution.

The Challenge: From Phenotype to Target

Initial phenotypic screens may reveal that EDFPTC elicits a desirable cellular response, such as inhibiting cancer cell proliferation or reducing inflammation. However, without knowing the direct molecular target, further optimization and clinical development are fraught with uncertainty. The core objective is to move from the "what" (the cellular effect) to the "how" (the direct molecular interaction). This guide will compare and contrast three orthogonal and powerful approaches to achieve this:

  • Affinity-Based Proteomics: Directly capturing the binding partners of EDFPTC.

  • Cellular Thermal Shift Assay (CETSA): Detecting target engagement in a native cellular environment.

  • CRISPR-Based Genetic Screens: Identifying genes that modulate cellular sensitivity to EDFPTC.

Affinity-Based Proteomics: Fishing for the Target

Affinity-based protein profiling is a direct biochemical approach to isolate and identify the cellular proteins that physically interact with a small molecule.[1] This method relies on modifying the compound of interest to serve as "bait" to "fish" out its binding partners from a complex cellular lysate.

Principle of the Method

The core principle involves immobilizing EDFPTC onto a solid support (like agarose or magnetic beads) or tagging it with a high-affinity handle (such as biotin).[2] This modified compound is then incubated with a cellular lysate. Proteins that bind to EDFPTC will be captured and subsequently identified by mass spectrometry.[1][3]

Experimental Workflow

A typical workflow for an affinity-based proteomics experiment is as follows:

cluster_0 Probe Synthesis cluster_1 Protein Capture cluster_2 Analysis a Synthesize EDFPTC analog with a linker b Couple to solid support (e.g., beads) or biotin a->b c Incubate probe with cell lysate b->c d Wash away non-specific binders c->d e Elute bound proteins d->e f Protein separation (e.g., SDS-PAGE) e->f g In-gel digestion (e.g., trypsin) f->g h LC-MS/MS analysis g->h i Identify and quantify proteins h->i

Figure 1. Workflow for Affinity-Based Proteomics.

Detailed Protocol: On-Bead Affinity Matrix Approach
  • Probe Synthesis:

    • Synthesize an analog of EDFPTC with a linker arm at a position determined not to be critical for its biological activity.

    • Covalently attach the linker to activated agarose or magnetic beads.

  • Cell Culture and Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Capture:

    • Incubate the EDFPTC-conjugated beads with the cell lysate for 2-4 hours at 4°C.

    • As a negative control, incubate lysate with beads that have not been conjugated to the compound.

    • For a competition experiment, pre-incubate the lysate with an excess of free EDFPTC before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a denaturing buffer (e.g., containing SDS) or by competing with a high concentration of free EDFPTC.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands of interest or the entire lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the EDFPTC-bead pulldown compared to the control beads.

Comparison with Other Methods
FeatureAffinity-Based ProteomicsCellular Thermal Shift Assay (CETSA)CRISPR-Based Screens
Principle Direct physical capture of binding partners.[1]Ligand-induced thermal stabilization of the target protein.[4]Genetic perturbation modulating compound sensitivity.[5]
Output List of potential binding proteins.Confirmation of target engagement and affinity estimation.Genes essential for compound's mechanism of action.
Cellular Context In vitro (cell lysate).In situ (intact cells or lysate).In vivo (within living cells).
Pros - Direct evidence of physical interaction.- Can identify novel targets without prior knowledge.- Measures target engagement in a native cellular environment.- No modification of the compound is required.[6]- Unbiased, genome-wide approach.- Can identify targets and pathway components.[]
Cons - Requires chemical modification of the compound, which may alter its activity.- Prone to identifying non-specific binders.- Indirect method; requires a specific antibody for validation by Western blot or mass spectrometry for discovery.- Not all proteins exhibit a significant thermal shift.- Indirect genetic evidence.- Hits may not be direct binding partners.- Can be time-consuming and complex.

Cellular Thermal Shift Assay (CETSA): Monitoring Target Engagement in Live Cells

CETSA is a powerful biophysical method to assess the engagement of a drug with its target in a cellular context.[4][6] The principle is based on the ligand-induced stabilization of a protein, which leads to an increase in its melting temperature.[8]

Principle of the Method

When a protein is heated, it denatures and aggregates. If a small molecule binds to a protein, it can stabilize the protein's structure, making it more resistant to heat-induced denaturation.[9] By measuring the amount of soluble protein remaining at different temperatures, one can determine the protein's melting curve. A shift in this curve in the presence of a compound is indicative of target engagement.[10]

Experimental Workflow

cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Treat cells with EDFPTC or vehicle control b Heat cell suspension or lysate to various temperatures a->b c Lyse cells and separate soluble from aggregated proteins b->c d Quantify soluble target protein (e.g., Western blot, MS) c->d e Plot melting curves d->e

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with EDFPTC at various concentrations or a vehicle control for a defined period.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and EDFPTC-treated samples.

    • A rightward shift in the melting curve for the EDFPTC-treated sample indicates thermal stabilization and target engagement.

CRISPR-Based Genetic Screens: Unveiling the Genetic Dependencies

CRISPR-Cas9 technology has revolutionized functional genomics and can be a powerful tool for unbiased target identification.[11] By systematically knocking out every gene in the genome, one can identify genes whose loss confers either resistance or sensitivity to a compound, thereby pointing to the target and its associated pathway.[5]

Principle of the Method

A pooled genome-wide CRISPR library, containing single-guide RNAs (sgRNAs) targeting all protein-coding genes, is introduced into a population of cells.[] The cells are then treated with EDFPTC. If a gene is essential for the compound's activity, cells with a knockout of that gene will survive and proliferate in the presence of the compound (resistance). Conversely, if a gene's loss sensitizes the cells to the compound, those cells will be depleted from the population. By sequencing the sgRNAs present in the surviving cell population, one can identify the genes that modulate the cellular response to EDFPTC.[12]

Experimental Workflow

cluster_0 Library Transduction cluster_1 Selection cluster_2 Analysis a Introduce pooled CRISPR knockout library into cells b Split cell population: Treat with EDFPTC or vehicle a->b c Culture for several passages b->c d Isolate genomic DNA c->d e Amplify and sequence sgRNAs d->e f Identify enriched or depleted sgRNAs e->f

Figure 3. Workflow for a CRISPR-Based Genetic Screen.

Detailed Protocol: Pooled CRISPR-Cas9 Knockout Screen
  • Library Introduction:

    • Generate lentivirus for the pooled sgRNA library.

    • Transduce Cas9-expressing cells with the lentiviral library at a low multiplicity of infection to ensure most cells receive only one sgRNA.

  • Drug Selection:

    • After a recovery period, split the cell population into two groups.

    • Treat one group with a lethal concentration of EDFPTC and the other with a vehicle control.

    • Culture the cells for a duration that allows for significant selection pressure (typically 10-14 days).

  • Genomic DNA Extraction and Sequencing:

    • Harvest the surviving cells from both populations.

    • Extract genomic DNA.

    • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

    • Perform next-generation sequencing to determine the relative abundance of each sgRNA in the treated versus control populations.

  • Data Analysis:

    • Identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the EDFPTC-treated population.

    • The genes targeted by these sgRNAs are candidate targets or pathway members. The direct target is often among the top hits for resistance.

Conclusion: A Synergistic Approach to Target Confirmation

The identification of a novel compound's target is a multifaceted challenge that is best addressed by integrating orthogonal approaches. For this compound, a judicious strategy would be to first perform an unbiased screen, such as affinity-based proteomics or a CRISPR screen, to generate a list of high-confidence candidate targets. These candidates can then be rigorously validated using a direct engagement assay like CETSA. This synergistic workflow, leveraging the strengths of each method, provides a robust and reliable path from a phenotypic observation to a validated molecular target, paving the way for mechanism-driven drug development.

References

A Comparative Efficacy Analysis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial and anticancer effects. This guide provides an in-depth comparative analysis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate and its analogs, synthesizing available data to elucidate structure-activity relationships and guide future drug discovery efforts.

Introduction to the 2-Phenylthiazole-4-carboxylate Scaffold

The 2-phenylthiazole-4-carboxylate core represents a privileged scaffold in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key feature in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and hydrophobic interactions makes it an effective pharmacophore for engaging with biological targets. The 2-phenyl and 4-carboxylate ester moieties offer key points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Comparative Efficacy of Analogs

While a direct head-to-head comparative study of a series of halogenated Ethyl 2-phenylthiazole-4-carboxylate analogs is not extensively available in the public domain, we can synthesize data from various studies on related structures to infer structure-activity relationships (SAR). The following table summarizes the biological activities of various analogs, providing a basis for comparison.

Compound IDR1 (Phenyl Substitution)R2Biological ActivityIC50/MICCell Line/OrganismReference
Target Compound 2,4-difluoro-COOEt(Predicted Anticancer/Antimicrobial)---
Analog 13-fluoro-CONH-arylAnticancer< 10 µg/mLT47D, Caco-2, HT-29[1]
Analog 24-methoxy-CONH-arylAnticancer-Caco-2[1]
Analog 32-methoxy-CONH-arylAnticancer-HT-29, T47D[1]
Analog 44-fluoro-NH-N=CH-arylα-Amylase Inhibition5.55 ± 0.06 μM (Standard)-[2]

Key Insights from the Data:

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a recurring motif in analogs with notable biological activity. The 3-fluoro analog (Analog 1) demonstrated broad-spectrum cytotoxic activity against multiple cancer cell lines, suggesting that fluorination is a favorable modification for anticancer potency.[1]

  • Methoxy Substitution: Methoxy groups at the 2- and 4-positions of the phenyl ring also conferred significant anticancer activity, with their efficacy being cell-line dependent.[1]

  • Carboxamide vs. Carboxylate Ester: The presented data is primarily on carboxamide derivatives. While this provides valuable SAR insights, it is important to note that the electronic and steric properties of a carboxamide differ from a carboxylate ester, which could influence biological activity.

  • 2,4-Difluoro Substitution Rationale: The 2,4-difluoro substitution pattern on the phenyl ring of the target compound is of particular interest. The electron-withdrawing nature of the two fluorine atoms can significantly alter the electronic properties of the phenyl ring, potentially enhancing interactions with biological targets. Furthermore, this substitution pattern can block metabolic oxidation at the 2- and 4-positions, increasing the compound's metabolic stability and half-life.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 2-phenylthiazole-4-carboxylate analogs is intricately linked to the nature and position of substituents on the phenyl ring.

SAR_Pathway cluster_scaffold 2-Phenylthiazole-4-carboxylate Core cluster_substituents Substituent Effects on Phenyl Ring cluster_activity Biological Outcome Thiazole Thiazole Ring Anticancer Anticancer Activity Thiazole->Anticancer Potential Target Interaction Antimicrobial Antimicrobial Activity Thiazole->Antimicrobial Potential Target Interaction Phenyl 2-Phenyl Ring Phenyl->Thiazole Influences overall conformation Ester 4-Carboxylate Ester Ester->Anticancer Modulates solubility & cell permeability EWG Electron-Withdrawing Groups (e.g., F, Cl, NO2) EWG->Phenyl Modifies electronic properties EDG Electron-Donating Groups (e.g., OCH3, CH3) EDG->Phenyl Modifies electronic properties

Caption: Structure-Activity Relationship of 2-phenylthiazole-4-carboxylate analogs.

Electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance the acidity of the thiazole C-H protons and modulate the pKa of the molecule, which can be critical for target binding. In the context of anticancer activity, these compounds may exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis. For antimicrobial activity, potential mechanisms could involve the inhibition of essential bacterial enzymes.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of Ethyl 2-(substituted-phenyl)thiazole-4-carboxylates

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - Substituted Thiobenzamide - Ethyl bromopyruvate Reaction Reaction: - Reflux in Ethanol Start->Reaction Workup Work-up: - Cool to room temperature - Precipitate collection by filtration Reaction->Workup Purification Purification: - Recrystallization from Ethanol Workup->Purification Characterization Characterization: - 1H NMR, 13C NMR, Mass Spectrometry Purification->Characterization Final Final Product: Ethyl 2-(substituted-phenyl)thiazole-4-carboxylate Characterization->Final

Caption: General workflow for the synthesis of target analogs.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriately substituted thiobenzamide (1.0 eq.) in ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 eq.) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure Ethyl 2-(substituted-phenyl)thiazole-4-carboxylate.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., T47D, Caco-2, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data on related analogs suggests that substitutions on the 2-phenyl ring, particularly with electron-withdrawing groups like fluorine, can lead to potent anticancer and antimicrobial activities. The 2,4-difluoro substitution pattern is a rational design choice for enhancing both potency and metabolic stability.

Future research should focus on the systematic synthesis and evaluation of a series of halogenated analogs of Ethyl 2-phenylthiazole-4-carboxylate to establish a more definitive structure-activity relationship. Direct comparative studies under standardized assay conditions are crucial for identifying lead candidates for further preclinical and clinical development. Investigating the precise molecular targets and mechanisms of action of these compounds will further aid in their optimization and therapeutic application.

References

A Head-to-Head Comparative Guide to Thiazole-4-Carboxylate Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold." This guide provides an in-depth, head-to-head comparison of thiazole-4-carboxylate esters, focusing on their synthesis, structure-activity relationships (SAR), and performance in various therapeutic areas. By synthesizing data from multiple studies, this document aims to provide researchers with the critical insights needed to navigate the chemical space of these promising molecules.

Synthetic Strategies: The Gateway to Thiazole-4-Carboxylate Esters

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[3] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide. The versatility of this method allows for the introduction of a wide range of substituents on the thiazole core, making it a powerful tool for generating chemical diversity in drug discovery programs.

A generalized workflow for the Hantzsch synthesis of thiazole-4-carboxylate esters is depicted below. The choice of the starting materials, particularly the α-halocarbonyl compound and the thioamide, directly dictates the substitution pattern on the final thiazole product. This allows for the systematic exploration of structure-activity relationships.

Hantzsch_Synthesis cluster_reactants Reactants alpha_halo α-Halocarbonyl Compound (e.g., Ethyl bromopyruvate) reaction_vessel Condensation & Cyclization alpha_halo->reaction_vessel thioamide Thioamide Derivative thioamide->reaction_vessel thiazole_product Thiazole-4-carboxylate Ester reaction_vessel->thiazole_product Formation of Thiazole Ring

Caption: Generalized Hantzsch synthesis of thiazole-4-carboxylate esters.

Comparative Analysis of Biological Activities

This section provides a comparative overview of thiazole-4-carboxylate esters across several key therapeutic areas. While direct head-to-head studies are limited, by juxtaposing data from various reports, we can discern valuable trends in their biological performance.

Anticancer Activity

Thiazole derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[4][5] The thiazole-4-carboxylate scaffold has been explored for its ability to inhibit key enzymes involved in cancer progression, such as c-Met kinase.[6]

Compound IDR1R2Target Cell LineIC50 (nM)Reference
51e HPhenylc-Met34.48[6]
51f H4-F-Phenylc-Met29.05[6]
90 VariesVariesLiver Cancer Cells110[1]
91a MethoxyVariesHeLa860[1]
91b MethoxyVariesHeLa950[1]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a thiazole carboxamide moiety appears to be more favorable for interactions with the c-Met kinase compared to a thiadiazole carboxamide.[6]

  • Substitutions at the C3 position of the thiazole ring generally lead to higher potency than substitutions at the C4 position in the context of c-Met inhibition.[6]

  • The addition of a methoxy group has been shown to lead to higher antitumor activity compared to halogen groups in certain pyrazole-naphthalene-thiazole hybrids.[1]

Anticancer_SAR Scaffold Thiazole-4-Carboxylate C3_Sub C3 Substitution Scaffold->C3_Sub More Potent C4_Sub C4 Substitution Scaffold->C4_Sub Less Potent Carboxamide Thiazole Carboxamide Moiety Scaffold->Carboxamide Favorable for c-Met Activity Increased Anticancer Activity C3_Sub->Activity Carboxamide->Activity

Caption: Key SAR takeaways for anticancer thiazole-4-carboxylate esters.

Experimental Protocol: In Vitro c-Met Enzymatic Assay

The inhibitory activity of thiazole-4-carboxylate esters against c-Met kinase can be determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6]

  • Preparation of Reagents: Prepare assay buffer, ATP solution, substrate solution (e.g., poly-Glu, Tyr 4:1), and enzyme solution (recombinant c-Met kinase).

  • Compound Dilution: Create a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the assay buffer, substrate, and test compound to the wells of a 384-well plate.

  • Enzyme Addition: Add the c-Met kinase to each well to initiate the reaction.

  • ATP Addition: After a brief incubation, add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an XL665-labeled secondary antibody).

  • Measurement: After another incubation period, read the plate on an HTRF-compatible reader to measure the fluorescence signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making antioxidants a key area of therapeutic research.[7][8] Thiazole-carboxamide derivatives have demonstrated potent antioxidant activity, in some cases surpassing that of the standard antioxidant, Trolox.[7]

Compound IDKey SubstituentAntioxidant Activity (DPPH) IC50 (µM)Reference
LMH6 t-butyl at para position0.185[7]
LMH7 Varies0.221[7]
Trolox (Control) -3.10[7]

Structure-Activity Relationship (SAR) Insights:

  • A t-butyl group at the para position of a phenyl ring attached to the thiazole scaffold significantly enhances antioxidant potency.[7] This is attributed to the high lipophilicity of the t-butyl group, which improves the compound's ability to penetrate biological membranes and interact with lipid radicals.[7]

  • The distribution of electrostatic potential, with negative potential concentrated on oxygen- and nitrogen-containing functional groups, suggests these are key reactive sites for molecular interactions and biological activity.[7]

Experimental Protocol: DPPH Free Radical Scavenging Assay

The antioxidant activity of thiazole-4-carboxylate esters can be evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7]

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each compound concentration.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[10] Specifically, 2-aminothiazole-4-carboxylate derivatives have shown promising activity against Mycobacterium tuberculosis.[11]

| Compound ID | R Group | Target Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Methyl 2-amino-5-benzylthiazole-4-carboxylate | Benzyl | M. tuberculosis H37Rv | 0.06 |[11] | | Isoniazid (Control) | - | M. tuberculosis H37Rv | 0.25 |[11] | | Thiolactomycin (Control) | - | M. tuberculosis H37Rv | 13 |[11] |

Structure-Activity Relationship (SAR) Insights:

  • For antitubercular activity, a 2-aminothiazole-4-carboxylate scaffold is a promising starting point.[11]

  • Interestingly, some compounds show potent whole-cell activity against M. tuberculosis but do not inhibit the target enzyme mtFabH, suggesting an alternative mechanism of action.[11] This highlights the importance of multipronged approaches in drug discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Prepare a standardized inoculum of the target bacterium (e.g., M. tuberculosis H37Rv).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for bacterial growth.

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

  • Indicator Addition (Optional): For some bacteria, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

Conclusion and Future Perspectives

Thiazole-4-carboxylate esters represent a versatile and promising class of compounds with a broad spectrum of biological activities. This guide has highlighted their potential in anticancer, antioxidant, and antimicrobial applications, underscored by the structure-activity relationships that govern their potency. The synthetic accessibility of the thiazole core, primarily through the Hantzsch synthesis, allows for extensive chemical modification and optimization.

Future research should focus on systematic head-to-head comparative studies to provide a more definitive ranking of different substitution patterns. Furthermore, elucidating the mechanisms of action for the most potent compounds will be crucial for their translation into clinical candidates. The continued exploration of the chemical space around the thiazole-4-carboxylate scaffold is a worthy endeavor for the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Validating NMR and Mass Spectrometry Data for Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the analytical data for Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, a molecule of interest in medicinal chemistry. We will move beyond a simple checklist of procedures to explore the underlying principles and rationale for each step, ensuring a self-validating and trustworthy analytical workflow.

The molecular structure of this compound is confirmed by the molecular formula C₁₂H₉F₂NO₂S and a molecular weight of 269.27 g/mol .[1][2][3][4][5] This guide will focus on the two primary techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

I. The Power of Orthogonal Techniques: NMR and Mass Spectrometry

Before delving into the specifics of data validation, it's crucial to understand why the combination of NMR and MS is so powerful. These techniques are orthogonal, meaning they provide different and complementary types of information about a molecule.

  • Mass Spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its substructures. It is exceptionally sensitive, capable of detecting minute quantities of a substance.[6]

  • NMR Spectroscopy , on the other hand, maps out the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise determination of its connectivity and stereochemistry.[7]

By using both techniques, we can build a comprehensive and highly confident picture of a molecule's structure.

II. Validating ¹H NMR Data: A Proton's Perspective

Proton NMR (¹H NMR) is often the first and most informative experiment performed on a new compound. It provides information on the number of different types of protons, their relative numbers, their electronic environment, and how they are coupled to neighboring protons.

Predicted ¹H NMR Data for this compound
Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
1~8.2Singlet1HThiazole-H5
2~7.8-7.9Multiplet1HAromatic-H
3~7.1-7.3Multiplet2HAromatic-H
4~4.4Quartet2H-OCH₂CH₃
5~1.4Triplet3H-OCH₂CH₃
Step-by-Step ¹H NMR Validation Protocol
  • Solvent Selection and Sample Preparation:

    • Rationale: The choice of solvent is critical as it can influence the chemical shifts of the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. The solvent peak should not obscure any signals from the compound.

    • Protocol: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Acquisition of the ¹H NMR Spectrum:

    • Rationale: Proper acquisition parameters are essential for obtaining a high-quality spectrum with good resolution and signal-to-noise.

    • Protocol:

      • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

      • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Processing and Analysis:

    • Rationale: Accurate data processing is crucial for extracting meaningful information from the spectrum.

    • Protocol:

      • Apply a Fourier transform to the free induction decay (FID).

      • Phase the spectrum to ensure all peaks are in the absorptive mode.

      • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

      • Integrate all the peaks. The integral values should be in simple whole-number ratios corresponding to the number of protons giving rise to each signal.

      • Analyze the multiplicity (splitting pattern) of each signal to determine the number of neighboring protons.

Visualizing the ¹H NMR Validation Workflow

Caption: A simplified workflow for ¹H NMR data validation.

III. Unveiling the Carbon Skeleton: ¹³C NMR Validation

Carbon-13 NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for structural confirmation.

Predicted ¹³C NMR Data for this compound
Predicted Chemical Shift (ppm) Assignment
~162C=O (ester)
~160 (dd)C-F (aromatic)
~158 (dd)C-F (aromatic)
~148Thiazole-C2
~145Thiazole-C4
~132 (dd)Aromatic-CH
~128Thiazole-C5
~112 (dd)Aromatic-CH
~105 (t)Aromatic-CH
~62-OCH₂CH₃
~14-OCH₂CH₃

(dd = doublet of doublets due to C-F coupling, t = triplet due to C-F coupling)

Step-by-Step ¹³C NMR Validation Protocol
  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

  • Data Acquisition:

    • Rationale: Due to the low natural abundance of ¹³C, a greater number of scans are required compared to ¹H NMR. Decoupling techniques are used to simplify the spectrum by removing C-H coupling.

    • Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon atom appearing as a single line.

  • Data Processing and Analysis:

    • Rationale: Similar to ¹H NMR, proper processing is key.

    • Protocol:

      • Process the FID and phase the spectrum.

      • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

      • Count the number of signals to confirm it matches the expected number of unique carbon atoms.

      • Compare the observed chemical shifts with predicted values. The presence of fluorine atoms will result in characteristic splitting patterns in the signals of nearby carbon atoms.

IV. Confirming Molecular Weight and Fragmentation: Mass Spectrometry Validation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Predicted Mass Spectrometry Data for this compound
  • Expected [M+H]⁺: 270.0398

  • Key Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃)

    • Loss of the ethoxycarbonyl group (-COOCH₂CH₃)

    • Cleavage of the thiazole ring

Step-by-Step Mass Spectrometry Validation Protocol
  • Sample Preparation and Introduction:

    • Rationale: The method of sample introduction and ionization will depend on the properties of the analyte and the type of mass spectrometer. Electrospray ionization (ESI) is a common choice for this type of molecule.

    • Protocol: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition:

    • Rationale: Acquiring both a full scan and fragmentation data provides a wealth of structural information.

    • Protocol:

      • Acquire a full scan mass spectrum to identify the molecular ion peak.

      • Perform a tandem mass spectrometry (MS/MS) experiment on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.

  • Data Analysis:

    • Rationale: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides evidence for the compound's structure.

    • Protocol:

      • Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare its m/z value to the calculated molecular weight. For HRMS, the measured exact mass should be within 5 ppm of the calculated exact mass.

      • Analyze the fragmentation pattern and propose fragmentation pathways that are consistent with the expected structure.

Visualizing the Mass Spectrometry Validation Workflow

Caption: A workflow for validating mass spectrometry data.

V. Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-F, C=N)Fast and simpleProvides limited information on the overall structure
Elemental Analysis Percentage composition of C, H, N, and SConfirms the empirical formulaDoes not provide information on connectivity
X-ray Crystallography Unambiguous 3D structure of the moleculeThe "gold standard" for structural determinationRequires a single crystal of sufficient quality and size

VI. Conclusion: A Self-Validating Approach

The validation of analytical data is not merely a procedural exercise but a fundamental aspect of the scientific method. By understanding the principles behind each technique and by critically evaluating the data in a systematic and logical manner, researchers can be highly confident in the structural assignment of their compounds. The orthogonal nature of NMR and mass spectrometry, when combined with a thoughtful and well-executed validation workflow, provides a robust and self-validating system for the characterization of novel chemical entities like this compound.

VII. References

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.

  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry - PMC.

  • Wiley-VCH. (2007). Supporting Information.

  • Semantic Scholar. (n.d.). Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins.

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-[3-(2,4-difluorophenyl)ureido]thiazol-4-ylglyoxylate.

  • ChemicalBook. (n.d.). ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate synthesis.

  • National Institutes of Health. (n.d.). Validation of a Generic qHNMR Method for Natural Products Analysis - PMC.

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).

  • MDPI. (2025, August 7). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.

  • Sigma-Aldrich. (n.d.). High-Performance Quantitative H-1 NMR.

  • Oakwood Chemical. (n.d.). This compound.

  • CymitQuimica. (n.d.). This compound.

  • Oakwood Chemical. (n.d.). This compound.

  • PubChem. (n.d.). Ethyl 4-(2,4-difluorophenyl)-2-thiazolecarboxylate | C12H9F2NO2S | CID.

  • Matrix Scientific. (n.d.). This compound.

  • PubChem. (n.d.). Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | C12H10FNO2S | CID 15170574.

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

  • Amerigo Scientific. (n.d.). Ethyl 2-((3,5-Difluorophenyl)amino)-1,3-thiazole-4-carboxylate.

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

References

Safety Operating Guide

Operational Guide: Proper Disposal of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (CAS No. 175276-93-4) is a fluorinated thiazole derivative utilized in pharmaceutical research and complex organic synthesis.[1][2] As with any specialized laboratory chemical, its lifecycle does not end upon consumption in a reaction. A robust, compliant, and safety-forward disposal plan is paramount to protecting laboratory personnel, ensuring environmental stewardship, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Profile and Waste Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all subsequent handling and disposal decisions.

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 175276-93-4[1][3]
Molecular Formula C₁₂H₉F₂NO₂S[1][3]
Molecular Weight 269.27 g/mol [1][3]
Physical Form Solid (Pink Solid)[1][4]
Melting Point 50-52°C[3]
Storage Temp. 0-8°C Recommended[4]

1.2. Known Hazards and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity if ingested.

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

Based on these hazards, any material contaminated with this compound, as well as the pure substance itself, must be treated as hazardous chemical waste . This classification mandates adherence to stringent disposal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

Pre-Disposal: Safe Handling and Segregation at the Point of Generation

Proper disposal begins at the lab bench. The following procedures must be followed immediately upon generating waste containing this compound.

2.1. Required Personal Protective Equipment (PPE)

Given the compound's irritant properties, comprehensive PPE is mandatory to prevent exposure during handling and waste consolidation.[8][9]

  • Eye/Face Protection: Wear tightly fitting, chemical-resistant safety goggles with side shields or a face shield.[10][11]

  • Skin Protection: An impervious lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are regularly inspected for tears or contamination.[8][9]

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation risk.[9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[10]

2.2. Waste Segregation

Proper segregation is critical for safety and compliant disposal. It prevents inadvertent chemical reactions and ensures the waste is directed to the appropriate treatment facility.

  • Solid Waste: Dispose of unused or expired solid this compound, along with contaminated items like weigh boats, gloves, and paper towels, into a designated "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste streams.

  • Sharps: Contaminated needles or other sharps must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

Step-by-Step Disposal Protocol

The following workflow outlines the path of the waste from the laboratory to its final disposition. This process ensures compliance with regulations set forth by agencies like the EPA.[7][12]

Step 1: Container Selection Choose a waste container that is in good condition and chemically compatible with the waste. For both solid and liquid halogenated organic waste, a High-Density Polyethylene (HDPE) container is a suitable choice.[7] The container must have a secure, leak-proof closure.[6]

Step 2: Labeling Proper labeling is a cornerstone of safe waste management. The container must be clearly labeled with the words "Hazardous Waste" .[12] The label should also include:

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The appropriate hazard warnings or pictograms (e.g., GHS07 pictogram for irritant).[12]

  • The date of waste accumulation.

Step 3: Accumulation in a Satellite Accumulation Area (SAA) The labeled waste container should be kept at or near the point of generation and under the control of laboratory personnel.[12] This designated location is known as a Satellite Accumulation Area (SAA). The container must remain closed except when adding waste.

Step 4: Transfer to a Central Accumulation Area (CAA) Once the waste container is full, or as per institutional policy, it must be securely closed and transported to your facility's Central Accumulation Area (CAA). This is a designated, managed storage location for hazardous waste pending off-site removal.

Step 5: Final Disposal by a Licensed Contractor The final and most critical step is the disposal of the waste by a licensed and certified hazardous waste management company. The recommended disposal method for this type of compound is controlled incineration at a licensed chemical destruction plant .[10] This process ensures the complete destruction of the organic molecule. Under no circumstances should this chemical be disposed of down the sewer system or in regular trash. [6][10]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant disposal pathway for this compound waste.

G cluster_lab In the Laboratory cluster_facility Facility Level cluster_external External Disposal A Waste Generation (Lab Bench) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Characterize & Segregate Waste (Halogenated Solid/Liquid) A->C D Labeled, Compatible Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Transfer to Central Accumulation Area (CAA) E->F G Pickup by Licensed Waste Hauler F->G H Final Disposal at Certified Facility (Controlled Incineration) G->H

Caption: Compliant waste disposal workflow.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in section 2.1.

  • Containment: Prevent further spread of the material. For solid spills, avoid creating dust.[10] Gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Clean-up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[13] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department in accordance with your laboratory's safety plan.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, building a culture of safety that extends beyond the product's immediate use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.